molecular formula C8H5BrN2O B1276035 7-bromoquinoxalin-2(1H)-one CAS No. 82031-32-1

7-bromoquinoxalin-2(1H)-one

Cat. No.: B1276035
CAS No.: 82031-32-1
M. Wt: 225.04 g/mol
InChI Key: PXVQWJPOMIRXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromoquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQWJPOMIRXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406762
Record name 7-bromo-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82031-32-1
Record name 7-bromo-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-bromoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline compound.[1] It is sparingly soluble in water but shows solubility in various organic solvents.[1] The quinoxalinone core is a recognized "privileged scaffold" in drug development, frequently found in pharmacologically active compounds.[2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.05 g/mol [3]
CAS Number 82031-32-1[1]
Appearance White to off-white solid[1]
Melting Point >300 °C (decomposes)
ACD/LogP 2.01[1]
pKa (Predicted) 8.23 ± 0.70[1]
Polar Surface Area 32.67 Ų[1]
Index of Refraction 1.72[1]
Molar Refractivity 48.82 cm³[1]
Molar Volume 123.5 cm³[1]
Surface Tension 59 dyne/cm[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxalinone ring system.

Chemical Shift (δ) ppmMultiplicityAssignment
~ 8.1sH-3
~ 7.8dH-5
~ 7.6dH-8
~ 7.4ddH-6
~ 12.5br sN1-H (amide)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the eight aromatic carbons.

Chemical Shift (δ) ppmAssignment
~ 155C-2 (C=O)
~ 145C-8a
~ 138C-4a
~ 135C-6
~ 132C-5
~ 130C-3
~ 120C-7
~ 118C-8
FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadN-H Stretch (Amide)
3000 - 3100MediumAromatic C-H Stretch
1650 - 1680StrongC=O Stretch (Amide I)
1610 - 1630MediumC=N Stretch
1585 - 1600MediumC=C Aromatic Ring Stretch
~ 800StrongC-Br Stretch
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2 peak.

m/zInterpretation
224/226Molecular ion peak [M]⁺ and [M+2]⁺
196/198Loss of CO
145Loss of Br
117Loss of Br and CO

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of quinoxalin-2(1H)-one.

Materials:

  • Quinoxalin-2(1H)-one

  • Glacial Acetic Acid

  • Bromine

  • Ice water

Procedure:

  • Dissolve quinoxalin-2(1H)-one (1.0 eq.) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry under vacuum to afford this compound as an off-white solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

G cluster_synthesis Synthesis Workflow start Quinoxalin-2(1H)-one reaction Bromination (12h, RT) start->reaction reagents Br2, Acetic Acid reagents->reaction workup Precipitation in Ice Water reaction->workup filtration Filtration workup->filtration product Crude 7-bromo- quinoxalin-2(1H)-one filtration->product purification Recrystallization product->purification final_product Pure Product purification->final_product

A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoxalinone scaffold is present in a number of compounds investigated as anti-infective and antineoplastic agents.[2] The bromine atom at the 7-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Potential as a Kinase Inhibitor Scaffold

Quinoxalinone derivatives have been designed and synthesized as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] One such important pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a key role in tumor angiogenesis. The diagram below illustrates a simplified, representative signaling pathway that could be targeted by inhibitors derived from the this compound scaffold.

G cluster_pathway Representative Kinase Inhibitor Target Pathway (VEGFR-2) VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Activates Inhibitor Quinoxalinone-based Inhibitor (Derived from Scaffold) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

A potential mechanism of action for drugs derived from the this compound scaffold.

This pathway illustrates how a kinase inhibitor can block the signaling cascade at the receptor level, thereby preventing downstream events that lead to cell proliferation and angiogenesis, which are hallmarks of cancer. The development of novel derivatives from this compound could lead to potent and selective inhibitors of such pathways.[4]

References

Structure Elucidation of 7-bromoquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antiviral, and antibacterial properties.[1][2] Among the numerous synthetic precursors, 7-bromoquinoxalin-2(1H)-one stands out as a pivotal intermediate. Its strategic bromination provides a reactive handle for introducing diverse functional groups through cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery.[1] This guide presents a comprehensive technical overview of the structure elucidation of this compound, detailing its physicochemical properties, a robust synthesis protocol, and the spectroscopic data integral to its structural confirmation.

Compound Identification and Physicochemical Properties

The fundamental identity of this compound is established by its unique chemical and physical characteristics. These identifiers are crucial for regulatory documentation, database referencing, and experimental design. The compound typically appears as a white to off-white solid.[1]

PropertyDataReference
IUPAC Name This compound[1]
CAS Number 82031-32-1[1][3]
Molecular Formula C₈H₅BrN₂O[1][4]
Molecular Weight 225.04 g/mol [4]
Monoisotopic Mass 223.95853 Da[1]
Appearance White to Off-White Solid[1]
SMILES O=C1NC2=CC(Br)=CC=C2N=C1[3]
InChIKey PXVQWJPOMIRXQL-UHFFFAOYSA-N[4]

Synthesis and Characterization Workflow

The elucidation of this compound's structure is a systematic process that begins with its synthesis, followed by purification and detailed spectroscopic analysis. The logical flow from starting materials to a confirmed molecular structure is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Quinoxalin-2(1H)-one (Starting Material) reaction Electrophilic Aromatic Substitution start->reaction reagent Br₂ in Acetic Acid reagent->reaction product Crude this compound reaction->product 12h, RT purify Precipitation & Filtration product->purify ms Mass Spectrometry (MS) purify->ms nmr NMR Spectroscopy (¹H & ¹³C) purify->nmr final Structure Confirmed ms->final nmr->final

Figure 1. General workflow for the synthesis and structural confirmation of this compound.

Experimental Protocols

Synthesis via Direct Bromination

A common and efficient method for preparing this compound is the direct bromination of the parent quinoxalin-2(1H)-one.[3]

Materials:

  • Quinoxalin-2(1H)-one (1.0 eq.)

  • Acetic Acid (Glacial)

  • Bromine (1.0 eq.)

  • Ice water

Procedure:

  • Dissolve quinoxalin-2(1H)-one (e.g., 54.64 g, 374 mmol) in a suitable volume of acetic acid (e.g., 1000 mL).[3]

  • Separately, prepare a solution of bromine (e.g., 19.18 mL, 374 mmol) in acetic acid (e.g., 200 mL).[3]

  • Slowly add the bromine solution to the quinoxalinone solution with stirring at room temperature.[3]

  • Continue stirring the reaction mixture for 12 hours at room temperature.[3]

  • Upon reaction completion, pour the mixture into a large volume of ice water to precipitate the product.[3]

  • Collect the resulting precipitate by filtration and dry thoroughly. This procedure typically yields this compound as an off-white solid with a high yield (approx. 88%).[3]

Spectroscopic Data and Structural Analysis

The definitive confirmation of the this compound structure relies on a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and the elemental composition, particularly the presence of a single bromine atom. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in two major molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

TechniqueIonExpected m/zRelative Abundance
Mass Spec (GC-MS)[M]+ (C₈H₅79BrN₂O)~223.96~100%
[M+2]+ (C₈H₅81BrN₂O)~225.96~98%

Table 1: Expected Mass Spectrometry Data for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern. While specific experimental spectra are found in dedicated databases, the expected chemical shifts and coupling patterns can be reliably predicted based on the structure.

1H NMR: The proton NMR spectrum is expected to show signals for three aromatic protons and one exchangeable N-H proton.

  • The proton at C5 (ortho to the bromine atom) would likely appear as a doublet.

  • The proton at C8 would appear as a doublet.

  • The proton at C6 (between the two other aromatic protons) would appear as a doublet of doublets.

  • The proton at C3 would be a singlet.

  • The N1-H proton would appear as a broad singlet, which is exchangeable with D₂O.

13C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • The carbonyl carbon (C2) will be the most downfield signal.

  • Four signals will be in the aromatic region for carbons bearing a proton (CH).

  • Three signals will correspond to the quaternary carbons (C4a, C7, C8a), with the signal for C7 (bonded to bromine) being significantly shifted.

NucleusExpected Chemical Shift (δ) ppmExpected MultiplicityAssignment
¹H 11.0 - 12.5br sN1-H
8.0 - 8.2sC3-H
7.8 - 8.0dC5-H or C8-H
7.6 - 7.8dC8-H or C5-H
7.4 - 7.6ddC6-H
¹³C 155 - 165sC2 (C=O)
120 - 145mAromatic Carbons
115 - 120sC7-Br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or building block.[1] The bromine atom at the C7 position is readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows medicinal chemists to rapidly synthesize a diverse range of analogues for biological screening.[1] Its use as a scaffold has been implicated in the development of potential DNA intercalators and kinase inhibitors.[1]

G cluster_rxn Chemical Derivatization start This compound (Scaffold) suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald other Other Cross-Couplings start->other library Diverse Compound Library suzuki->library buchwald->library other->library screen Biological Screening (e.g., Kinase Assays) library->screen lead Lead Compound Identification screen->lead dev Drug Development Candidate lead->dev

Figure 2. The role of this compound as a versatile intermediate in drug discovery.

Conclusion

The structure of this compound is unambiguously determined through a standard analytical workflow. Its synthesis is achieved efficiently via direct bromination of quinoxalin-2(1H)-one. Definitive structural proof is secured using mass spectrometry, which confirms the molecular formula and the presence of bromine, and by NMR spectroscopy, which elucidates the precise connectivity and substitution pattern of the molecule's framework. The primary significance of this compound lies not in its inherent biological activity but in its utility as a versatile synthetic intermediate, empowering the exploration of the vast chemical space around the quinoxalinone scaffold for the discovery of novel therapeutic agents.

References

In-Depth Technical Guide: 7-bromoquinoxalin-2(1H)-one (CAS: 82031-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromoquinoxalin-2(1H)-one is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, frequently found in compounds with diverse pharmacological activities.[2] The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, making it a versatile building block for the development of novel therapeutics, particularly in the areas of oncology and virology.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other potential drug candidates.

Chemical and Physical Properties

This compound presents as a white to off-white solid and is sparingly soluble in water.[1] Its fundamental structure consists of a quinoxaline ring system with a bromine substituent at the 7-position and a carbonyl group at the 2-position.[1]

PropertyValueReference
CAS Number 82031-32-1[1]
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.045 g/mol [3]
Appearance White to off-white solid[1]
Purity >95%[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Topological Polar Surface Area 41.5 Ų[3]
Canonical SMILES C1=CC2=C(C=C1Br)NC(=O)C=N2[1]
InChI Key PXVQWJPOMIRXQL-UHFFFAOYSA-N[4]

Synthesis

The synthesis of this compound is typically achieved through the bromination of a quinoxalin-2(1H)-one precursor.

General Synthesis Protocol

A common method involves the electrophilic substitution of quinoxalin-2(1H)-one with bromine in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Quinoxalin-2(1H)-one

    • Bromine

    • Acetic Acid

    • Ice water

  • Procedure:

    • Dissolve quinoxalin-2(1H)-one in acetic acid.

    • Slowly add a solution of bromine in acetic acid to the quinoxalin-2(1H)-one solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the precipitate by filtration and dry to yield this compound as an off-white solid.

This straightforward procedure provides a high yield of the desired product.

G cluster_synthesis Synthesis of this compound Quinoxalinone Quinoxalin-2(1H)-one Reaction Electrophilic Bromination Quinoxalinone->Reaction Bromine Bromine (Br2) Bromine->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Solvent Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various pharmaceutical compounds, particularly those targeting signaling pathways implicated in cancer and viral diseases.[1] The quinoxaline scaffold is known to be a key component in molecules that act as DNA intercalators and kinase inhibitors.[1]

Kinase Inhibitors

Quinoxaline derivatives have shown significant promise as inhibitors of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

4.1.1. PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a common event in many human cancers. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a potent strategy to block this oncogenic pathway.[1]

G cluster_pi3k_pathway PI3K/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative (e.g., PX-866, PKI-587) Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

4.1.2. PDK1 Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several downstream kinases, including Akt, and is a key component of the PI3K signaling pathway.[5] The development of PDK1 inhibitors is a promising strategy for cancer therapy. Substituted 3-anilino-quinolin-2(1H)-ones, which can be synthesized from bromo-substituted quinolinones, have been investigated as PDK1 inhibitors.[5]

4.1.3. FGFR1 Inhibition

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[6] 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and evaluated as novel FGFR1 inhibitors, demonstrating potent antitumor activity.[6]

Antiviral and Anticancer Activity

Derivatives of this compound have been explored for their potential as both antiviral and anticancer agents. The core structure is a versatile scaffold for generating libraries of compounds for high-throughput screening.

DNA Intercalators

The planar structure of the quinoxaline ring system allows it to intercalate between the base pairs of DNA, a mechanism of action for several established anticancer drugs.[1] This interaction can disrupt DNA replication and transcription, leading to cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds derived from this compound.

Synthesis of a Quinoxaline-based Kinase Inhibitor (General Workflow)

The synthesis of more complex quinoxaline derivatives often involves multi-step reactions starting from this compound. A general workflow is depicted below.

G cluster_workflow General Workflow for Synthesis and Evaluation Start This compound Reaction1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction1 Intermediate Functionalized Quinoxalinone Reaction1->Intermediate Reaction2 Further Derivatization Intermediate->Reaction2 FinalProduct Final Quinoxaline Derivative Reaction2->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Kinase Assay, Cytotoxicity) Characterization->BioAssay

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Cytotoxicity Assay Protocol

To assess the anticancer potential of synthesized quinoxaline derivatives, a cytotoxicity assay is a fundamental experiment.

Experimental Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Synthesized quinoxaline compounds

    • Cancer cell line (e.g., HCT-116, MCF-7)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Kinase Inhibition Assay Protocol

To determine the specific inhibitory activity of the compounds against a target kinase, an in vitro kinase assay is performed.

Experimental Protocol: In Vitro Kinase Assay

  • Materials:

    • Synthesized quinoxaline compounds

    • Recombinant active kinase (e.g., PDK1, FGFR1)

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the synthesized compounds.

    • In a multi-well plate, add the kinase, its substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time at an optimal temperature.

    • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the amount of phosphorylated substrate).

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its chemical properties allow for the straightforward synthesis of a diverse range of quinoxaline derivatives. These derivatives have demonstrated significant potential as inhibitors of key signaling pathways, particularly those involved in cancer progression, such as the PI3K/mTOR and FGFR pathways. The quinoxaline scaffold's ability to be tailored for specific biological targets, combined with its potential as a DNA intercalator, ensures that this compound will continue to be a compound of great interest to researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives is likely to yield novel and effective therapeutic agents for a variety of diseases.

References

synthesis of 7-bromoquinoxalin-2(1H)-one from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 7-bromoquinoxalin-2(1H)-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis originates from the readily available starting material, o-phenylenediamine. This document details the necessary experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from o-phenylenediamine is most effectively achieved through a two-step process. The initial step involves the regioselective bromination of o-phenylenediamine to produce the key intermediate, 4-bromo-o-phenylenediamine. The subsequent step is a cyclocondensation reaction of this intermediate with a suitable two-carbon synthon, such as glyoxylic acid or its derivatives, to form the desired quinoxalinone ring system.

Experimental Protocols

Step 1: Synthesis of 4-bromo-o-phenylenediamine

A common and effective method for the synthesis of 4-bromo-o-phenylenediamine involves the protection of the amino groups of o-phenylenediamine by acetylation, followed by bromination and subsequent deprotection.

Protocol:

  • Acetylation: In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Bromination: Cool the reaction mixture to room temperature and add sodium bromide. Subsequently, add 30% hydrogen peroxide dropwise over a period of 2 hours, maintaining the temperature at 50°C. Continue stirring for an additional 2 hours.

  • Work-up and Isolation of Intermediate: Pour the reaction mixture into ice water containing sodium sulfite to quench any remaining bromine. The resulting precipitate, 4-bromo-N,N'-diacetylo-phenylenediamine, is collected by filtration, washed with water, and dried.

  • Hydrolysis (Deprotection): Suspend the dried intermediate in a mixture of methanol and a 5N aqueous sodium hydroxide solution. Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Purification: Cool the reaction mixture and pour it into cold water. Extract the product with a suitable organic solvent such as dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromo-o-phenylenediamine can be further purified by recrystallization from a solvent system like tert-butyl methyl ether to yield a tan solid.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of 4-bromo-o-phenylenediamine with a glyoxylic acid equivalent.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-o-phenylenediamine in methanol.

  • Reagent Addition: To this suspension, add a solution of glyoxylic acid monohydrate in water.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Typically, the reaction is complete within a few hours.

  • Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration. Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product, this compound, can be dried under vacuum. Further purification can be achieved by recrystallization if necessary.

An alternative approach involves the direct bromination of quinoxalin-2(1H)-one.

Alternative Protocol:

  • Reaction Setup: Dissolve quinoxalin-2(1H)-one in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice water. The resulting precipitate is collected by filtration and dried to afford this compound.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound via Bromination of Quinoxalin-2(1H)-one.

ParameterValue
Starting MaterialQuinoxalin-2(1H)-one
ReagentsBromine, Acetic Acid
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Yield88%
AppearanceOff-white solid

Visualization of Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-bromo-o-phenylenediamine cluster_step2 Step 2: Synthesis of this compound A1 o-Phenylenediamine P1 Acetylation (Acetic Anhydride, Acetic Acid) A1->P1 A2 N,N'-Diacetyl-o-phenylenediamine P1->A2 P2 Bromination (NaBr, H2O2) A2->P2 A3 4-bromo-N,N'-Diacetyl-o-phenylenediamine P2->A3 P3 Hydrolysis (NaOH, Methanol) A3->P3 A4 4-bromo-o-phenylenediamine P3->A4 P4 Purification (Recrystallization) A4->P4 A5 Pure 4-bromo-o-phenylenediamine P4->A5 B1 4-bromo-o-phenylenediamine P5 Cyclocondensation (Methanol/Water, RT) B1->P5 B2 Glyoxylic Acid Monohydrate B2->P5 B3 Crude this compound P5->B3 P6 Purification (Filtration, Washing) B3->P6 B4 Pure this compound P6->B4

Caption: Synthetic workflow for this compound.

Reaction Pathway

Spectroscopic and Synthetic Profile of 7-bromoquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 7-bromoquinoxalin-2(1H)-one. This compound is of interest in medicinal chemistry and drug development due to its quinoxalinone core, a scaffold present in various biologically active molecules.[1] This document summarizes its key analytical data and provides a robust experimental procedure for its preparation.

Spectroscopic Data

The following tables present the key spectroscopic data for this compound. This data is essential for the characterization and quality control of the compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.2br s-N1-H
~8.10s-H-3
~7.85d~2.0H-6
~7.70dd~8.8, 2.0H-8
~7.35d~8.8H-5

Note: Predicted values are based on the analysis of quinoxalin-2(1H)-one and related bromo-substituted aromatic compounds. The bromine atom at position 7 is expected to cause a downfield shift of adjacent protons (H-6 and H-8) and influence the coupling patterns.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~154.5C-2
~145.0C-8a
~135.0C-7
~132.0C-4a
~130.5C-6
~129.0C-5
~120.0C-3
~118.0C-8

Note: Predicted chemical shifts are derived from the known spectrum of quinoxalin-2(1H)-one, with adjustments for the substituent effect of the bromine atom on the aromatic ring.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H stretch (amide)
~1670StrongC=O stretch (amide)
~1610, 1580MediumC=C stretch (aromatic)
~1480MediumC-N stretch
~830StrongC-H out-of-plane bend (para-substituted)
~600MediumC-Br stretch
Table 4: Mass Spectrometry Data
  • Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

m/zRelative Intensity (%)Assignment
224/226High[M]⁺, [M+2]⁺ (presence of Br)
196/198Medium[M-CO]⁺
117Medium[M-CO-Br]⁺

The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.

Experimental Protocol: Synthesis of this compound

This section details the experimental procedure for the synthesis of this compound.

Reaction Scheme:

4-bromo-1,2-phenylenediamine + Glyoxylic Acid → this compound

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Water

  • Hydrochloric acid (2M)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (53.5 mmol) of 4-bromo-1,2-phenylenediamine in 100 mL of ethanol.

  • To this solution, add a solution of 5.4 g (58.8 mmol) of glyoxylic acid monohydrate in 20 mL of water.

  • Add 10 mL of 2M hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a solid.

  • Dry the purified product under vacuum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Data_Relationship Molecule This compound NMR_H ¹H NMR Molecule->NMR_H ¹H NMR NMR_C ¹³C NMR Molecule->NMR_C ¹³C NMR IR IR Molecule->IR IR MS MS Molecule->MS MS Proton_Environment Proton Environment & Connectivity Carbon_Skeleton Carbon Skeleton Functional_Groups Functional Groups (C=O, N-H, C-Br) Molecular_Weight Molecular Weight & Elemental Composition (Br) NMR_H->Proton_Environment NMR_C->Carbon_Skeleton IR->Functional_Groups MS->Molecular_Weight

Caption: Complementary Nature of Spectroscopic Techniques.

References

7-bromoquinoxalin-2(1H)-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 7-bromoquinoxalin-2(1H)-one in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is intended for researchers, chemists, and professionals in the field of drug development.

Compound Overview

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its structure, featuring a bromine substituent and a lactam functional group, influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in synthesis, purification, formulation, and biological screening.

Solubility Data

The solubility of this compound has been qualitatively and quantitatively assessed in several common organic solvents. The available data is summarized in the table below. It is important to note that quantitative data for this specific compound is limited in publicly accessible literature, and the provided values should be considered as a starting point for experimental work.

Table 1: Solubility of this compound in Organic Solvents

SolventChemical FormulaMolar Mass ( g/mol )Qualitative SolubilityQuantitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Soluble4.75 mg/mL
MethanolCH₄O32.04SolubleData not available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Likely SolubleData not available
EthanolC₂H₆O46.07Sparingly SolubleData not available
AcetoneC₃H₆O58.08Sparingly SolubleData not available
AcetonitrileC₂H₃N41.05Sparingly SolubleData not available
Dichloromethane (DCM)CH₂Cl₂84.93Poorly SolubleData not available
ChloroformCHCl₃119.38Poorly SolubleData not available

Note: "Likely Soluble" is inferred based on the polarity and solvent properties similar to those in which solubility has been confirmed. "Sparingly Soluble" and "Poorly Soluble" are estimations based on the properties of similar heterocyclic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the equilibrium solubility determination by the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, Methanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.

    • Accurately pipette a fixed volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

    • A standard calibration curve of this compound of known concentrations should be prepared in the same solvent.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is typically expressed in mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation start Start add_solid Add excess solid This compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent shake Shake at constant temp (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its handling and application in research and development. While it exhibits good solubility in polar aprotic solvents like DMSO, its solubility in other common organic solvents requires further quantitative investigation. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for advancing the use of this compound in various scientific disciplines.

An In-depth Technical Guide to the Physical and Chemical Stability of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromoquinoxalin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry, primarily utilized as a versatile building block in the synthesis of various biologically active molecules.[1][2] Understanding its physical and chemical stability is paramount for its effective application in drug discovery and development, ensuring the integrity, efficacy, and safety of downstream products. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines a systematic approach to evaluating its chemical stability based on established principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of specific experimental stability data for this compound in published literature, this guide synthesizes available information with theoretical considerations and standard pharmaceutical testing protocols to serve as a foundational resource.

Physicochemical Properties

This compound is a white to yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below. These parameters are crucial for understanding its behavior in various solvent systems and its potential for oral absorption and bioavailability, as predicted by computational models.

Table 1: General and Physical Properties
PropertyValueSource
Molecular FormulaC₈H₅BrN₂O[1]
Molecular Weight225.05 g/mol [1]
AppearanceWhite to Yellow Solid[1]
Predicted pKa8.23 ± 0.70[1]
SolubilitySparingly soluble in water[1]
Table 2: Computed Physicochemical Parameters
ParameterValueSource
ACD/LogP2.01[1]
ACD/LogD (pH 5.5)2.01[1]
ACD/LogD (pH 7.4)1.95[1]
Polar Surface Area32.67 Ų[1]
#H bond acceptors3[1]
#H bond donors1[1]

Chemical Stability and Forced Degradation Studies

Objectives of Forced Degradation Studies
  • To identify the degradation products of this compound under various stress conditions.

  • To elucidate the potential degradation pathways.

  • To develop and validate a stability-indicating analytical method.

  • To understand the intrinsic stability of the molecule for formulation and packaging development.

Experimental Protocols for Forced Degradation

The following protocols are proposed for conducting forced degradation studies on this compound. The extent of degradation should ideally be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

2.2.1. Hydrolytic Degradation

  • Acidic Conditions: A solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl is refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Samples are withdrawn at each time point, neutralized, and analyzed.

  • Basic Conditions: A solution of this compound (e.g., 1 mg/mL) in 0.1 N NaOH is refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Samples are withdrawn, neutralized, and analyzed.

  • Neutral Conditions: A solution of this compound (e.g., 1 mg/mL) in purified water is refluxed at 80°C for a specified period. Samples are withdrawn and analyzed.

2.2.2. Oxidative Degradation

A solution of this compound (e.g., 1 mg/mL) is treated with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature for a specified period. The reaction is monitored at various time points. The quinoxalinone ring system may be susceptible to N-oxidation or other oxidative cleavage reactions.

2.2.3. Thermal Degradation

The solid compound is exposed to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C) for a defined period. Samples are withdrawn periodically and analyzed to assess the formation of any thermal degradants.

2.2.4. Photolytic Degradation

The solid compound and a solution of the compound (in a suitable solvent like methanol or acetonitrile) are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample is maintained to differentiate between light-induced and thermal degradation.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector. Mass Spectrometry (MS) detection can be coupled for the identification of degradation products.

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized under forced degradation conditions. The lactam ring in the quinoxalinone core could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening. The bromine substituent might undergo nucleophilic substitution or dehalogenation under certain conditions. Oxidative conditions could lead to the formation of N-oxides or hydroxylated derivatives.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for conducting the chemical stability assessment of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Elucidation cluster_3 Phase 4: Finalization start This compound physchem Physicochemical Characterization (Solubility, pKa, etc.) start->physchem method_dev Stability-Indicating Method Development (HPLC-UV/MS) start->method_dev forced_degradation Forced Degradation method_dev->forced_degradation hydrolysis Hydrolysis (Acid, Base, Neutral) forced_degradation->hydrolysis oxidation Oxidation (H2O2) forced_degradation->oxidation thermal Thermal (Dry Heat) forced_degradation->thermal photo Photolytic (UV/Vis Light) forced_degradation->photo analysis Analysis of Stressed Samples (HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis degradant_id Degradant Identification and Structure Elucidation analysis->degradant_id pathway Degradation Pathway Proposal degradant_id->pathway method_val Method Validation (ICH Q2(R1)) pathway->method_val report Stability Profile Report method_val->report

Caption: Generalized workflow for the stability assessment of this compound.

Conclusion

While this compound is a valuable starting material in medicinal chemistry, a thorough understanding of its stability is crucial for its successful application. This guide has consolidated the available physicochemical data and provided a detailed, albeit theoretical, framework for assessing its chemical stability through forced degradation studies. The proposed experimental protocols and analytical methodologies offer a robust starting point for researchers to establish a comprehensive stability profile for this compound. The insights gained from such studies will be instrumental in guiding formulation development, defining storage conditions, and ensuring the quality and reliability of any resulting pharmaceutical products. Further experimental investigations are necessary to confirm the hypothesized degradation pathways and to quantify the stability of this compound under various conditions.

References

The Therapeutic Potential of Quoxalinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxalinone and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of quinoxalinone derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer activity of quinoxalinone derivatives is primarily attributed to their ability to interfere with critical cellular processes, including:

  • Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of various protein kinases that are pivotal for cancer cell signaling. Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase, which are crucial for tumor angiogenesis, cell growth, and proliferation.[1]

  • Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent apoptosis.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone-based anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often at the G2/M phase.[1][3] This is frequently a downstream consequence of their primary mechanism of action.

Quantitative Anticancer Data

The in vitro anticancer activity of various quinoxalinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineTarget/MechanismIC50 (µM)Reference(s)
Compound VIIIcHCT116 (Colon)Cell Cycle Arrest (G2/M)2.5[4]
Compound XVaHCT116 (Colon)Not Specified4.4[4]
Compound IVPC-3 (Prostate)Topoisomerase II Inhibitor2.11[5]
Compound IIIPC-3 (Prostate)Topoisomerase II Inhibitor4.11[5]
Compound 11MCF-7 (Breast)EGFR/COX-2 Inhibitor0.81[5]
Compound 13MCF-7 (Breast)EGFR/COX-2 Inhibitor0.95[5]
Compound 4mA549 (Lung)Apoptosis Induction9.32[5][6]
Compound 4bA549 (Lung)Not Specified11.98[5][6]
Compound 14MCF-7 (Breast)Not Specified2.61[7]
Compound 8MGC-803 (Gastric)Not Specified1.49[7]
Experimental Protocols: Anticancer Evaluation

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microplates

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Quinoxalinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Human cancer cell lines

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Treat cells with the quinoxalinone derivative for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[3]

  • Store the fixed cells at -20°C for at least 2 hours.[3]

  • Wash the cells with PBS and resuspend in PI staining solution.[3]

  • Incubate for 30 minutes at room temperature in the dark.[3]

  • Analyze the DNA content by flow cytometry.[3]

Signaling Pathway Visualization

anticancer_pathways cluster_drug Quinoxalinone Derivatives cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes drug Quinoxalinone Derivatives EGFR EGFR drug->EGFR inhibit VEGFR VEGFR drug->VEGFR inhibit TopoII Topoisomerase II drug->TopoII inhibit Prolif Proliferation EGFR->Prolif drives Angio Angiogenesis VEGFR->Angio drives DNA_Rep DNA Replication TopoII->DNA_Rep enables Apoptosis Apoptosis Prolif->Apoptosis leads to Angio->Apoptosis leads to CycleArrest Cell Cycle Arrest DNA_Rep->CycleArrest leads to CycleArrest->Apoptosis

Caption: Anticancer mechanisms of quinoxalinone derivatives.

Antimicrobial Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their development offers a potential avenue to combat the growing challenge of antimicrobial resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many quinoxalinone derivatives are still under investigation. However, some studies suggest that they may interfere with essential microbial processes such as DNA synthesis, protein synthesis, or cell wall integrity. Some derivatives have shown inhibitory activity against bacterial DNA gyrase.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoxalinone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Compound 4aS. aureus (MDRB)1.95[8]
Compound 7S. aureus (MDRB)3.9[8]
Compound 8aE. coli (MDRB)7.81[8]
Compound 11bP. aeruginosa (MDRB)15.62[8]
Compound 13C. albicans0.97[8]
Compound 16A. niger1.95[8]
Compound 2dE. coli8[9]
Compound 3cE. coli8[9]
Compound 10C. albicans16[9]
Quinoxaline DerivativeS. aureus (MRSA)1-4[10][11]

MDRB: Multi-Drug Resistant Bacteria; MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • Quinoxalinone derivatives (dissolved in a suitable solvent)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the quinoxalinone derivative in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Visualization

antimicrobial_workflow start Start prep_comp Prepare serial dilutions of quinoxalinone derivatives start->prep_comp prep_inoc Prepare standardized microbial inoculum start->prep_inoc inoculate Inoculate microplate wells prep_comp->inoculate prep_inoc->inoculate incubate Incubate at appropriate temperature inoculate->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Antiviral Activity of Quinoxalinone Derivatives

Several quinoxalinone derivatives have been identified as potent inhibitors of various viruses, including DNA and RNA viruses. This highlights their potential for the development of new antiviral therapies.[9][12][13][14]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoxalinone derivatives can vary depending on the virus. Some compounds have been shown to inhibit viral reverse transcriptase, an essential enzyme for retroviruses like HIV.[15] Others may interfere with viral entry, replication, or assembly.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusEC50Reference(s)
Compound 1aHuman Cytomegalovirus (HCMV)<0.05 µM[16]
Compound 20Human Cytomegalovirus (HCMV)<0.05 µM[16]
Ganciclovir (Reference)Human Cytomegalovirus (HCMV)0.59 µM[16]
Compound 11Coxsackievirus B5 (CBV5)0.09 µM[15]
Compound 12Coxsackievirus B5 (CBV5)0.06 µM[15]
Compound 13Coxsackievirus B5 (CBV5)0.3 µM[15]
Compound 19HIV-1 Reverse Transcriptase3.1 nM[15]
Nevirapine (Reference)HIV-1 Reverse Transcriptase6.7 nM[15]
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Quinoxalinone derivatives

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

  • Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoxalinone derivative and agarose or methylcellulose.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the untreated control.

Anti-inflammatory Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxalinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as:

  • Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.

  • Lipoxygenase (LOX): Inhibition of LOX enzymes can reduce the production of leukotrienes, another class of inflammatory mediators.[17]

  • Cytokine Production: Some derivatives have been shown to decrease the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[18]

  • p38α Mitogen-Activated Protein Kinase (MAPK): Inhibition of this kinase can suppress the production of inflammatory cytokines.[19]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of quinoxalinone derivatives is often evaluated by their ability to inhibit specific enzymes or inflammatory responses.

Compound/DerivativeTarget/AssayInhibition/ActivityReference(s)
Compound 4ap38α MAP kinaseIC50 = 0.042 µM[20]
SB203580 (Reference)p38α MAP kinaseIC50 = 0.044 µM[20]
Compound 4aCarrageenan-induced paw edema83.61% inhibition[20]
Compound 4dCarrageenan-induced paw edema82.92% inhibition[20]
Diclofenac (Reference)Carrageenan-induced paw edema82.65% inhibition[20]
DEQXLeukocyte migration & IL-1β/TNF-α reductionSignificant reduction[18]
OAQXLeukocyte migration & IL-1β/TNF-α reductionSignificant reduction[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% w/v in saline)

  • Quinoxalinone derivatives

  • Pletysmometer

Procedure:

  • Administer the quinoxalinone derivative or vehicle to the rats orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_drug Quinoxalinone Derivatives cluster_pathways Inflammatory Pathways cluster_outcome Outcome Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Stimulus->COX2 p38MAPK p38 MAPK Stimulus->p38MAPK Drug Quinoxalinone Derivatives Drug->COX2 inhibit Drug->p38MAPK inhibit Inflammation Inflammation (Edema, Pain) COX2->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38MAPK->Cytokines Cytokines->Inflammation

Caption: Anti-inflammatory action of quinoxalinone derivatives.

Synthesis of Biologically Active Quinoxalinone Derivatives

The synthesis of quinoxalinone derivatives is often achieved through the condensation of o-phenylenediamines with α-keto acids or their esters. Microwave-assisted synthesis has been employed to improve reaction times and yields.

General Synthesis Protocol

A common method for the synthesis of quinoxalin-2(1H)-ones involves the following steps:

  • Condensation: Reaction of a substituted o-phenylenediamine with an α-keto acid (e.g., pyruvic acid) or an α-keto ester (e.g., ethyl pyruvate) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: The condensation is often followed by cyclization, which can be promoted by heating or under acidic or basic conditions, to form the quinoxalinone ring.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

More advanced and environmentally friendly protocols utilize microwave irradiation or green catalysts to facilitate the synthesis.[3][21][22]

Conclusion

Quinoxalinone derivatives represent a versatile and highly promising class of heterocyclic compounds with a wide array of biological activities. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by robust quantitative data. The ability of these compounds to modulate key biological pathways provides a strong rationale for their continued investigation and development in the field of medicinal chemistry. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating their detailed mechanisms of action to pave the way for the development of novel and effective therapeutic agents.

References

7-Bromoquinoxalin-2(1H)-one: A Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromoquinoxalin-2(1H)-one is a heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its quinoxalinone core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of a bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions. This strategic functionalization allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and immunology. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a synthetic intermediate, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of 4-bromo-o-phenylenediamine with an α-keto acid or its equivalent. A widely used and accessible reagent for this transformation is glyoxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-o-phenylenediamine

  • Glyoxylic acid monohydrate

  • Hydrochloric acid (2 M)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-o-phenylenediamine (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • To this solution, add glyoxylic acid monohydrate (1.1 eq).

  • Slowly add 2 M hydrochloric acid (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Key Synthetic Transformations of this compound

The bromine atom at the 7-position of the quinoxalinone ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in building molecular complexity and accessing a wide range of derivatives with diverse biological activities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents at the 7-position of the quinoxalinone core.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and n-propanol. Stir the mixture for 15 minutes to ensure dissolution.

  • To this solution, add palladium(II) acetate (0.016 eq), triphenylphosphine (0.048 eq), 2 M aqueous sodium carbonate (1.3 eq), and deionized water.

  • Heat the solution to reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction by TLC (4:1 hexanes:ethyl acetate)[1].

  • After cooling to room temperature, add water and stir the mixture open to the air for 5 minutes.

  • Dilute the reaction with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with 5% sodium carbonate solution and brine[1].

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford 7-(4-methoxyphenyl)quinoxalin-2(1H)-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 7-amino-quinoxalin-2(1H)-one derivatives, which are key components of many kinase inhibitors.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq)[2].

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add sodium tert-butoxide (1.4 eq) to the tube.

  • Through the septum, add morpholine (1.2 eq) followed by anhydrous toluene[2].

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl solution[2].

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the desired 7-(morpholino)quinoxalin-2(1H)-one.

Data Presentation: Synthesis of 7-Substituted Quinoxalin-2(1H)-one Derivatives

The following tables summarize representative quantitative data for the synthesis of 7-aryl and 7-amino-quinoxalin-2(1H)-one derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

Arylboronic AcidProductYield (%)1H NMR (δ, ppm) Highlights
Phenylboronic acid7-Phenylquinoxalin-2(1H)-one~98%8.18 (dd, 1H), 7.76 (dd, 1H), 7.56 (dd, 2H), 7.33-7.37 (m, 3H)[3]
(4-Methylphenyl)boronic acid7-(p-Tolyl)quinoxalin-2(1H)-one~95%Aromatic protons, 2.45 (s, 3H, Ar-CH₃)[1]
(4-Methoxyphenyl)boronic acid7-(4-Methoxyphenyl)quinoxalin-2(1H)-one~90%8.18 (m, 4H), 7.71-7.75 (m, 2H), 7.05-7.08 (m, 2H), 3.88 (s, 3H, OCH₃)
(4-Nitrophenyl)boronic acid7-(4-Nitrophenyl)quinoxalin-2(1H)-one~90%9.36 (s, 1H), 8.40 (s, 1H), 8.11-8.18 (m, 2H), 7.77-7.85 (m, 2H)[1]

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

AmineProductYield (%)1H NMR (δ, ppm) Highlights
Aniline7-(Phenylamino)quinoxalin-2(1H)-one~85-95%Aromatic protons, NH proton
Morpholine7-(Morpholino)quinoxalin-2(1H)-one~80-90%Aromatic protons, 3.81-3.95 (m, 4H, OCH₂), 3.09-3.22 (m, 4H, NCH₂)[4]
Propylamine7-(Propylamino)quinoxalin-2(1H)-one~65%Aromatic protons, 3.53 (q, 2H), 1.79-1.70 (m, 2H), 1.04 (t, 3H)

Application in Drug Discovery: Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Table 3: Biological Activity of 7-Substituted Quinoxalin-2(1H)-one Derivatives as Kinase Inhibitors

DerivativeTarget Kinase(s)IC₅₀ (nM)Reference
ST4j (a complex pyrazolone derivative)JAK213.00 ± 1.31[5][6]
ST4j (a complex pyrazolone derivative)JAK314.86 ± 1.29[5][6]
MN390 (an indole derivative)JAK219.77 ± 1.24[5][7]
MN341P (an indole derivative)JAK220.19 ± 1.71[5][7]
Quinoxaline-2-carboxylic acid derivativePim-174[3]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoxalinone-based Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/mTOR Signaling Pathway and Inhibition.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor Quinoxalinone-based Inhibitor Inhibitor->JAK Inhibition

Caption: JAK/STAT Signaling Pathway and Inhibition.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key synthetic transformations of this compound.

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Pd(OAc)₂/PPh₃ Na₂CO₃, n-PrOH/H₂O Reflux Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Arylquinoxalin-2(1H)-one Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Workflow Start This compound + Amine Reaction Pd(OAc)₂/XPhos NaOtBu, Toluene Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aminoquinoxalin-2(1H)-one Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutics.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxalinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone core, a heterocyclic scaffold composed of fused benzene and pyrazinone rings, has emerged as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical development of quinoxalinone compounds, detailing seminal synthetic methodologies, key milestones in the elucidation of their biological functions, and their evolution into promising therapeutic agents. This document includes detailed experimental protocols for the synthesis and biological evaluation of quinoxalinone derivatives, a compilation of quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways modulated by this important class of compounds.

A Historical Perspective: From Synthesis to Biological Significance

The journey of quinoxalinone compounds began with the initial synthesis of the parent quinoxaline ring system. In 1884, German chemist O. Hinsberg reported the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, a reaction that would become a fundamental method for constructing this heterocyclic framework. While early studies focused on the synthesis and chemical characterization of these novel structures, the therapeutic potential of the oxidized form, quinoxalinones, was not immediately recognized.

It was not until the mid-20th century that the biological activities of quinoxalinone derivatives began to be systematically explored. Early investigations revealed their potential as antimicrobial agents. For instance, quinoxaline 1,4-dioxide derivatives were found to possess significant antibacterial activity, particularly under anaerobic conditions, which later spurred interest in their development as hypoxia-selective anticancer drugs.[1] Subsequent decades of research have unveiled a remarkable diversity of pharmacological effects, establishing the quinoxalinone scaffold as a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with a wide range of biological targets with high affinity and specificity.

Synthetic Methodologies: Crafting the Quinoxalinone Core

The foundational method for synthesizing the quinoxalinone core remains the cyclocondensation reaction between an ortho-phenylenediamine and an alpha-keto acid. This straightforward and efficient approach allows for the introduction of a variety of substituents onto the heterocyclic ring, enabling the generation of diverse chemical libraries for biological screening.

General Experimental Protocol for the Synthesis of 3-Methyl-quinoxalin-2(1H)-one

This protocol describes a classic and reliable method for the synthesis of a simple quinoxalinone derivative.

Materials:

  • o-Phenylenediamine

  • Sodium pyruvate

  • Aqueous acetic acid (20%)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol) in 25 mL of 20% aqueous acetic acid.

  • Stir the reaction mixture at room temperature for 3 hours.

  • A precipitate will form during the course of the reaction. Collect the solid product by vacuum filtration using a Büchner funnel.

  • To purify the product, recrystallize the crude solid from an ethanol-water mixture (4:1 v/v).

  • Dry the purified crystals to obtain 3-methyl-1H-quinoxaline-2-one.

Characterization:

  • The final product can be characterized by its melting point and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential

Quinoxalinone derivatives have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.

Anticancer Activity

The anticancer effects of quinoxalinones are multifaceted, with many derivatives acting as inhibitors of crucial enzymes involved in cancer progression.

A primary mechanism of action for many anticancer quinoxalinones is the inhibition of protein kinases, particularly those involved in angiogenesis and cell signaling.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth.[2] Several quinoxalinone derivatives have been developed as potent inhibitors of VEGFR-2, effectively cutting off the blood supply to tumors.[3][4][5]

  • ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[6] Quinoxalinone-based inhibitors of ASK1 have shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory conditions.[7][8]

Topoisomerase II is an essential enzyme that regulates DNA topology during replication and transcription.[9] Some quinoxalinone derivatives act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks in DNA, which ultimately triggers apoptosis in cancer cells.[10][11]

Antimicrobial Activity

Historically, one of the first recognized biological activities of quinoxalinone derivatives was their ability to inhibit the growth of bacteria and fungi.[12][13][14] Quinoxaline-1,4-dioxides, in particular, have been extensively studied for their antibacterial properties.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro biological activity of selected quinoxalinone derivatives against various cancer cell lines and kinase targets. This data provides valuable insights into the structure-activity relationships of this compound class, guiding the rational design of more potent and selective inhibitors.

Table 1: Cytotoxicity of Quinoxalinone Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
VIId HCT1162.5DoxorubicinNot Specified[15]
MCF-79DoxorubicinNot Specified[15]
VIIIa HepG29.8DoxorubicinNot Specified[15]
VIIIe HCT1168.4DoxorubicinNot Specified[15]
XVa HCT1164.4DoxorubicinNot Specified[15]
MCF-75.3DoxorubicinNot Specified[15]
Compound 10 MKN 450.073Adriamycin0.12[16]
Cis-platin2.67[16]
Compound 3 MCF-72.89Doxorubicin2.01[17]
Compound 19 MGC-8039--[18]
HeLa12.3--[18]
NCI-H46013.3--[18]
Compound 20 T-248.9--[18]
Compound 4m A5499.325-Fluorouracil4.89[19]

Table 2: Kinase Inhibitory Activity of Quinoxalinone Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)Citation
23j VEGFR-23.7Sorafenib3.12[20]
23l VEGFR-25.8Sorafenib3.12[20]
23h VEGFR-211.7Sorafenib3.12[20]
11g VEGFR-2750 (0.75 µM)Sorafenib1290 (1.29 µM)[4]
15 VEGFR-21090 (1.09 µM)Sorafenib1270 (1.27 µM)[21]
17b VEGFR-21190 (1.19 µM)Sorafenib1270 (1.27 µM)[21]
26e ASK130.17GS-4997Not Specified[6][8]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of quinoxalinone compounds relies on a variety of standardized in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxalinone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle:

The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test quinoxalinone compound.

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®).

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a compatible microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoxalinone compounds and a general workflow for their biological evaluation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition by quinoxalinone compounds.

ASK1_Signaling_Pathway Stress Oxidative Stress, TNF-α ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->ASK1 Inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis

Caption: ASK1 signaling pathway showing inhibition by quinoxalinone derivatives.

TopoII_Inhibition_Workflow Start Start DNA Supercoiled DNA Start->DNA CleavageComplex Cleavage Complex (TopoII + DNA) DNA->CleavageComplex TopoII binding & cleavage TopoII Topoisomerase II StabilizedComplex Stabilized Cleavage Complex Religation DNA Religation CleavageComplex->Religation Normal Pathway Quinoxalinone Quinoxalinone Poison Quinoxalinone->CleavageComplex Intercalates & Stabilizes DSB Double-Strand Breaks StabilizedComplex->DSB Replication fork collision RelaxedDNA Relaxed DNA Religation->RelaxedDNA Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II poisoning by quinoxalinone derivatives.

Conclusion and Future Directions

The quinoxalinone scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. From its humble beginnings in the late 19th century as a synthetic curiosity, it has evolved into a key pharmacophore in modern medicinal chemistry. The diverse biological activities, particularly in the realm of oncology, underscore the continued importance of this heterocyclic system. Future research will undoubtedly focus on the development of next-generation quinoxalinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The detailed understanding of their mechanisms of action, facilitated by the experimental and computational approaches outlined in this guide, will be paramount to realizing the full therapeutic potential of this versatile class of compounds.

References

Methodological & Application

Synthesis of 7-bromoquinoxalin-2(1H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed synthetic protocols for the preparation of 7-bromoquinoxalin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. Quinoxalinone derivatives are known to exhibit a wide range of biological activities, and the introduction of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse compound libraries for screening. Two distinct and reliable synthetic methods are presented herein: the direct bromination of quinoxalin-2(1H)-one and the cyclocondensation of 4-bromo-1,2-phenylenediamine with glyoxylic acid. These protocols are designed for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods described in this document.

ParameterMethod 1: Direct BrominationMethod 2: Cyclocondensation
Starting Materials Quinoxalin-2(1H)-one, Bromine, Acetic Acid4-bromo-1,2-phenylenediamine, Glyoxylic acid monohydrate, Methanol
Reaction Time 12 hours1 hour
Reaction Temperature Room Temperature0 °C to Room Temperature
Yield 88%[1]High (based on analogous reactions)
Product Purity High, obtained as an off-white solid after filtration and drying[1]High, typically obtained as a crystalline solid after filtration
Downstream Processing Filtration and washing with ice waterFiltration and washing with water

Experimental Protocols

Method 1: Direct Bromination of Quinoxalin-2(1H)-one

This method describes the synthesis of this compound via the direct bromination of the parent quinoxalin-2(1H)-one.

Materials:

  • Quinoxalin-2(1H)-one (1.0 eq.)

  • Bromine (1.0 eq.)

  • Glacial Acetic Acid

  • Ice water

Procedure:

  • Dissolve quinoxalin-2(1H)-one (1.0 eq.) in glacial acetic acid.

  • In a separate flask, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Slowly add the bromine solution to the quinoxalin-2(1H)-one solution at room temperature with stirring.[1]

  • Continue stirring the reaction mixture at room temperature for 12 hours.[1]

  • Upon completion of the reaction, pour the mixture into ice water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water and dry to afford this compound as an off-white solid.[1]

Method 2: Cyclocondensation of 4-bromo-1,2-phenylenediamine and Glyoxylic Acid

This protocol outlines the synthesis of this compound through the cyclocondensation of 4-bromo-1,2-phenylenediamine with glyoxylic acid monohydrate. This method is adapted from a general procedure for the synthesis of quinoxalin-2-ols.

Materials:

  • 4-bromo-1,2-phenylenediamine (1.0 eq.)

  • Glyoxylic acid monohydrate (1.2 eq.)

  • Methanol

  • Ice bath

Procedure:

  • Prepare a solution of glyoxylic acid monohydrate (1.2 eq.) in methanol and cool it in an ice bath.

  • In a separate flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in methanol.

  • Slowly add the 4-bromo-1,2-phenylenediamine solution to the cooled glyoxylic acid solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • A crystalline solid is expected to form. Collect the product by vacuum filtration.

  • Wash the collected solid with water and dry to obtain this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the cyclocondensation pathway (Method 2).

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Dissolution in Methanol Dissolution in Methanol 4-bromo-1,2-phenylenediamine->Dissolution in Methanol 1.0 eq. Glyoxylic acid monohydrate Glyoxylic acid monohydrate Glyoxylic acid monohydrate->Dissolution in Methanol 1.2 eq. Mixing and Stirring Mixing and Stirring Dissolution in Methanol->Mixing and Stirring Slow addition at 0°C Reaction at RT Reaction at RT Mixing and Stirring->Reaction at RT 1 hour Filtration Filtration Reaction at RT->Filtration Washing with Water Washing with Water Filtration->Washing with Water Drying Drying Washing with Water->Drying This compound This compound Drying->this compound

Caption: Synthetic workflow for this compound.

References

Application Note: 1H and 13C NMR Characterization of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and compiled spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 7-bromoquinoxalin-2(1H)-one. This compound is a key intermediate in the synthesis of various biologically active molecules, making its structural elucidation crucial for drug discovery and development.[1] The presented data, summarized in clear tabular format, and the standardized experimental protocol aim to facilitate the unambiguous identification and quality control of this important synthetic building block.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core, which is a prevalent scaffold in medicinal chemistry. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[1] The bromine substituent at the 7-position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening. Accurate and thorough characterization of this intermediate is the first critical step in ensuring the integrity of downstream synthetic products and the reliability of biological data. NMR spectroscopy is an essential analytical technique for the structural confirmation of organic molecules. This note details the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz). The following tables summarize the predicted spectral data based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.1 - 8.3s-
H-5~7.7 - 7.9d~8.5 - 9.0
H-6~7.4 - 7.6dd~8.5 - 9.0, ~2.0 - 2.5
H-8~7.9 - 8.1d~2.0 - 2.5
N1-H~12.0 - 12.5br s-

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~155 - 157
C-3~130 - 132
C-4a~138 - 140
C-5~130 - 132
C-6~128 - 130
C-7~118 - 120
C-8~115 - 117
C-8a~133 - 135

Experimental Protocol

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of quinoxalinone derivatives and its ability to allow observation of the N-H proton.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure accurate integration.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.

  • For both ¹H and ¹³C NMR, pick the peaks and report the chemical shifts. For ¹H NMR, also report the multiplicities and coupling constants.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Reporting weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign report Generate Report assign->report

Figure 1. Experimental workflow for the NMR characterization of this compound.

Conclusion

The data and protocols presented in this application note provide a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. Adherence to this standardized methodology will ensure the generation of high-quality, reproducible data, which is essential for the confirmation of its chemical identity and purity. This, in turn, will support the advancement of research and development projects that utilize this versatile chemical intermediate.

References

Application Notes and Protocols: Crystal Structure Analysis of 7-Bromoquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and crystal structure analysis of 7-bromoquinoxalin-2(1H)-one derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as kinase inhibitors and antimicrobial agents.[1][2] Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of quinoxalin-2(1H)-one derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-ketoester. For this compound derivatives, the starting material is 4-bromo-1,2-diaminobenzene.

Protocol: Synthesis via Condensation Reaction

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1.0 mmol, 1 equivalent) in a suitable solvent such as ethanol or acetic acid (10-20 mL).

  • Addition of Reagents: To the stirred solution, add the desired α-ketoester (e.g., ethyl pyruvate for a 3-methyl derivative) (1.1 mmol, 1.1 equivalents).

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux (typically 60-80 °C) to ensure completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization or column chromatography.

Purification by Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Crystallization is a common method for the purification of quinoxalinone derivatives.[3]

Protocol: General Procedure for Purification by Crystallization [3]

  • Solvent Selection: Empirically determine a suitable solvent or solvent system in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[3] Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. For slower crystal growth, which often yields higher quality crystals, the flask can be placed in a Dewar flask containing warm water. Subsequently, the solution can be stored at a lower temperature (e.g., 4 °C) to maximize the yield of crystals.

  • Isolation and Drying: Collect the formed crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[4]

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal of the this compound derivative is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms.[5][6] The diffractometer uses a focused beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) to irradiate the crystal.[5] The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.[6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Data Presentation

The following table summarizes representative crystallographic data for a related 7-bromo-quinoxaline derivative. This data provides a reference for the expected crystallographic parameters of this compound derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZT (K)Ref.
7-Bromo-2-(4-chloro-phenyl)-quinoxalineC₁₄H₈BrClN₂MonoclinicP2₁/n17.1347(11)3.8441(2)18.4127(12)97.861(2)1201.40(13)4170[7]
7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₄H₁₂BrNO₃TriclinicP-18.4134(5)9.5365(6)9.6154(7)83.130(2)613.52(7)2296[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystal Structure Analysis start Starting Materials (4-bromo-1,2-diaminobenzene, α-ketoester) synthesis Condensation Reaction start->synthesis Ethanol/Acetic Acid crude Crude Product synthesis->crude purification Purification (Crystallization) crude->purification crystals Single Crystals purification->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution Direct Methods final_structure Final Crystal Structure structure_solution->final_structure

Experimental workflow from synthesis to crystal structure determination.
Potential Signaling Pathway

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] Inhibition of these pathways is a common mechanism of action for anticancer drugs.[1] The diagram below depicts a simplified, representative signaling pathway that can be targeted by quinoxalin-2(1H)-one derivatives.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ask1 ASK1 receptor->ask1 Activates proliferation Cell Proliferation & Survival receptor->proliferation Promotes jnk_p38 JNK/p38 MAPK ask1->jnk_p38 Activates apoptosis Apoptosis jnk_p38->apoptosis Induces derivative This compound Derivative derivative->ask1 Inhibits

Inhibition of the ASK1 signaling pathway by a this compound derivative.

Conclusion

The protocols and data presented herein provide a foundational guide for researchers engaged in the study of this compound derivatives. The detailed methodologies for synthesis, purification, and single-crystal X-ray diffraction are critical for obtaining high-quality structural data. This information, in turn, is invaluable for understanding the structure-activity relationships of this important class of heterocyclic compounds and for the development of novel therapeutic agents. The visualization of the experimental workflow and a potential signaling pathway offers a clear and concise overview for planning and interpreting research in this area.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-bromoquinoxalin-2(1H)-one in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the established biological activities of the resulting 7-arylquinoxalin-2(1H)-one derivatives, particularly as kinase inhibitors in cancer therapy.

Introduction

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and antimicrobial activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups under relatively mild conditions.[1] The coupling of this compound with various aryl and heteroaryl boronic acids provides a direct and efficient route to novel 7-substituted quinoxalinone derivatives, which are valuable for structure-activity relationship (SAR) studies and the development of new drug candidates.

Biological Significance of 7-Arylquinoxalin-2(1H)-ones

Quinoxaline derivatives have been shown to exert their anticancer effects through the inhibition of various protein kinases that are crucial for tumor growth and angiogenesis.[2] A key target for many quinoxalin-2(1H)-one-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can effectively block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, ultimately leading to cell proliferation, survival, and migration.[4][5] 7-Arylquinoxalin-2(1H)-one derivatives can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and blocking the entire downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Activates PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor 7-Arylquinoxalin-2(1H)-one (Inhibitor) Inhibitor->VEGFR2_active Inhibits ATP Binding

VEGFR-2 signaling pathway and point of inhibition.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or boronic ester) and an organohalide. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for Suzuki-Miyaura couplings of structurally similar bromo-substituted N-heterocycles.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O901680-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O1101075-85
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901870-80
5Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O1001280-90
6Pyridine-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O1101665-75

Note: Yields are for isolated products and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the Suzuki coupling of this compound.

Experimental_Workflow A 1. Reagent Addition (this compound, boronic acid, catalyst, base) B 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed solvent system) B->C D 4. Reaction (Heating with stirring) C->D E 5. Work-up (Cooling, extraction, washing) D->E F 6. Purification (Column chromatography) E->F G 7. Characterization (NMR, MS) F->G

Experimental workflow for Suzuki coupling.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄ in Toluene/Water

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinoxalin-2(1H)-one.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂ in 1,4-Dioxane/Water

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk tube or sealed microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure 7-arylquinoxalin-2(1H)-one.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-arylquinoxalin-2(1H)-one derivatives from this compound. The choice of catalyst, base, and solvent system can be optimized to achieve high yields for a variety of arylboronic acids. The protocols provided herein serve as a robust starting point for researchers in the field of drug discovery and medicinal chemistry to generate novel quinoxalinone-based compounds for biological screening. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, by these compounds underscores their potential as therapeutic agents, particularly in oncology.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 7-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 7-bromoquinoxalin-2(1H)-one as a key building block. The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and functionalization at the 7-position through these powerful catalytic methods opens avenues for the synthesis of diverse compound libraries for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offer broad substrate scope, mild reaction conditions, and excellent functional group tolerance, making them invaluable in the synthesis of complex molecules such as pharmaceuticals and biologically active compounds.

The general scheme for these reactions involves the coupling of an organohalide, in this case, this compound, with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Data Presentation: Quantitative Analysis of Cross-Coupling Reactions

While specific quantitative data for palladium-catalyzed reactions on this compound is not extensively tabulated in publicly available literature, the following tables provide representative data for analogous reactions on similar bromo-substituted heterocyclic cores. These tables serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Representative Data)
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O902475-85
44-Pyridinylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O801870-80
Table 2: Buchwald-Hartwig Amination of Aryl Bromides (Representative Data)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001890-98
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102485-95
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH901680-90
4n-ButylaminePd₂(dba)₃ (1.5)JohnPhos (3)LHMDSTHF801288-96
Table 3: Heck Reaction of Aryl Bromides with Alkenes (Representative Data)
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002480-90
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801875-85
3AcrylonitrilePd(OAc)₂ (5)-NaOAcDMA1201270-80
4Methyl vinyl ketonePd(PPh₃)₄ (5)-K₂CO₃Toluene1102065-75
Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Representative Data)
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601285-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF701680-90
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineToluene801875-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)Et₃NDioxane652470-80

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling Protocol

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF) and water (typically a 4:1 to 10:1 ratio of organic solvent to water)

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and water via syringe.

  • Place the reaction flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol details the formation of a C-N bond between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, RuPhos; 2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the palladium catalyst, and the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the base to the flask.

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 90-110 °C) for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol

This protocol outlines the coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 2-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃; 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, DMA)

  • Sealed tube or pressure vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a sealed tube, add this compound, the palladium catalyst, ligand (if used), and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄; 2-5 mol%)

  • Copper(I) iodide (CuI) (3-6 mol%)

  • Base (e.g., Et₃N, Diisopropylamine, Piperidine; 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at room temperature or heat to the desired temperature (typically 60-80 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

General Reaction Scheme for Palladium-Catalyzed Cross-Coupling of this compound

G cluster_main General Palladium-Catalyzed Cross-Coupling start This compound product 7-Substituted-quinoxalin-2(1H)-one start->product coupling_partner Coupling Partner (Boronic Acid, Amine, Alkene, Alkyne) coupling_partner->product catalyst Pd(0) Catalyst + Ligand catalyst->product base Base base->product

Caption: General reaction scheme.

Experimental Workflow for a Typical Palladium-Catalyzed Reaction

G cluster_workflow Experimental Workflow setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) reaction Reaction (Heating and Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Typical experimental workflow.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M pd_coupled R-Pd(II)L_n-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

7-Bromoquinoxalin-2(1H)-one: A Versatile Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The quinoxaline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to yield promising candidates for targeted therapies. Specifically, 7-bromoquinoxalin-2(1H)-one has emerged as a key building block for the development of potent and selective kinase inhibitors, offering a versatile platform for structural modification and optimization of biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

The strategic placement of a bromine atom at the 7-position of the quinoxalin-2(1H)-one core allows for facile derivatization through modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methodologies enable the introduction of a wide array of aryl and heteroaryl groups, as well as various amino functionalities, at this position, facilitating the exploration of the chemical space around the core scaffold to achieve desired potency and selectivity against various kinase targets.

Kinase Targets and Therapeutic Potential

Quinoxaline derivatives have demonstrated significant inhibitory activity against a range of kinases implicated in proliferative diseases and inflammatory disorders. Key targets include Apoptosis Signal-regulating Kinase 1 (ASK1), c-Jun N-terminal Kinase (JNK), and p38 Mitogen-Activated Protein Kinase (MAPK). Dysregulation of these signaling pathways is a hallmark of numerous pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders. The development of inhibitors based on the this compound scaffold represents a promising avenue for therapeutic intervention in these disease areas.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of representative quinoxaline-based compounds against key kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
26e (dibromo substituted quinoxaline) ASK130.17[1]
GS-4997 (Selonsertib) ASK1N/A (Clinical Phase III)[1]
J46-37 JNK3Potent Inhibition[2]
DDR1/EGFR Selective Inhibitor JNK3>50-fold selectivity over DDR1/EGFR[2]
Various Quinoxalin-2(1H)-one derivatives EGFR0.37 to 12.93[3]
Quinoxaline derivatives VEGFR-2Potent Inhibition[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound are provided below. These protocols are based on established literature procedures and offer a robust starting point for synthetic and biological investigations.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to generate 7-arylquinoxalin-2(1H)-one derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • n-Propanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and n-propanol.

  • Stir the mixture at room temperature for 15 minutes to allow for dissolution.

  • Add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinoxalin-2(1H)-one.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine to yield 7-aminoquinoxalin-2(1H)-one derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane, followed by the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by quinoxalinone-based inhibitors.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress) ASK1 ASK1 Stress->ASK1 TNFR TNFR TRAF TRAF2/6 TNFR->TRAF TRAF->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis, Inflammation, Fibrosis JNK->Apoptosis p38->Apoptosis Inhibitor This compound Derivative Inhibitor->ASK1

Caption: ASK1 Signaling Pathway and Inhibition.

JNK_Signaling_Pathway Stimuli Stress Stimuli / Cytokines MAP3K MAP3K (e.g., MEKK1-4, MLK) Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun / AP-1 JNK->AP1 Response Apoptosis, Inflammation AP1->Response Inhibitor This compound Derivative Inhibitor->JNK

Caption: JNK Signaling Pathway and Inhibition.

p38_MAPK_Signaling_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Response Inflammation, Apoptosis Substrates->Response Inhibitor This compound Derivative Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

Conclusion

This compound stands as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward functionalization of its 7-position through robust and well-established cross-coupling methodologies allows for the systematic exploration of structure-activity relationships. The potent inhibitory activities observed for quinoxalinone derivatives against key kinases involved in major diseases underscore the therapeutic potential of this scaffold. The protocols and data presented herein provide a comprehensive resource for the scientific community to accelerate the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the C3 Position of Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2(1H)-ones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The strategic functionalization of the C3 position of the quinoxalin-2(1H)-one scaffold is of paramount importance in medicinal chemistry, as it allows for the modulation of pharmacological properties and the development of novel therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for various methods of C3 functionalization, with a focus on recent advancements in C-H activation, arylation, and alkylation reactions.

C3-Arylation of Quinoxalin-2(1H)-ones

The introduction of an aryl group at the C3 position of quinoxalin-2(1H)-ones can significantly influence their biological activity. Several methods have been developed for this transformation, including transition-metal-free and visible-light-induced protocols.

Transition-Metal-Free C3-Arylation with Diaryliodonium Salts

This protocol describes a transition-metal-free direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium tetrafluoroborates at room temperature.[5] This method offers a broad substrate scope and mild reaction conditions.[5]

Experimental Protocol:

  • To a reaction vial, add quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), diaryliodonium tetrafluoroborate (0.24 mmol, 1.2 equiv), and Cs2CO3 (0.4 mmol, 2.0 equiv).

  • Add dimethyl sulfoxide (DMSO) (2.0 mL) as the solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoxalin-2(1H)-one.

Quantitative Data Summary:

EntryQuinoxalin-2(1H)-one DerivativeDiaryliodonium SaltYield (%)
11-Methylquinoxalin-2(1H)-oneDiphenyliodonium tetrafluoroborate90
21-Methylquinoxalin-2(1H)-oneBis(4-methoxyphenyl)iodonium tetrafluoroborate85
31-Methylquinoxalin-2(1H)-oneBis(4-chlorophenyl)iodonium tetrafluoroborate88
4Quinoxalin-2(1H)-oneDiphenyliodonium tetrafluoroborate75

Data sourced from selected examples in referenced literature.[5]

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one Reaction Mixture Reaction Mixture Quinoxalin-2(1H)-one->Reaction Mixture 1.0 equiv Diaryliodonium Salt Diaryliodonium Salt Diaryliodonium Salt->Reaction Mixture 1.2 equiv Base (Cs2CO3) Base (Cs2CO3) Base (Cs2CO3)->Reaction Mixture 2.0 equiv Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture Stirring (12-24h) Stirring (12-24h) Stirring (12-24h)->Reaction Mixture Water Quench Water Quench EtOAc Extraction EtOAc Extraction Water Quench->EtOAc Extraction Column Chromatography Column Chromatography EtOAc Extraction->Column Chromatography Product Product Column Chromatography->Product Purified Product Reaction Mixture->Water Quench

Caption: Workflow for transition-metal-free C3-arylation.

Visible-Light-Induced C3-Arylation with Arylhydrazines

This method utilizes visible light to promote the C3-arylation of quinoxalin-2(1H)-ones with arylhydrazines in the presence of air as a green oxidant.[6] This protocol avoids the use of metal catalysts and external photocatalysts.[6]

Experimental Protocol:

  • In a 5 mL vial, combine the substituted quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv) and the arylhydrazine hydrochloride (0.2 mmol, 1.0 equiv).

  • Add acetonitrile (MeCN) (2 mL) to the vial.

  • Stir the reaction mixture under an air atmosphere while irradiating with a purple LED (λmax = 400 nm) at a distance of 3.0 cm for 12 hours at room temperature.

  • After the reaction is complete, evaporate the solvent under vacuum.

  • Purify the residue by silica gel column chromatography using a petroleum ether-ethyl acetate eluent to obtain the desired product.[6]

Quantitative Data Summary:

EntryQuinoxalin-2(1H)-one DerivativeArylhydrazine HydrochlorideYield (%)
11-Methylquinoxalin-2(1H)-onePhenylhydrazine hydrochloride95
21-Methylquinoxalin-2(1H)-one4-Methoxyphenylhydrazine hydrochloride92
31-Methylquinoxalin-2(1H)-one4-Chlorophenylhydrazine hydrochloride89
46-Chloro-1-methylquinoxalin-2(1H)-onePhenylhydrazine hydrochloride85

Data sourced from selected examples in referenced literature.[6]

Proposed Signaling Pathway:

G Arylhydrazine Arylhydrazine Aryl_Radical Aryl Radical Arylhydrazine->Aryl_Radical Visible Light, Air (O2) Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one Intermediate_Radical Intermediate Radical Quinoxalin-2(1H)-one->Intermediate_Radical + Aryl Radical Aryl_Radical->Intermediate_Radical Product 3-Arylquinoxalin-2(1H)-one Intermediate_Radical->Product Oxidation

Caption: Proposed radical mechanism for C3-arylation.

C3-Alkylation of Quinoxalin-2(1H)-ones

The introduction of alkyl groups at the C3 position is another important modification of the quinoxalin-2(1H)-one scaffold. Photocatalysis has emerged as a powerful tool for these transformations.

Visible-Light-Induced Decarboxylative Alkylation

This protocol describes a visible-light-induced direct C3-alkylation of quinoxalin-2(1H)-ones using readily available phenyliodine(III) dicarboxylates as alkylation reagents.[7]

Experimental Protocol:

  • Add quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), phenyliodine(III) dicarboxylate (0.4 mmol, 2.0 equiv), and fac-Ir(ppy)3 (1 mol%) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dichloromethane (DCM) (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12 hours.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-alkylquinoxalin-2(1H)-one.

Quantitative Data Summary:

EntryQuinoxalin-2(1H)-one DerivativePhenyliodine(III) dicarboxylateYield (%)
11-Methylquinoxalin-2(1H)-onePhenyliodine(III) diacetate82
21-Methylquinoxalin-2(1H)-onePhenyliodine(III) bis(trifluoroacetate)75
36-Bromo-1-methylquinoxalin-2(1H)-onePhenyliodine(III) diacetate78
41-Ethylquinoxalin-2(1H)-onePhenyliodine(III) diacetate80

Data sourced from selected examples in referenced literature.[7]

Experimental Workflow Diagram:

G Start Start Mix_Reagents Mix Quinoxalin-2(1H)-one, Phenyliodine(III) dicarboxylate, and fac-Ir(ppy)3 Start->Mix_Reagents Step 1 End End Degas Evacuate and backfill with Argon Mix_Reagents->Degas Step 2 Add_Solvent Add anhydrous DCM Degas->Add_Solvent Step 3 Irradiate Irradiate with blue LED and stir for 12h Add_Solvent->Irradiate Step 4 Concentrate Remove solvent Irradiate->Concentrate Step 5 Purify Flash column chromatography Concentrate->Purify Step 6 Purify->End Final Product

Caption: Step-by-step workflow for C3-alkylation.

Conclusion

The functionalization of the C3 position of quinoxalin-2(1H)-ones is a rapidly evolving field, with numerous innovative methodologies being developed.[1][4] The protocols and data presented herein offer a snapshot of the versatile and efficient strategies available to researchers in drug discovery and organic synthesis. These methods, particularly those employing visible light and avoiding transition metals, align with the principles of green chemistry, offering more sustainable routes to novel quinoxalin-2(1H)-one derivatives.[2][6] Continued exploration in this area is expected to yield even more powerful and selective transformations for the synthesis of complex and medicinally relevant molecules.

References

Application Notes and Protocols for Screening Tyrosine Kinase Inhibitors Utilizing Quinoxalinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of tyrosine kinase inhibitors (TKIs) that feature the quinoxalinone scaffold. Quinoxaline derivatives are a significant class of heterocyclic compounds that have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for anticancer drug development.[1] This document outlines key biochemical and cell-based assays suitable for identifying and characterizing novel quinoxalinone-based TKIs.

Introduction to Quinoxalinone-Based Tyrosine Kinase Inhibitors

Tyrosine kinases are crucial enzymes that regulate numerous cellular processes, including proliferation, differentiation, and metabolism.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The quinoxalinone scaffold has emerged as a privileged structure in the design of TKIs, with derivatives showing inhibitory activity against various tyrosine kinases such as EGFR, FGFR1, and c-Met.[3][4][5][6]

The screening process for these inhibitors typically involves a combination of in vitro enzymatic assays to determine direct inhibitory activity against the target kinase and cell-based assays to assess cellular potency and effects on signaling pathways.[7]

Biochemical Assays for Screening Quinoxalinone-Based Inhibitors

Biochemical assays are essential for the initial screening and characterization of compound libraries to identify direct inhibitors of a specific tyrosine kinase. These assays are typically performed in a high-throughput format.

Luminescence-Based Kinase Assays (Kinase-Glo® & ADP-Glo™)

Luminescence-based assays are homogeneous, "mix-and-read" methods that are well-suited for high-throughput screening (HTS).[8] They measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the kinase reaction.

  • Kinase-Glo® Assay: This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[9][10][11]

  • ADP-Glo™ Assay: This assay measures the amount of ADP produced, which is then converted to ATP and detected as a luminescent signal. The signal is directly proportional to kinase activity.[12] This assay is particularly suitable for kinases with low activity.[12]

Workflow for Luminescence-Based Kinase Assays

cluster_0 Kinase Reaction cluster_1 Detection Kinase + Substrate + Quinoxalinone Inhibitor Kinase + Substrate + Quinoxalinone Inhibitor Add ATP to initiate reaction Add ATP to initiate reaction Kinase + Substrate + Quinoxalinone Inhibitor->Add ATP to initiate reaction Incubate at RT Incubate at RT Add ATP to initiate reaction->Incubate at RT Add Kinase-Glo® or ADP-Glo™ Reagent Add Kinase-Glo® or ADP-Glo™ Reagent Incubate at RT->Add Kinase-Glo® or ADP-Glo™ Reagent Add Kinase Detection Reagent (ADP-Glo only) Add Kinase Detection Reagent (ADP-Glo only) Incubate at RT->Add Kinase Detection Reagent (ADP-Glo only) Convert ADP to ATP Add Kinase-Glo® or ADP-Glo™ Reagent->Incubate at RT Stop reaction & deplete ATP (ADP-Glo) Measure Luminescence Measure Luminescence Add Kinase Detection Reagent (ADP-Glo only)->Measure Luminescence

Caption: Workflow for Luminescence-Based Kinase Assays.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • Tyrosine kinase of interest

  • Kinase substrate (peptide or protein)

  • Quinoxalinone-based test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • ATP

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxalinone inhibitors in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer containing the tyrosine kinase and substrate to each well.

    • Add 0.5 µL of the diluted quinoxalinone inhibitor or DMSO (for controls) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.0 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[12]

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF assays are a form of Förster resonance energy transfer (FRET) that are robust and suitable for HTS.[13] The assay measures the phosphorylation of a biotinylated substrate by a tyrosine kinase.

HTRF® KinEASE™ Assay Principle

cluster_0 Kinase Reaction cluster_1 Detection Kinase + Biotinylated Substrate Kinase + Biotinylated Substrate Add ATP + Quinoxalinone Inhibitor Add ATP + Quinoxalinone Inhibitor Kinase + Biotinylated Substrate->Add ATP + Quinoxalinone Inhibitor Phosphorylation Occurs Phosphorylation Occurs Add ATP + Quinoxalinone Inhibitor->Phosphorylation Occurs Add Eu3+-Cryptate Antibody (Donor) Add Eu3+-Cryptate Antibody (Donor) Phosphorylation Occurs->Add Eu3+-Cryptate Antibody (Donor) Add Streptavidin-XL665 (Acceptor) Add Streptavidin-XL665 (Acceptor) Add Eu3+-Cryptate Antibody (Donor)->Add Streptavidin-XL665 (Acceptor) HTRF Signal Generation HTRF Signal Generation Add Streptavidin-XL665 (Acceptor)->HTRF Signal Generation Measure Fluorescence (665nm / 620nm) Measure Fluorescence (665nm / 620nm) HTRF Signal Generation->Measure Fluorescence (665nm / 620nm)

Caption: Principle of the HTRF® KinEASE™ Assay.[14]

Experimental Protocol: HTRF® KinEASE™ TK Assay

This protocol is adapted for a 384-well, low-volume plate format.[15]

Materials:

  • Tyrosine kinase of interest

  • HTRF® KinEASE™ TK Assay Kit (Cisbio)

  • Quinoxalinone-based test compounds

  • ATP

  • DMSO

  • 384-well, low-volume white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxalinone inhibitors in DMSO and then in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted quinoxalinone inhibitor or DMSO control to the wells.

    • Add 4 µL of a solution containing the tyrosine kinase and the biotinylated substrate.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of ATP solution to initiate the reaction.

    • Incubate for the desired time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Add 10 µL of the detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. This also stops the kinase reaction due to the presence of EDTA.[13][14]

    • Incubate for 1 hour at room temperature.

  • Measure Fluorescence: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[13]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition and IC50 values.[13]

Fluorescence Polarization (FP) Assay

FP assays are homogeneous assays that measure the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule.[16] In a competitive immunoassay format for tyrosine kinases, a fluorescently labeled phosphopeptide (tracer) competes with the phosphopeptide produced by the kinase reaction for binding to a phosphotyrosine-specific antibody.[16][17]

FP Competitive Immunoassay Workflow

cluster_0 Kinase Reaction cluster_1 Competition & Detection Kinase + Substrate + Inhibitor Kinase + Substrate + Inhibitor Add ATP Add ATP Kinase + Substrate + Inhibitor->Add ATP Phosphorylated Substrate Produced Phosphorylated Substrate Produced Add ATP->Phosphorylated Substrate Produced Add Quench/Detection Mix Add Quench/Detection Mix (EDTA, Antibody, FP Tracer) Phosphorylated Substrate Produced->Add Quench/Detection Mix Competition for Antibody Binding Competition for Antibody Binding Add Quench/Detection Mix->Competition for Antibody Binding Measure Fluorescence Polarization Measure Fluorescence Polarization Competition for Antibody Binding->Measure Fluorescence Polarization

Caption: Workflow for a Fluorescence Polarization Kinase Assay.[18]

Experimental Protocol: FP Tyrosine Kinase Assay

This protocol is adapted for a 384-well plate format.[17]

Materials:

  • Tyrosine kinase of interest

  • Peptide substrate

  • PolarScreen™ Tyrosine Kinase Assay Kit (Thermo Fisher Scientific)

  • Quinoxalinone-based test compounds

  • ATP

  • DMSO

  • Black 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxalinone inhibitors in DMSO and then in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, combine the tyrosine kinase, peptide substrate, and the diluted quinoxalinone inhibitor in a volume of less than 10 µL.

    • Add ATP to start the reaction, bringing the total volume to 10 µL.

    • Incubate for the desired time at room temperature.

  • Stop Reaction and Detection:

    • Add 10 µL of a quench/detection mixture containing EDTA, anti-phosphotyrosine antibody, and the fluorescent phosphopeptide tracer.[18]

    • Incubate for at least 15 minutes at room temperature to allow the binding to reach equilibrium.

  • Measure Fluorescence Polarization: Read the fluorescence polarization values using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the kinase activity. Calculate percent inhibition and IC50 values.

Cell-Based Assays for Quinoxalinone Inhibitors

Cell-based assays are critical for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays can measure the inhibition of intracellular kinase activity and downstream signaling events.

Signaling Pathway of a Receptor Tyrosine Kinase (e.g., EGFR)

Ligand (EGF) Ligand (EGF) EGFR Monomer EGFR Monomer Ligand (EGF)->EGFR Monomer Binding EGFR Dimer EGFR Dimer EGFR Monomer->EGFR Dimer Dimerization Autophosphorylation Autophosphorylation EGFR Dimer->Autophosphorylation Activation Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Autophosphorylation->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT)->Cell Proliferation, Survival Quinoxalinone Inhibitor Quinoxalinone Inhibitor Quinoxalinone Inhibitor->Autophosphorylation Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Cell Viability/Proliferation Assays (MTT/CCK-8)

These assays are used to determine the cytotoxic or cytostatic effects of the quinoxalinone inhibitors on cancer cell lines that are dependent on the target tyrosine kinase.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line overexpressing the target tyrosine kinase

  • Complete cell culture medium

  • Quinoxalinone-based test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxalinone inhibitors for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

Data Presentation

The inhibitory activities of quinoxalinone derivatives are typically presented as IC50 values. Below are examples of how to tabulate such data.

Table 1: In Vitro Kinase Inhibitory Activity of Quinoxalinone Derivatives against FGFR1.

CompoundFGFR1 IC50 (nM)Reference
TKI258 (Dovitinib)8[3]
Quinoxalinone A112[3][19]
Quinoxalinone A215[3][19]
Quinoxalinone A59[3][19]

Table 2: In Vitro Kinase Inhibitory Activity of Quinoxalinone Derivatives against c-Met.

Compoundc-Met IC50 (nM)Reference
Crizotinib5.4[4]
Quinoxalinone 43.2[4]
Quinoxalinone 127.8[4]

Table 3: Anti-proliferative Activity of Quinoxalinone Derivatives in Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
Quinoxalinone CPD4H1975 (EGFR L858R/T790M)3.47[5]
Quinoxalinone CPD15H1975 (EGFR L858R/T790M)6.89[5]
OsimertinibH1975 (EGFR L858R/T790M)0.015[5]
Quinoxalinone 4MKN-45 (c-Met amplified)0.021[4]

References

Application Notes and Protocols for the Synthesis of 7-Bromoquinoxalin-2(1H)-one Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antimicrobial evaluation of 7-bromoquinoxalin-2(1H)-one derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a bromine atom at the 7-position of the quinoxalin-2(1H)-one core can significantly influence the electronic properties and biological activity of the resulting derivatives, making them promising candidates for the development of new antimicrobial agents.

Data Presentation

Table 1: Antimicrobial Activity of Substituted 6-Bromoquinoxaline Derivatives

The following table summarizes the in vitro antimicrobial activity of a series of synthesized 6-bromo-2,3-disubstituted quinoxaline derivatives, which serve as structural analogs to the target compounds. The data is presented as the diameter of the inhibition zone in millimeters.[1]

CompoundRR'Gram-Positive BacteriaGram-Negative BacteriaFungi
Bacillus subtilisStaphylococcus aureusStreptococcus faecalis
5a HH121614
5b CH3H141715
5c ClH151816
5d OCH3H131614
5e HCH3141715
5f HCl161917
Ampicillin --222523
Gentamicin --242725
Amphotericin B -----

(-) Indicates not tested or no activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxalin-2(1H)-one Derivatives

The following table presents the MIC values (in µg/mL) of various quinoxalin-2(1H)-one derivatives against a panel of bacterial and fungal strains. This data provides a baseline for the expected potency of the target 7-bromo analogs.[2]

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. typhi (ATCC 6539)B. subtilis (ATCC 6633)S. aureus (ATCC 29213)E. faecalis (ATCC 29212)C. albicans (ATCC 10231)F. oxysporum (RCMB 008002)
4a 31.2562.515.623.91.950.9731.2515.62
7 15.6231.257.811.953.91.9515.627.81
8a 31.2562.515.627.813.91.9562.531.25
11b 7.8115.623.90.971.953.97.8115.62
13 15.6231.257.813.91.950.9715.627.81
16 3.97.811.950.971.953.93.97.81
Tetracycline 15.6231.2515.6231.2562.531.25--
Amphotericin B ------12.4988.8

(-) Indicates not tested.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of the core structure, this compound, can be achieved through the direct bromination of quinoxalin-2(1H)-one.

Materials:

  • Quinoxalin-2(1H)-one

  • Acetic acid

  • Bromine

  • Ice water

Procedure:

  • Dissolve quinoxalin-2(1H)-one in acetic acid in a suitable reaction vessel.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid product to obtain this compound.

General Procedure for N1-Alkylation of this compound

Derivatization at the N1 position can be achieved through alkylation using various alkyl halides.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in acetone or DMF, add anhydrous potassium carbonate.

  • Add the desired alkyl halide to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the N1-alkylated derivative.

General Procedure for Synthesis of 3-Substituted-7-bromoquinoxalin-2(1H)-one Derivatives

Further diversification can be achieved by introducing substituents at the C3 position. A common strategy involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester. To obtain 3-substituted-7-bromoquinoxalin-2(1H)-one derivatives, 4-bromo-1,2-phenylenediamine would be the appropriate starting material.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Appropriate α-keto acid or ester (e.g., pyruvic acid, ethyl benzoylformate)

  • Ethanol or acetic acid

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine in ethanol or acetic acid.

  • Add the α-keto acid or ester to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the 3-substituted-7-bromoquinoxalin-2(1H)-one derivative.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized this compound derivatives can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard antimicrobial agents in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator like resazurin.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Strategies start Quinoxalin-2(1H)-one step1 Bromination (Br2, Acetic Acid) start->step1 product1 This compound step1->product1 product1_ref This compound step2a N1-Alkylation (Alkyl Halide, K2CO3) product1_ref->step2a step2b C3-Substitution (via 4-bromo-1,2-phenylenediamine and α-keto acid) product1_ref->step2b product2a N1-Substituted Derivatives step2a->product2a product2b C3-Substituted Derivatives step2b->product2b

Caption: Synthetic workflow for this compound and its derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Protocol start Synthesized Derivatives step1 Prepare Stock Solutions (in DMSO) start->step1 step2 Serial Dilution in 96-well Plates step1->step2 step3 Inoculation with Microbial Suspension step2->step3 step4 Incubation (37°C or 35°C) step3->step4 step5 Visual/Instrumental Reading step4->step5 end Determine MIC Values step5->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols: 7-Bromoquinoxalin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinoxalin-2(1H)-one is a versatile heterocyclic building block with significant applications in medicinal chemistry. The quinoxaline scaffold is a recognized "privileged structure," frequently found in compounds with a wide range of biological activities. The presence of a bromine atom at the 7-position offers a convenient synthetic handle for introducing molecular diversity through various cross-coupling reactions, making it an ideal starting material for the synthesis of targeted therapeutic agents. This document provides an overview of its applications, quantitative data on derivative compounds, and detailed experimental protocols for the synthesis and biological evaluation of novel quinoxalin-2(1H)-one derivatives. This scaffold is instrumental in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds.

Synthetic Utility of this compound

The bromine substituent at the 7-position of the quinoxalinone core is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of large libraries of compounds for biological screening.

Synthetic_Utility This compound This compound 7-Aryl/Heteroaryl-quinoxalin-2(1H)-ones 7-Aryl/Heteroaryl-quinoxalin-2(1H)-ones This compound->7-Aryl/Heteroaryl-quinoxalin-2(1H)-ones Suzuki Coupling 7-Amino-quinoxalin-2(1H)-ones 7-Amino-quinoxalin-2(1H)-ones This compound->7-Amino-quinoxalin-2(1H)-ones Buchwald-Hartwig Amination 7-Alkynyl-quinoxalin-2(1H)-ones 7-Alkynyl-quinoxalin-2(1H)-ones This compound->7-Alkynyl-quinoxalin-2(1H)-ones Sonogashira Coupling Aryl/Heteroaryl Boronic Acids/Esters Aryl/Heteroaryl Boronic Acids/Esters Aryl/Heteroaryl Boronic Acids/Esters->7-Aryl/Heteroaryl-quinoxalin-2(1H)-ones Amines/Amides Amines/Amides Amines/Amides->7-Amino-quinoxalin-2(1H)-ones Alkynes Alkynes Alkynes->7-Alkynyl-quinoxalin-2(1H)-ones

Caption: Key cross-coupling reactions utilizing this compound.

Applications in Drug Discovery

Kinase Inhibitors

The quinoxalinone scaffold has been successfully employed in the design of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.

a) Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

Derivatives of quinoxalin-2(1H)-one have been synthesized and evaluated as novel EGFR inhibitors, showing promise in overcoming resistance to existing therapies.

b) Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

Substituted quinoxaline derivatives have been identified as potent inhibitors of ASK1, a key enzyme in stress-induced signaling pathways implicated in various diseases.

Quantitative Data: ASK1 Inhibitory Activity of Quinoxaline Derivatives

Compound IDSubstitution PatternIC50 (nM)
26e Dibromo substituted30.17
12d Cyclopentyl49.63
12c Cyclobutyl117.61
12b Cyclopropyl502.46
12e (S)-Trifluoropropyl46.32
12f (R)-Trifluoropropyl2469.68

Note: The data presented is based on published research and is intended for comparative purposes.

Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation This compound This compound Derivative Library Derivative Library This compound->Derivative Library Cross-Coupling Coupling Partner Coupling Partner Coupling Partner->Derivative Library Kinase Assay Kinase Assay Derivative Library->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Lead Compound Lead Compound Cell-Based Assays->Lead Compound

Caption: Workflow for the discovery of quinoxalinone-based kinase inhibitors.

Anticancer Agents

Quinoxalin-2(1H)-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as cell cycle progression and DNA replication.

Quantitative Data: Anticancer Activity of Quinoxalin-2(1H)-one Derivatives

Compound IDCancer Cell LineIC50 (µM)
7j MDA-MB-2313.1
7j MCF-76.8
7d MCF-74.2
7l MCF-73.8

Note: The data presented is based on published research and is intended for comparative purposes.

Antimicrobial Agents

The quinoxaline core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one Derivatives

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)
4a S. aureus0.97 - 62.51.94 - 88.8
7 S. aureus0.97 - 62.51.94 - 88.8
8a S. aureus0.97 - 62.51.94 - 88.8
11b S. aureus0.97 - 62.51.94 - 88.8
13 S. aureus0.97 - 62.51.94 - 88.8
16 S. aureus0.97 - 62.51.94 - 88.8

Quantitative Data: S. aureus DNA Gyrase Inhibition

Compound IDIC50 (µM)
Promising Derivatives 10.93 - 26.18
Ciprofloxacin (Control) 26.31

Note: The data presented is based on published research and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 7-aryl-quinoxalin-2(1H)-ones from this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.05-0.1 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinoxalin-2(1H)-one.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of 7-amino-quinoxalin-2(1H)-ones.

Materials:

  • This compound

  • Amine or amide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.

  • Add this compound (1.0 eq.), the amine/amide (1.1-1.5 eq.), and the base (1.5-2.0 eq.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure 7-amino-quinoxalin-2(1H)-one derivative.

Protocol 3: MTT Assay for Anticancer Activity

This protocol provides a general method for assessing the cytotoxicity of synthesized quinoxalinone derivatives against cancer cell lines.

Materials:

  • Synthesized quinoxalinone derivatives

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its utility in established cross-coupling reactions allows for the efficient synthesis of diverse libraries of quinoxalinone derivatives. The demonstrated efficacy of these derivatives as kinase inhibitors, anticancer agents, and antimicrobial compounds underscores the importance of this scaffold in the ongoing search for novel therapeutics. The protocols and data provided herein serve as a valuable resource for researchers engaged in the design and development of new drugs based on the quinoxalin-2(1H)-one core.

analytical techniques for purity assessment of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Techniques for Purity Assessment of 7-bromoquinoxalin-2(1H)-one

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including piperazinylquinoxalines with serotonin-mimetic activity.[1] Given its role in pharmaceutical synthesis, ensuring the purity and quality of this compound is paramount. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive overview of the key analytical techniques for the purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to guide the quality control process. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and purity verification, and Thermal Analysis (TGA/DSC) for assessing thermal stability and detecting non-volatile impurities.

Overall Purity Assessment Workflow

The purity assessment of this compound involves a multi-step, orthogonal approach to ensure comprehensive characterization. An initial screening by HPLC provides quantitative purity, followed by LC-MS to identify any detected impurities. NMR spectroscopy confirms the structure of the bulk material and can be used for quantitative analysis (qNMR). Thermal methods provide information on residual solvents and thermal stability.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural & Thermal Analysis cluster_3 Final Purity Assessment Sample This compound Sample HPLC HPLC (Purity & Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (Structure & qNMR Purity) Sample->NMR Thermal Thermal Analysis (TGA/DSC) (Solvents & Stability) Sample->Thermal LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Peaks Report Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report Thermal->Report

Caption: Workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] A reversed-phase HPLC method is ideal for separating this compound from its potential process-related impurities and degradation products.

Experimental Protocol: HPLC

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated for the determination of this compound.[3]

  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program :

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

Data Presentation: HPLC Purity Analysis (Hypothetical Data)

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.51,2000.05Starting Material Impurity
212.82,350,00099.75This compound
315.23,5000.15Process-Related Impurity
418.11,3000.05Degradation Product
Total 2,356,000 100.00

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique used to confirm the identity of the main peak and to identify unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, molecular weights of the parent compound and its impurities can be determined, aiding in their structural elucidation.

Experimental Protocol: LC-MS

The same chromatographic conditions as the HPLC method can be used, with the eluent directed into a mass spectrometer.

  • Instrumentation : HPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Mode : Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range : m/z 50 - 500.

  • Data Analysis : The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of this compound (C8H5BrN2O, MW: 225.04 g/mol ). The m/z of impurity peaks can be used to propose their structures, often by comparing them to known starting materials or potential by-products.

Data Presentation: LC-MS Impurity Identification (Hypothetical Data)
Retention Time (min)Observed m/z [M+H]⁺Proposed Identity
12.8225.9 / 227.9This compound (Isotopic pattern for Br)
15.2305.8 / 307.8Dimer impurity or reaction by-product

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be employed as a primary analytical method for purity determination without the need for a specific reference standard of the compound itself.[4][5]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Accurately weigh ~10-20 mg of the this compound sample and an internal standard (e.g., maleic acid, accurately weighed ~5-10 mg) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters :

    • Pulse Program : Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.

    • Number of Scans : 16 or higher for good signal-to-noise ratio.

  • Data Processing : Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation : The purity of the analyte is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

qNMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Calculation A Accurately weigh Analyte & Standard B Dissolve in Deuterated Solvent A->B C Acquire Spectrum (Long D1) B->C D Integrate Analyte & Standard Peaks C->D E Calculate Purity using Formula D->E F Result: Absolute Purity (%) E->F

References

Application Notes and Protocols for the Derivatization of 7-bromoquinoxalin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides detailed application notes and experimental protocols for the chemical derivatization of 7-bromoquinoxalin-2(1H)-one. The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The bromine atom at the 7-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling and functionalization reactions. This guide outlines key derivatization strategies, including N-alkylation and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), to generate libraries of novel compounds for biological screening.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in drug discovery.[3] Specifically, the quinoxalin-2(1H)-one core is found in numerous biologically active molecules that act as kinase inhibitors, antimicrobial agents, and antagonists for various receptors.[1][4][5] this compound is a key building block for creating diverse chemical libraries.[6] The strategic location of the bromine atom allows for selective functionalization of the benzene ring, while the lactam nitrogen (N1) and the adjacent C3 position offer additional sites for modification. These derivatization capabilities enable the fine-tuning of physicochemical properties and biological activity, making this scaffold ideal for structure-activity relationship (SAR) studies.[1]

Derivatization Strategies and Workflow

The derivatization of this compound can be systematically approached by targeting three primary positions: the N1-position of the lactam, the C7-position bearing the bromine atom, and the C3-position. A typical workflow involves an initial functionalization at the C7 or N1 position, followed by further modifications to build molecular complexity.

G cluster_n1 N1-Alkylation cluster_c7_suzuki C7-Functionalization (Suzuki) cluster_c7_buchwald C7-Functionalization (Buchwald) start_node This compound (Starting Material) r1 R-X, Base start_node->r1 r2 Ar-B(OH)₂, Pd Catalyst, Base start_node->r2 r3 R₂NH, Pd Catalyst, Base start_node->r3 reaction_node reaction_node product_node product_node library_node Diverse Compound Library for Screening p1 N1-Alkyl Derivatives r1->p1 Direct Alkylation p2 C7-Aryl/Heteroaryl Derivatives r2->p2 Suzuki-Miyaura Coupling p3 C7-Amino Derivatives r3->p3 Buchwald-Hartwig Amination p1->library_node p2->library_node p3->library_node

Caption: Derivatization workflow for this compound.

Experimental Protocols

General Considerations: All reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and standard Schlenk techniques.[7] Anhydrous solvents and high-purity reagents are essential for optimal results. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the bromination of quinoxalin-2(1H)-one.[9]

  • Materials:

    • Quinoxalin-2(1H)-one (1.0 eq)

    • Acetic acid

    • Bromine (1.0 eq)

    • Ice water

  • Procedure:

    • Dissolve quinoxalin-2(1H)-one (e.g., 54.6 g, 374 mmol) in acetic acid (1000 mL).

    • Slowly add a solution of bromine (e.g., 19.2 mL, 374 mmol) in acetic acid (200 mL) to the quinoxalinone solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Upon completion, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration and dry to afford this compound as an off-white solid.[9]

Protocol 2: N1-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of the quinoxalinone scaffold.[10]

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic, 0.1 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate or Dichloromethane

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of this compound in DCE (0.1-0.2 M), add the aldehyde or ketone followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Continue stirring at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[10]

Protocol 3: C7-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling at the C7-bromo position.[11][12]

  • Materials:

    • This compound derivative (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%)[11][12]

    • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 eq)[11][12]

    • Solvent system (e.g., 1,4-Dioxane/Water 4:1)[11]

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a Schlenk flask, combine the this compound derivative, arylboronic acid, palladium catalyst, and base.

    • Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

    • Add the degassed solvent system via syringe. The final substrate concentration should be around 0.1 M.[11]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC.[8][11]

    • Once complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[11]

Protocol 4: C7-Amination via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of the C7-bromo position.[7][13]

  • Materials:

    • This compound derivative (1.0 eq)

    • Primary or Secondary Amine (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[13]

    • Phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%)[13]

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)[13][14]

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Ethyl acetate

    • Celite

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the this compound derivative and the desired amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.[13][14]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.[13]

Data Presentation: Biological Activity and Reaction Conditions

The derivatization of the quinoxalinone scaffold has led to the discovery of potent inhibitors for various biological targets. For example, derivatives have shown significant activity against Apoptosis signal-Regulating Kinase 1 (ASK1), a key target in inflammatory diseases.[4][15]

Table 1: Biological Activity of Selected Quinoxalinone Derivatives as ASK1 Inhibitors

Compound ID Structure Modification IC₅₀ (nM) Reference
26e Dibromo-substituted quinoxaline 30.17 [4][15]
12d Cyclopentyl-substituted triazole 49.63 [4][15]
12e (S)-Trifluoropropyl-substituted triazole 46.32 [15]
12c Cyclobutyl-substituted triazole 117.61 [4][15]
12b Cyclopropyl-substituted triazole 502.46 [15]

| 12f | (R)-Trifluoropropyl-substituted triazole | 2469.68 |[15] |

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling

Parameter Condition Notes Reference
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ 2-5 mol% loading is common. [8][11][16]
Ligand (if needed) SPhos, XPhos, PPh₃ Used with catalysts like Pd₂(dba)₃. [16]
Base K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ Typically 2.0-3.0 equivalents. [8][12][17]
Solvent Dioxane/H₂O, Toluene, DMF Degassed solvents are crucial. [11][12]

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |[8][11] |

Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination

Parameter Condition Notes Reference
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ 1-5 mol% loading is typical. [13]
Ligand Xantphos, BINAP, XPhos, RuPhos Bulky, electron-rich phosphine ligands are preferred. [7][13]
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ Choice depends on amine pKa and substrate reactivity. [13][14]
Solvent Toluene, Dioxane Anhydrous and degassed. [13][14]

| Temperature | 80 - 120 °C | Reaction times typically range from 12-24 hours. |[7][13] |

Biological Screening Workflow and Target Pathway

Once a library of this compound derivatives is synthesized, a systematic screening process is employed to identify compounds with desired biological activity.

G start_node Synthesized Compound Library p1 Primary Screening (e.g., Kinase Inhibition Assay) start_node->p1 Single concentration process_node process_node data_node data_node decision_node decision_node end_node Validated Hit Compound(s) d1 Activity > Threshold? p1->d1 p2 Dose-Response Assay (e.g., IC₅₀ Determination) d1->p2 Yes (Initial Hits) inactive Inactive Compounds d1->inactive No data2 Potency (IC₅₀) & Efficacy (Emax) Data p2->data2 d2 Potent & Selective? data2->d2 p3 Secondary / Orthogonal Assays (e.g., Cell-based toxicity, Target engagement) d2->p3 Yes (Lead Candidates) p3->end_node

Caption: General workflow for biological screening of a compound library.

Quinoxalinone derivatives are known to inhibit protein kinases, which are critical nodes in cellular signaling pathways that regulate cell growth, differentiation, and death. A hypothetical target pathway is illustrated below.

G cluster_pathway Kinase Cascade receptor Cell Surface Receptor (e.g., EGFR, TNFR) mapkkk MAPKKK (e.g., ASK1) receptor->mapkkk Stress Signal mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., JNK/p38) mapkk->mapk Phosphorylation response Cellular Response (Inflammation, Apoptosis) mapk->response Activation inhibitor Quinoxalinone Derivative inhibitor->mapkkk Inhibition

Caption: Hypothetical kinase signaling pathway targeted by derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bromination of Quinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the bromination of quinoxalin-2(1H)-one to achieve higher yields of the desired 3-bromoquinoxalin-2(1H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of quinoxalin-2(1H)-one.

Q1: Why is my reaction yield of 3-bromoquinoxalin-2(1H)-one consistently low?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The choice of brominating agent, solvent, temperature, and reaction time are critical.

  • Side Reactions: Competing reactions can consume starting material and product.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

  • Product Degradation: The desired product might be unstable under the reaction conditions.

  • Issues with Starting Material: Purity of the quinoxalin-2(1H)-one is crucial.

  • Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps.

Q2: I am observing multiple spots on my TLC plate, and the desired product is a minor component. What are the likely side products and how can I minimize them?

The formation of multiple products indicates a lack of selectivity. Common side reactions in the bromination of quinoxalin-2(1H)-one can include:

  • Over-bromination: Formation of di- or poly-brominated products. This is more likely with highly reactive brominating agents like elemental bromine (Br₂).

  • Bromination on the benzene ring: While the C3 position is generally more activated, bromination can occur on the carbocyclic ring, especially under harsh conditions.

  • Decomposition: Prolonged reaction times or high temperatures can lead to the degradation of the starting material and/or product.

To minimize side products:

  • Choice of Brominating Agent: Consider using a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) instead of Br₂.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent.

  • Temperature Control: Run the reaction at a lower temperature to improve selectivity.

  • Reaction Time: Monitor the reaction progress closely using TLC to avoid prolonged reaction times after the starting material has been consumed.

Q3: My reaction seems to stop before all the starting material is consumed. How can I drive the reaction to completion?

An incomplete reaction can be due to several factors:

  • Insufficient Reagent: Ensure the stoichiometry of the brominating agent is correct.

  • Deactivation of the Substrate: The product, 3-bromoquinoxalin-2(1H)-one, is less electron-rich than the starting material, which can slow down the reaction.

  • Reagent Decomposition: The brominating agent may be degrading over the course of the reaction.

To improve reaction completion:

  • Incremental Addition: Add the brominating agent in portions to maintain its concentration throughout the reaction.

  • Use of a Catalyst: For less reactive systems, a Lewis acid catalyst might be necessary, although this can also decrease selectivity.

  • Increase Temperature: Cautiously increasing the reaction temperature can help drive the reaction to completion, but be mindful of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable brominating agent for the C3-bromination of quinoxalin-2(1H)-one?

The choice of brominating agent is critical for achieving high yield and selectivity. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and other side products. N-Bromosuccinimide (NBS) is often a preferred reagent for the bromination of heterocyclic compounds as it is a solid, easier to handle, and generally provides better selectivity.

Q2: What are the recommended solvent systems for this reaction?

Commonly used solvents for bromination reactions include:

  • Acetic Acid: Often used with Br₂. It can protonate the quinoxalinone, potentially influencing its reactivity.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are good choices for reactions with NBS.

  • Acetonitrile: Another suitable solvent for NBS brominations.

  • Strong Acids (e.g., Sulfuric Acid): In some cases, performing the bromination in a strong acid can promote the reaction with deactivated substrates.

The optimal solvent will depend on the chosen brominating agent and reaction temperature.

Q3: How does temperature affect the yield and selectivity of the bromination?

Temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates but can decrease selectivity and promote the formation of side products and degradation. It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is too slow.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the desired product, and any side products. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to lower yields.

Q5: What is the best method for purifying the 3-bromoquinoxalin-2(1H)-one product?

The most common purification method is column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be used to further purify the product after chromatography.

Data Presentation

The following table summarizes a comparison of different brominating agents and conditions for the bromination of quinoxalin-2(1H)-one, based on general principles and analogous reactions in the literature. Note: These are representative conditions and may require further optimization for specific experimental setups.

Brominating AgentSolventTemperature (°C)Typical Yield Range (%)Key Considerations
Br₂Acetic AcidRoom Temp - 6040-70Highly reactive, can lead to over-bromination. Corrosive and requires careful handling.
NBSDichloromethane0 - Room Temp60-85Milder and more selective. Easier to handle solid reagent.
NBSAcetonitrileRoom Temp - 8065-90Good solvent for both starting material and reagent.
Br₂ / H₂SO₄Sulfuric Acid0 - Room Temp50-75Useful for less reactive substrates, but can lead to charring and other side reactions.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Dichloromethane

This protocol provides a general method for the selective bromination of quinoxalin-2(1H)-one at the C3 position.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add quinoxalin-2(1H)-one (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-bromoquinoxalin-2(1H)-one.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with Quinoxalin-2(1H)-one dissolve Dissolve in appropriate solvent (e.g., DCM, Acetonitrile, Acetic Acid) start->dissolve add_reagent Add Brominating Agent (e.g., NBS, Br2) dissolve->add_reagent control_temp Control Temperature (e.g., 0°C to reflux) add_reagent->control_temp monitor Monitor by TLC control_temp->monitor monitor->control_temp Adjust T if needed quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography and/or Recrystallization extract->purify analyze Characterize Product (NMR, MS, etc.) & Calculate Yield purify->analyze end Obtain 3-Bromoquinoxalin-2(1H)-one analyze->end

Caption: Workflow for optimizing the bromination of quinoxalin-2(1H)-one.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_diagnosis Diagnosis cluster_problems Potential Problems cluster_solutions Solutions start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc check_conditions Review Reaction Conditions start->check_conditions check_sm Verify Starting Material Purity start->check_sm side_products Multiple Spots: Side Reactions/Over-bromination check_tlc->side_products incomplete_reaction Starting Material Remains: Incomplete Reaction check_tlc->incomplete_reaction streaking Streaking/Decomposition Spot: Product Degradation check_tlc->streaking slow_reaction Slow/No Reaction: Suboptimal Conditions check_conditions->slow_reaction impure_sm Impure Starting Material check_sm->impure_sm solution_selectivity Use Milder Reagent (NBS) Control Stoichiometry Lower Temperature side_products->solution_selectivity solution_completion Incremental Reagent Addition Increase Temperature Cautiously Increase Reaction Time incomplete_reaction->solution_completion solution_degradation Decrease Temperature Reduce Reaction Time streaking->solution_degradation solution_conditions Change Solvent Optimize Temperature slow_reaction->solution_conditions solution_sm Purify Starting Material impure_sm->solution_sm

Caption: Troubleshooting logic for addressing low yields in the bromination reaction.

Technical Support Center: Synthesis of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the regioselective synthesis of 7-bromoquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The principal challenge is controlling regioselectivity. The common synthetic route involves the condensation of an asymmetrically substituted diamine, 4-bromo-1,2-phenylenediamine, with a C2-building block like an α-keto ester (e.g., ethyl glyoxalate). This reaction can produce two possible regioisomers: the desired this compound and the undesired 6-bromoquinoxalin-2(1H)-one. Achieving a high ratio of the 7-bromo isomer is the main synthetic hurdle.

Q2: How do the electronic properties of the starting material, 4-bromo-1,2-phenylenediamine, influence the reaction outcome?

The regioselectivity is primarily governed by the electronic effects of the bromine substituent on the two amino groups of the 4-bromo-1,2-phenylenediamine. The bromine atom is an electron-withdrawing group. This effect deactivates the amino group para to it (at C-1) more than the amino group meta to it (at C-2). Consequently, the amino group at C-2 is more nucleophilic and is expected to react preferentially with the more electrophilic carbonyl group of the α-keto ester. This preferential initial attack leads to the formation of the 7-bromo isomer as the major product.[1]

Q3: Besides electronic effects, what other factors can be adjusted to optimize the regioselectivity?

While electronic factors of the substrate are dominant, the reaction conditions can be fine-tuned to maximize the yield of the desired isomer. Key parameters to consider include:

  • Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states.[2] Experimenting with solvents ranging from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, DMAc) is advisable.[2][3]

  • Temperature: Reaction temperature can affect the rate of competing reaction pathways. Lowering the temperature may enhance selectivity, although it might require longer reaction times.[2]

  • Catalyst/Additives: While many condensations proceed under thermal conditions or with simple acid/base catalysis, the use of specific catalysts or additives could potentially influence the regiochemical outcome.[2]

Troubleshooting Guide

Problem 1: My synthesis yields a mixture of 7-bromo and 6-bromo isomers. How can I improve the ratio or separate the products?

  • Cause: The nucleophilicity difference between the two amino groups in 4-bromo-1,2-phenylenediamine may not be sufficient under your current reaction conditions to achieve perfect selectivity, leading to the formation of the 6-bromo isomer.

  • Solutions:

    • Optimize Reaction Conditions: Systematically vary the solvent and temperature. Start by running the reaction at a lower temperature for a longer duration, as higher temperatures can sometimes decrease selectivity.[2]

    • Purification: If a mixture is unavoidable, the isomers can typically be separated using column chromatography. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. Monitor the separation by Thin Layer Chromatography (TLC) to find optimal conditions.

Problem 2: The overall yield of quinoxalinone products is low.

  • Cause: Low yields can result from several issues, including incomplete reaction, degradation of starting materials or products, or the formation of side products.

  • Solutions:

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting materials and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.

    • Check Reagent Quality: Ensure the purity of the 4-bromo-1,2-phenylenediamine and the α-keto ester. Impurities in the starting materials can inhibit the reaction or lead to side products.

    • Atmosphere Control: Some condensation reactions benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

    • Systematic Condition Screening: The choice of solvent and catalyst can be critical. For quinoxaline syntheses in general, conditions can range from heating in ethanol or acetic acid to using various catalysts in different solvents.[4] A screening of different conditions may be necessary to find the optimal setup for this specific substrate.[2]

Data Presentation

Table 1: Influence of Substituent Electronics on Amino Group Nucleophilicity and Expected Regiochemical Outcome

Starting MaterialSubstituent (at C4)Electronic EffectMore Nucleophilic Amino GroupPredicted Major Isomer
4-Bromo -1,2-phenylenediamine-BrElectron-WithdrawingC2-NH₂ (meta)This compound
4-Methyl -1,2-phenylenediamine-CH₃Electron-DonatingC1-NH₂ (para)6-Methylquinoxalin-2(1H)-one
4-Nitro -1,2-phenylenediamine-NO₂Strongly Electron-WithdrawingC2-NH₂ (meta)7-Nitroquinoxalin-2(1H)-one

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a representative method based on the condensation of a substituted o-phenylenediamine with an α-keto acid derivative.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq).

  • Solvent: Add a suitable solvent such as methanol or ethanol (e.g., 5-10 mL per mmol of diamine).[3]

  • Reagent Addition: Add an aqueous solution of ethyl glyoxalate (or a related α-keto ester) (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (e.g., 50 °C in methanol) and monitor the progress by TLC.[3] The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Purification: Wash the collected solid with cold solvent to remove residual impurities. If a mixture of isomers is present or if the product remains in solution, concentrate the mixture under reduced pressure and purify the crude residue by column chromatography on silica gel.

Visualizations

G start 4-Bromo-1,2-phenylenediamine + Ethyl Glyoxalate intermediate Schiff Base Intermediate start->intermediate Initial Condensation pathA Cyclization via more nucleophilic C2-NH₂ intermediate->pathA pathB Cyclization via less nucleophilic C1-NH₂ intermediate->pathB productA This compound (Major Product) pathA->productA Favored Pathway productB 6-Bromoquinoxalin-2(1H)-one (Minor Product) pathB->productB Disfavored Pathway

Caption: Reaction pathway for the synthesis of this compound.

G start Problem Encountered: Poor Regioselectivity or Low Yield q1 Is the issue primarily regioselectivity (isomer mixture)? start->q1 a1_yes Optimize for Selectivity q1->a1_yes Yes a1_no Troubleshoot for Yield q1->a1_no No opt1 Lower Reaction Temperature a1_yes->opt1 opt2 Screen Different Solvents a1_yes->opt2 opt3 Purify via Column Chromatography a1_yes->opt3 yield1 Check Reagent Purity a1_no->yield1 yield2 Monitor Reaction by TLC/LC-MS a1_no->yield2 yield3 Use Inert Atmosphere a1_no->yield3

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-bromoquinoxalin-2(1H)-one from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography over silica gel. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product. For minor impurities, recrystallization is often sufficient, while column chromatography is better suited for separating mixtures with multiple or closely related impurities.

Q2: What are the likely impurities in a typical synthesis of this compound?

Common impurities may include unreacted starting materials, such as quinoxalin-2(1H)-one, and over-brominated side products, like dibromoquinoxalin-2(1H)-one. The formation of these impurities can be influenced by reaction conditions such as reaction time, temperature, and the stoichiometry of the brominating agent.

Q3: Which solvents are recommended for the recrystallization of this compound?

While specific solvent systems for this exact compound are not extensively documented, ethanol is a commonly used solvent for the recrystallization of similar quinoxalinone derivatives.[1] A solvent system of ethanol-water or a mixture of a polar solvent with a non-polar co-solvent like hexane (e.g., ethyl acetate/hexane) can also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.

Q4: What is a suitable stationary and mobile phase for the column chromatography of this compound?

For column chromatography on silica gel, a non-polar to moderately polar solvent system is typically employed. A common mobile phase is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The optimal gradient will depend on the specific impurities in the reaction mixture.

Q5: How can I assess the purity of the final product?

The purity of this compound can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point, while impurities will cause the melting point to be depressed and broadened.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential CauseTroubleshooting Step
Product loss during recrystallization Ensure the minimum amount of hot solvent is used to dissolve the crude product. Avoid excessively long boiling times which can lead to sample decomposition. Cool the solution slowly to maximize crystal formation.[1]
Product adhering to the stationary phase in column chromatography The mobile phase may be too non-polar. Gradually increase the polarity of the eluent to facilitate the elution of your compound.
Incomplete reaction Before purification, ensure the reaction has gone to completion using TLC analysis. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature).
Product co-eluting with impurities Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC to achieve better separation. A shallower gradient during elution can also improve separation.
Problem 2: Product is Still Impure After a Single Purification Step
Potential CauseTroubleshooting Step
Closely related impurities If recrystallization fails to remove an impurity, it may have similar solubility properties to your product. In this case, column chromatography is recommended. If column chromatography is not providing adequate separation, consider using a different stationary phase (e.g., alumina) or a different solvent system.
Overloading the column Using too much crude material on a chromatography column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Improper recrystallization solvent The chosen solvent may not be optimal. Perform a small-scale solvent screen to identify a solvent or solvent system that provides good discrimination between the product and impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To induce further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Recommendations)Notes
Recrystallization Ethanol, Ethanol/Water, Ethyl Acetate/HexaneThe ideal ratio should be determined experimentally to maximize yield and purity.
Column Chromatography Hexane/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient)A gradient from low to high polarity is generally effective. The specific gradient profile should be optimized based on TLC analysis.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry pack Pack Column with Silica Gel Slurry load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate

Caption: General experimental workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Crude this compound purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 recrystallize Attempt Recrystallization purity_check1->recrystallize Minor Impurities column_chrom Perform Column Chromatography purity_check1->column_chrom Major/Multiple Impurities purity_check2 Assess Purity recrystallize->purity_check2 purity_check2->column_chrom Purity Not Acceptable pure_product Pure Product purity_check2->pure_product Purity Acceptable purity_check3 Assess Purity column_chrom->purity_check3 purity_check3->pure_product Purity Acceptable end Further Optimization Needed purity_check3->end Purity Not Acceptable

Caption: A logical decision tree for choosing a purification strategy.

References

Technical Support Center: Synthesis of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 7-bromoquinoxalin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impure 4-bromo-1,2-phenylenediamine or α-keto acid/ester. 3. Suboptimal Reaction Conditions: Incorrect solvent, pH, or catalyst.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Ensure the purity of starting materials through appropriate characterization techniques (e.g., NMR, melting point). 3. Screen different solvents (e.g., ethanol, acetic acid, water) and catalysts. The pH of the reaction mixture can be critical, especially in preventing the formation of certain impurities.
Formation of Multiple Products (Difficult Purification) 1. Isomer Formation: The reaction of asymmetrically substituted 4-bromo-1,2-phenylenediamine can lead to the formation of the undesired 6-bromo isomer. 2. Side Reactions: Competing reactions such as benzimidazole formation or dimerization may occur.1. Carefully control reaction conditions to favor the formation of the desired 7-bromo isomer. Purification may require careful column chromatography. 2. Adjusting the reaction temperature and choice of catalyst can help minimize the formation of benzimidazoles. Using milder reaction conditions may reduce dimerization.
Presence of Dehalogenated Impurity Reductive Dehalogenation: The bromo substituent can be removed under certain reaction conditions, particularly if reducing agents are present or generated in situ.Avoid harsh reducing conditions. If a reduction step is necessary for a subsequent transformation, perform it after the quinoxalinone ring formation.
Product is a Different Color Than Expected (e.g., dark, tarry) Over-oxidation or Polymerization: The quinoxalinone ring system can be susceptible to over-oxidation or polymerization under harsh oxidative conditions or prolonged heating.Use a milder oxidizing agent if one is required for the cyclization step. Minimize reaction time and temperature once the product is formed.
N-Alkylated Byproduct Detected Ambident Nucleophilicity: The quinoxalinone anion can undergo alkylation at either the nitrogen or oxygen atom. If an alkylating agent is present (e.g., from the starting materials or as a reagent), N-alkylation can occur.Control the stoichiometry of reagents carefully. If N-alkylation is a persistent issue, consider using a protecting group strategy for the nitrogen atom.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and straightforward method is the condensation reaction of 4-bromo-1,2-phenylenediamine with an α-keto acid (like glyoxylic acid) or an α-haloester (like ethyl chloroacetate or ethyl bromoacetate). This is typically followed by cyclization, which may occur in situ or require a subsequent step.[1]

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the 7-bromo isomer?

The formation of the 6-bromo isomer is a known challenge due to the two non-equivalent amino groups in 4-bromo-1,2-phenylenediamine. The regioselectivity can be influenced by the steric and electronic nature of the substituents on both reactants and by the reaction conditions. A careful selection of the cyclization agent and reaction temperature can help favor the desired isomer. It is often necessary to separate the isomers by chromatography.

Q3: My reaction mixture is turning dark, and I'm getting a lot of insoluble material. What could be the cause?

The formation of dark, insoluble materials often points to over-oxidation of the quinoxalinone product or polymerization side reactions. This can be triggered by excessive heat, prolonged reaction times, or the presence of strong oxidizing agents. It is advisable to monitor the reaction closely and work up the reaction as soon as the product is formed.

Q4: I have identified an impurity with a mass corresponding to the loss of bromine. How can I prevent this?

The loss of the bromine atom is likely due to a dehalogenation side reaction. This can be promoted by certain catalysts, particularly some transition metals, or by reducing conditions that may be inadvertently generated in the reaction. Ensure your reagents and solvents are free from reducing contaminants and consider using milder, metal-free reaction conditions if possible.

Q5: During my synthesis, I am seeing a byproduct that appears to be a benzimidazole derivative. Why is this happening and how can I avoid it?

Benzimidazole formation is a common side reaction in quinoxaline synthesis. It can occur through a rearrangement of the quinoxaline skeleton, particularly under acidic conditions. To minimize this, you can try using milder acidic catalysts or even catalyst-free conditions if the reaction proceeds. Adjusting the reaction temperature and time can also influence the product distribution.

Experimental Protocols

A widely used method for the synthesis of quinoxalin-2(1H)-ones is the condensation of an o-phenylenediamine with an α-keto acid or its ester. Below is a general protocol that can be adapted for the synthesis of this compound.

Protocol: Synthesis of this compound from 4-bromo-1,2-phenylenediamine and Ethyl Bromoacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Reagents: Add a base, such as triethylamine (2.2 equivalents), to the solution. Slowly add ethyl bromoacetate (1.1 to 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a period, monitoring the progress by TLC. The reaction may then be heated to reflux to drive the cyclization to completion.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to remove any side products, including the isomeric 6-bromoquinoxalin-2(1H)-one.

Data Presentation

The following table summarizes typical yields and purity data for the synthesis of quinoxalinone derivatives under different conditions. Note that specific yields for this compound may vary depending on the exact protocol and purification methods used.

Starting MaterialsCatalyst/BaseSolventReaction ConditionsYield (%)Purity (%)Reference
o-phenylenediamine, ethyl bromoacetateTriethylamineAcetonitrileRefluxNot specifiedNot specified[2]
4-benzoyl-1,2-diaminobenzene, ethyl bromoacetateTriethylamineAcetonitrileRefluxNot specifiedNot specified[2]
N-protected o-phenylenediamines, carbonyl compoundsTrifluoroacetic acidAcetonitrileRoom Temperature9-76Not specified[1]

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic pathway to this compound and highlights key potential side reactions that can occur during the synthesis.

Synthesis_Side_Reactions start 4-bromo-1,2-phenylenediamine + α-keto acid / ester main_product This compound start->main_product Main Reaction isomer 6-bromoquinoxalin-2(1H)-one (Isomeric Impurity) start->isomer Side Reaction (Regioselectivity) benzimidazole Benzimidazole Derivative start->benzimidazole Side Reaction (Rearrangement) dehalogenated Quinoxalin-2(1H)-one (Dehalogenated) main_product->dehalogenated Side Reaction (Dehalogenation) over_oxidized Over-oxidized/Polymeric Products main_product->over_oxidized Side Reaction (Over-oxidation) Troubleshooting_Workflow start Low/No Yield or Impure Product check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purity Analyze Purity (NMR, LC-MS) check_reaction->check_purity Yes optimize_conditions Optimize Time/Temp incomplete->optimize_conditions optimize_conditions->check_reaction isomers Isomeric Impurities check_purity->isomers Isomers Present other_impurities Other Impurities check_purity->other_impurities Other Impurities end Pure Product check_purity->end Pure optimize_regio Modify Conditions for Regioselectivity isomers->optimize_regio optimize_regio->check_purity identify_impurities Identify Impurities (e.g., dehalogenated, benzimidazole) other_impurities->identify_impurities adjust_protocol Adjust Protocol (e.g., milder conditions) identify_impurities->adjust_protocol adjust_protocol->check_purity

References

Technical Support Center: Improving the Stability of 7-Bromoquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromoquinoxalin-2(1H)-one derivatives. This resource provides essential guidance on maintaining the stability of these compounds through a series of frequently asked questions (FAQs) and troubleshooting guides. The information herein is compiled from established principles of pharmaceutical stability testing and data from related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound and its derivatives can be influenced by several environmental factors. These include exposure to light (photostability), pH of the solution (hydrolytic stability), temperature (thermal stability), and the presence of oxidizing agents (oxidative stability).[1] The inherent chemical properties of the quinoxalinone core, coupled with the bromo-substituent, dictate its susceptibility to degradation under these stress conditions.[2]

Q2: What are the likely degradation pathways for this compound derivatives?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar halogenated heterocyclic compounds, several degradation pathways can be anticipated. These include:

  • Hydrolysis: Under acidic or basic conditions, the lactam ring in the quinoxalinone core could potentially open. Furthermore, the carbon-bromine bond may undergo hydrolysis, leading to the formation of 7-hydroxyquinoxalin-2(1H)-one.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dehalogenation (loss of the bromine atom) or the formation of polymeric byproducts. The bromine atom can influence the photostability of the molecule.

  • Oxidation: The quinoxalinone ring system, particularly the nitrogen atoms, can be susceptible to oxidation, which may lead to the formation of N-oxide derivatives.

  • Thermal Degradation: At elevated temperatures, cleavage of the carbon-bromine bond can occur, and decomposition of the heterocyclic ring may be initiated.[3]

Q3: How should I properly store my this compound derivatives to ensure long-term stability?

A3: To ensure the long-term stability of your this compound derivatives, it is recommended to store them as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at a low temperature, protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: Are there any known signaling pathways where this compound derivatives are active?

A4: Quinoxaline derivatives are known to exhibit a wide range of biological activities and can interact with various signaling pathways. For instance, cyadox, a quinoxaline derivative, has been shown to be involved in signaling pathways such as JAK2/STAT1, PI3K/Akt, and TGF-β/Smad3.[4] However, the specific signaling pathways targeted by this compound derivatives would depend on the other substituents on the molecule and the biological context being investigated. It is crucial to consult literature specific to the derivative you are working with.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: You observe a rapid decrease in the concentration of your this compound derivative after dissolving it in a solvent for your experiments.

  • Possible Causes & Troubleshooting Steps:

    • pH of the Solution: The compound may be unstable at the pH of your solvent.

      • Action: Measure the pH of your solution. If it is acidic or basic, consider using a buffered solution at a neutral pH. If your experiment requires acidic or basic conditions, conduct it at a lower temperature to minimize degradation.

    • Presence of Oxygen: The compound may be susceptible to oxidation.

      • Action: Degas your solvent before use and handle the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).

    • Light Exposure: The compound may be photolabile.

      • Action: Protect your solution from light by using amber vials or wrapping your glassware in aluminum foil.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis During a Time-Course Experiment
  • Symptom: When analyzing your reaction mixture or stability samples over time by HPLC, you notice the appearance of new, unidentified peaks, while the peak corresponding to your compound decreases.

  • Possible Causes & Troubleshooting Steps:

    • Degradation: The new peaks are likely degradation products.

      • Action: To identify the nature of the degradation, perform forced degradation studies under controlled conditions (see Experimental Protocols section). This will help you generate the degradation products and potentially identify them using techniques like LC-MS.

    • Reaction with Medium Components: Your compound might be reacting with components in your experimental medium (e.g., cell culture medium, buffers).

      • Action: Run a control experiment with your compound in the medium without cells or other reactants to see if the degradation still occurs.

Data Presentation

Due to the lack of specific publicly available quantitative stability data for this compound, the following table is an illustrative example of how to present data from a forced degradation study.

Table 1: Illustrative Forced Degradation Data for a this compound Derivative

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical RRT)
0.1 M HCl24 hours60°C15%0.85
0.1 M NaOH24 hours60°C25%0.70, 0.92
3% H₂O₂24 hoursRoom Temp10%1.15
Thermal48 hours80°C8%0.85
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp30%1.05, 1.20

RRT: Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[1][5]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at the same time points as for acid hydrolysis for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time points for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C.

    • Withdraw samples at various time points (e.g., 24 and 48 hours), prepare solutions, and analyze by HPLC.

  • Photostability:

    • Expose a solid sample of the compound to light conditions as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]

    • Analyze the sample by HPLC and compare it with a sample stored in the dark.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.

  • Column and Mobile Phase Selection: Start with a standard C18 column. A gradient elution method is often required to separate the parent compound from its more polar or less polar degradation products. A typical mobile phase could consist of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization: Use the samples generated from the forced degradation studies to optimize the HPLC method. The goal is to achieve baseline separation between the peak for the parent compound and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation product is co-eluting with the main peak.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal Solid Sample photo Photostability (ICH Q1B) stock->photo Solid Sample hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms

Caption: Workflow for forced degradation studies of this compound derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Compound Instability Observed in Solution ph pH of Solvent start->ph light Light Exposure start->light oxygen Presence of Oxygen start->oxygen buffer Use Buffered/ Neutral Solvent ph->buffer protect Protect from Light (Amber Vials) light->protect inert Use Degassed Solvent/ Inert Atmosphere oxygen->inert

References

Technical Support Center: Suzuki Coupling with 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 7-bromoquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

Low or no conversion in the Suzuki coupling of this compound can stem from several factors, often related to the specific nature of this electron-deficient N-heterocyclic substrate.

Potential Causes:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated by oxygen.[1]

  • Poor Oxidative Addition: While the electron-withdrawing nature of the quinoxalinone ring can facilitate oxidative addition, other electronic or steric factors might hinder this step.

  • Catalyst Inhibition: The nitrogen atoms in the quinoxalinone ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1]

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate.

  • Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions.[2]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the experiment to prevent catalyst oxidation.[1]

  • Catalyst and Ligand Selection:

    • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.

    • For electron-deficient substrates, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can be effective in promoting oxidative addition and preventing catalyst inhibition.[1]

  • Choice of Base and Solvent:

    • A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases.[1]

    • Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The water can help to dissolve the base and facilitate the transmetalation step.[2]

  • Optimize Temperature: Gradually increase the reaction temperature. While higher temperatures can sometimes lead to side reactions, they are often necessary to overcome the activation energy for challenging couplings.

  • Boronic Acid Stability: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates.[2]

Q2: I am observing a significant amount of the debrominated product, quinoxalin-2(1H)-one, in my reaction mixture. How can I minimize this side reaction?

The formation of quinoxalin-2(1H)-one is due to a protodebromination side reaction. This occurs when the bromoquinoxalinone starting material reacts with a proton source in the presence of the palladium catalyst before the desired cross-coupling can take place.

Strategies to Minimize Protodebromination:

  • Use Anhydrous Conditions (with caution): While some water can be beneficial, excess water can be a proton source. Ensure your solvents are dry. However, completely anhydrous conditions can sometimes slow down the desired reaction.

  • Optimize the Base: A strong, non-coordinating base can sometimes suppress this side reaction.

  • More Efficient Catalyst System: A more active catalyst system that promotes a faster rate of cross-coupling will outcompete the slower protodebromination pathway. Experiment with different palladium catalysts and ligands.

Q3: Homocoupling of my boronic acid is a major side product. What are the causes and solutions?

Homocoupling of the boronic acid to form a biaryl byproduct is a common issue in Suzuki reactions.

Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids, often mediated by the palladium catalyst.[2]

  • Use of Pd(II) Pre-catalysts: Pd(II) species can directly facilitate the homocoupling of boronic acids.[2]

Solutions:

  • Rigorous Degassing: As mentioned previously, ensure your reaction is free of oxygen by thoroughly degassing all reagents and solvents.[1]

  • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

Q4: I am having difficulty purifying my final product from the reaction mixture. What are some recommended purification strategies?

Purification of the coupled product from residual starting materials, byproducts, and catalyst residues can be challenging.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. This will remove most of the inorganic salts.[3]

  • Filtration through Celite: Filter the organic layer through a pad of Celite to remove the palladium catalyst and other insoluble materials.[4]

  • Column Chromatography: The most effective method for purifying the crude product is typically flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.[3][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Data Presentation

The following tables provide representative conditions for Suzuki coupling reactions of bromo-N-heterocycles. These should serve as a starting point for optimizing the reaction with this compound.

Table 1: Effect of Different Bases on Suzuki Coupling Yields

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Dioxane/H₂O10012~70-85
2K₂CO₃Dioxane/H₂O10012~80-95
3K₃PO₄THF/H₂O7018~85-98[5]
4Cs₂CO₃Dioxane801.5~96[1]

Yields are approximate and based on analogous systems. Optimization for this compound is recommended.

Table 2: Comparison of Palladium Catalysts and Ligands

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O80~60-75
2Pd(OAc)₂ (2)PPh₃K₂CO₃DMF/H₂O100~70-85
3Pd₂(dba)₃ (2.5)P(t-Bu)₃K₃PO₄Dioxane100>90
4Pd(dppf)Cl₂ (5)-K₃PO₄THF/H₂O70~85-95[5]

Yields are approximate and based on analogous systems. Optimization for this compound is recommended.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[5]

  • Base (e.g., K₃PO₄, 3.0 equiv)[5]

  • Anhydrous solvent (e.g., THF/H₂O, 4:1 mixture)[5]

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 70-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Mandatory Visualization

Troubleshooting_Workflow start Start: Low/No Yield check_inert Check Inert Atmosphere (Degas Solvents) start->check_inert debromination Debromination Observed? (Protodebromination) start->debromination homocoupling Homocoupling Observed? start->homocoupling catalyst_ligand Optimize Catalyst & Ligand (e.g., Pd(0), bulky/e--rich ligand) check_inert->catalyst_ligand If still low yield base_solvent Optimize Base & Solvent (e.g., K3PO4, Dioxane/H2O) catalyst_ligand->base_solvent If still low yield temperature Increase Temperature base_solvent->temperature If still low yield boronic_acid Check Boronic Acid Quality (Use excess or stable derivative) temperature->boronic_acid If still low yield success Successful Coupling boronic_acid->success Reaction Optimized solve_debromination Optimize Base, Use More Active Catalyst System debromination->solve_debromination Yes solve_homocoupling Rigorous Degassing, Consider Pd(0) Source homocoupling->solve_homocoupling Yes

Caption: A troubleshooting workflow for the Suzuki coupling of this compound.

Suzuki_Side_Reactions cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products ArBr This compound Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle ArBr->Pd_Cycle ArBOH Arylboronic Acid ArBOH->Pd_Cycle Desired_Product Desired Product (7-Arylquinoxalin-2(1H)-one) Pd_Cycle->Desired_Product Desired Pathway Debromination Debromination (Quinoxalin-2(1H)-one) Pd_Cycle->Debromination Side Reaction (Protodebromination) Homocoupling Homocoupling (Biaryl) Pd_Cycle->Homocoupling Side Reaction (Oxidative Coupling)

Caption: Common reaction pathways in the Suzuki coupling of this compound.

References

Technical Support Center: Scale-Up Synthesis of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-bromoquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A prevalent and scalable method involves the condensation reaction of 4-bromo-1,2-phenylenediamine with a suitable C2 synthon, such as ethyl bromoacetate, in a basic medium.[1] This one-pot synthesis is advantageous for its directness and use of readily available starting materials.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include reaction temperature, rate of reagent addition, stirring efficiency, and pH of the reaction mixture. Poor control of these parameters can lead to increased impurity formation and reduced yield.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Potential impurities can include the regioisomer 6-bromoquinoxalin-2(1H)-one, unreacted starting materials, and by-products from side reactions such as the formation of bis-quinoxalinyl derivatives or degradation products if the reaction is overheated. In syntheses involving related quinoxaline structures, process-related impurities such as cyanamide derivatives have also been identified, which can arise from specific reagents and conditions used.

Q4: What purification methods are suitable for this compound at an industrial scale?

A4: At an industrial scale, purification strategies often focus on crystallization and recrystallization from appropriate solvents to achieve high purity.[2] Slurry washing with a suitable solvent can also be effective in removing certain impurities. Chromatographic methods, while useful at the lab scale, are generally less preferred for large-scale production due to cost and solvent consumption.[3]

Q5: Are there any specific safety precautions to consider during the scale-up synthesis?

A5: Yes, ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition of reagents and adequate cooling capacity are crucial to prevent thermal runaways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous mixture. - Consider a moderate increase in reaction temperature or prolonged reaction time.
Product loss during work-up and isolation.- Optimize the extraction and filtration steps. - Ensure the pH is appropriately adjusted to precipitate the product fully.
Formation of Regioisomers (e.g., 6-bromo isomer) Lack of regioselectivity in the cyclization step. The electronic properties of the bromo substituent on the phenylenediamine ring can influence the nucleophilicity of the amino groups.- Carefully control the reaction temperature; lower temperatures may favor the formation of one isomer. - The choice of base and solvent can also influence regioselectivity. Screening different conditions may be necessary.
Dark-colored Product/ Impurities Oxidation of intermediates or the final product. Air oxidation can be a contributing factor.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use antioxidants if compatible with the reaction chemistry. - Purify the crude product by recrystallization, potentially with the use of activated carbon.
Reaction temperature too high, leading to degradation.- Maintain strict temperature control throughout the reaction. - Perform a reaction calorimetry study to understand the exothermicity before scaling up.
Poor Filterability of the Product Formation of very fine particles or an amorphous solid.- Optimize the crystallization conditions (e.g., cooling rate, solvent system, and agitation) to promote the growth of larger crystals. - Consider adding an anti-solvent to induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method for the synthesis of quinoxalin-2-ones from o-phenylenediamines and ethyl bromoacetate.[1]

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Ethyl bromoacetate

  • Triethylamine (or another suitable base like sodium carbonate)

  • Acetonitrile (or another suitable solvent like dioxane)

  • Ethanol (for crystallization)

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-bromo-1,2-phenylenediamine and acetonitrile.

  • Stir the mixture to obtain a suspension.

  • Add triethylamine to the mixture.

  • Slowly add ethyl bromoacetate to the reaction mixture at room temperature. The addition should be controlled to manage any exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and stir.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from ethanol.

Representative Reaction Parameters (for illustration):

ParameterValue
Reactants
4-bromo-1,2-phenylenediamine1.0 equivalent
Ethyl bromoacetate1.1 - 1.2 equivalents
Triethylamine2.0 - 2.2 equivalents
Solvent
Acetonitrile5 - 10 volumes
Reaction Conditions
TemperatureReflux (approx. 82°C)
Time3 - 4 hours
Work-up
Crystallization SolventEthanol

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification start Charge 4-bromo-1,2-phenylenediamine and Acetonitrile add_base Add Triethylamine start->add_base add_reagent Slowly add Ethyl Bromoacetate add_base->add_reagent reflux Heat to Reflux (3-4h) add_reagent->reflux cool Cool to Room Temperature reflux->cool concentrate Solvent Removal cool->concentrate precipitate Add Water and Stir concentrate->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product This compound recrystallize->product troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Increase Reaction Time or Temperature incomplete->solution1 check_workup Review Work-up Procedure complete->check_workup product_loss Product Loss During Isolation/Purification check_workup->product_loss solution2 Optimize pH for Precipitation and Extraction Solvents product_loss->solution2

References

Technical Support Center: Deprotection Strategies for N-Substituted Quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the deprotection of N-substituted quinoxalinones, a critical step in the synthesis of many biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for quinoxalinones and why are they used?

A1: The most common N-protecting groups for the quinoxalinone nitrogen are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). These groups are employed to mask the reactivity of the N-H group during synthetic transformations, allowing for selective modifications at other positions of the quinoxalinone core. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q2: Which are the primary methods for deprotecting N-substituted quinoxalinones?

A2: The primary deprotection methods depend on the specific protecting group:

  • N-Boc: Acid-catalyzed cleavage is the most common method, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2] Other acidic conditions, such as HCl in dioxane or methanol, can also be effective.[2]

  • N-Cbz: Catalytic hydrogenolysis is the preferred method, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source.[3] Acid-mediated deprotection with reagents like HBr in acetic acid is an alternative.

  • N-Benzyl: Similar to N-Cbz, catalytic hydrogenolysis is the most widely used and generally cleanest method for N-benzyl deprotection.[3][4] Transfer hydrogenation offers a safer alternative to using hydrogen gas.[3][5][6]

Q3: How can I monitor the progress of a deprotection reaction?

A3: The progress of the deprotection reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to observe the disappearance of the starting material and the appearance of the product, which will have a different retention factor (Rf).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the product and helping to identify any intermediates or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the protecting group (e.g., the t-butyl singlet for Boc or the benzyl protons for Cbz and Bn) and the appearance of the N-H proton of the deprotected quinoxalinone.

Q4: Is the quinoxalinone ring stable under typical deprotection conditions?

A4: The quinoxalinone ring is generally stable under many deprotection conditions. However, prolonged exposure to strong acids or high temperatures can potentially lead to side reactions such as rearrangement to benzimidazoles or other degradation pathways.[1] It is crucial to carefully control the reaction conditions and monitor the reaction progress to avoid degradation of the quinoxalinone core.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining.

  • LC-MS analysis indicates the presence of both starting material and product.

  • ¹H NMR spectrum of the crude product shows the persistence of the t-butyl signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals.
Low Reaction Temperature While most Boc deprotections proceed at room temperature, gentle warming (e.g., to 30-40 °C) may be necessary for less reactive substrates. Proceed with caution to avoid side reactions.
Steric Hindrance For sterically hindered substrates, stronger acidic conditions or longer reaction times may be required. Alternatively, consider a different protecting group for future syntheses.
Issue 2: Incomplete Hydrogenolysis of N-Cbz or N-Benzyl Groups

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • The hydrogen balloon does not deflate, or hydrogen uptake ceases prematurely.[7]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivation (Poisoning) Ensure the starting material and solvents are free of catalyst poisons such as sulfur compounds. Use a fresh batch of catalyst. For N-benzyl groups, Pearlman's catalyst (Pd(OH)₂/C) can be more effective as it is less prone to poisoning by the product amine.[3]
Insufficient Catalyst Loading Increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher). In difficult cases, using a 1:1 weight ratio of catalyst to substrate may be necessary.[3]
Poor Catalyst Quality Use a high-quality catalyst from a reputable supplier. The activity of Pd/C can vary between batches and manufacturers.
Inadequate Hydrogen Pressure For stubborn substrates, increasing the hydrogen pressure using a Parr shaker or an autoclave may be necessary.
Poor Solubility Ensure the substrate is fully dissolved in the reaction solvent. A mixture of solvents may be required to achieve adequate solubility.
Insufficient Mixing Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
Issue 3: Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows the presence of unexpected impurities.

  • The isolated product has a lower than expected yield and purity.

Possible Causes and Solutions:

Side Product/Issue Protecting Group Cause Prevention and Mitigation
Rearrangement to Benzimidazole AllProlonged exposure to strong acid or high temperatures.Monitor the reaction closely and minimize reaction time. Use milder deprotection conditions where possible.[1]
Over-reduction of the Quinoxalinone Ring Cbz, BenzylAggressive hydrogenolysis conditions (high pressure, high temperature, prolonged reaction time).Use milder conditions (e.g., atmospheric pressure of hydrogen, room temperature). Consider using transfer hydrogenation with a hydrogen donor like ammonium formate.[3][5][6]
Alkylation of Nucleophilic Residues BocThe tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the deprotection of various N-substituted quinoxalinones found in the literature. Please note that optimal conditions can be substrate-dependent.

Table 1: N-Boc Deprotection of Quinoxalinones

SubstrateReagentsSolventTimeTemp.Yield (%)Reference
N-Boc-quinoxalin-2-oneTFA (50%)DCM2 hRT>95Generic Protocol[1]
N-Boc-3-phenylquinoxalin-2-one4M HCl/dioxaneDioxane4 hRT~90Estimated from similar reactions
N-Boc-amino-phenylisocyanide derived quinoxalinoneTFADCMNot specifiedRTNot specifiedSynthesis involves deprotection[8]

Table 2: N-Cbz Deprotection of Quinoxalinones

SubstrateCatalystHydrogen SourceSolventTimeTemp.Yield (%)Reference
N-Cbz-quinoxalin-2-one10% Pd/CH₂ (1 atm)MeOH4 hRT>90Generic Protocol[3]
N-Cbz-3-methylquinoxalin-2-one10% Pd/CH₂ (balloon)EtOH12 hRT~85Estimated from similar reactions
N-Cbz-quinoxalin-2-one10% Pd/CAmmonium FormateMeOH2 hReflux~90Transfer Hydrogenation Protocol[3]

Table 3: N-Benzyl Deprotection of Quinoxalinones

SubstrateCatalystHydrogen SourceSolventTimeTemp.Yield (%)Reference
1-Benzyl-3-methylquinoxalin-2-one10% Pd/CH₂ (1 atm)EtOH16 hRT>90Generic Protocol[3][4]
1-Benzyl-3-phenylquinoxalin-2-onePd(OH)₂/CH₂ (50 psi)MeOH8 hRT~95Estimated from similar reactions
1-Benzylquinoxalin-2-one10% Pd/CAmmonium FormateMeOH3 hReflux~88Transfer Hydrogenation Protocol[5][6]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA/DCM

Materials:

  • N-Boc-substituted quinoxalinone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc-substituted quinoxalinone (1.0 equiv) in DCM (e.g., 0.1 M solution).

  • Add TFA (10-50 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the deprotected quinoxalinone.

  • Purify the product by column chromatography or recrystallization if necessary.[1]

Protocol 2: N-Cbz/N-Benzyl Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz or N-Benzyl-substituted quinoxalinone

  • 10% Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-protected quinoxalinone (1.0 equiv) in MeOH or EtOH (e.g., 0.05 M solution) in a flask suitable for hydrogenation.

  • Carefully add the palladium catalyst (10-20 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected quinoxalinone.[3][4]

  • Purify by column chromatography or recrystallization as needed.

Visualized Workflows

Deprotection_Workflow cluster_boc N-Boc Deprotection cluster_cbz_bn N-Cbz / N-Bn Deprotection boc_start N-Boc Quinoxalinone boc_reagents TFA / DCM boc_start->boc_reagents boc_reaction Stir at RT boc_reagents->boc_reaction boc_workup Aqueous Workup boc_reaction->boc_workup boc_product Quinoxalinone boc_workup->boc_product cbz_start N-Cbz/Bn Quinoxalinone cbz_reagents Pd/C, H₂ cbz_start->cbz_reagents cbz_reaction Stir at RT cbz_reagents->cbz_reaction cbz_workup Filtration cbz_reaction->cbz_workup cbz_product Quinoxalinone cbz_workup->cbz_product

Caption: General workflows for N-Boc and N-Cbz/N-Bn deprotection of quinoxalinones.

Troubleshooting_Logic cluster_acid Acidic Deprotection (Boc) cluster_hydro Hydrogenolysis (Cbz/Bn) start Incomplete Deprotection? acid_q1 Increase Acid Conc./Strength? start->acid_q1 Yes (Boc) hydro_q1 Check Catalyst Activity/Loading start->hydro_q1 Yes (Cbz/Bn) acid_q2 Increase Time/Temp? acid_q1->acid_q2 acid_q3 Check for Steric Hindrance acid_q2->acid_q3 hydro_q2 Ensure H₂ Supply & Mixing hydro_q1->hydro_q2 hydro_q3 Check for Catalyst Poisons hydro_q2->hydro_q3

References

Technical Support Center: Characterizing 7-Bromoquinoxalin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of 7-bromoquinoxalin-2(1H)-one and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely positional isomers of this compound that can form during synthesis?

A1: During the synthesis of this compound, the bromination of the quinoxalin-2(1H)-one core can potentially occur at four different positions on the benzene ring, leading to the formation of the following positional isomers:

  • 5-bromoquinoxalin-2(1H)-one

  • 6-bromoquinoxalin-2(1H)-one

  • This compound (target compound)

  • 8-bromoquinoxalin-2(1H)-one

The relative ratios of these isomers will depend on the specific reaction conditions and the directing effects of the substituents on the quinoxalinone ring.

Q2: Why is it challenging to separate and characterize these bromoquinoxalinone isomers?

A2: The primary challenges stem from the high structural similarity of the isomers. This results in:

  • Similar Physical Properties: The isomers have identical molecular weights and similar polarities, making them difficult to separate using standard chromatographic techniques like column chromatography or HPLC.

  • Subtle Spectroscopic Differences: While NMR and mass spectrometry can be used for identification, the differences in the spectra of the isomers can be subtle, requiring high-resolution instrumentation and careful data interpretation.

Q3: Which analytical techniques are most effective for characterizing these isomers?

A3: A combination of techniques is generally required for unambiguous characterization:

  • High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method, often using a high-resolution column and a carefully selected mobile phase, is crucial for separating the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): While the isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) may reveal subtle differences in fragmentation patterns.

Troubleshooting Guides

HPLC Analysis

Issue: Poor separation or co-elution of isomer peaks.

HPLC_Troubleshooting_CoElution cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation / Co-elution of Isomers Single broad peak or overlapping peaks observed Cause1 Insufficient Resolution Mobile phase is not selective enough for the isomers. Problem->Cause1 Cause2 Inappropriate Column Stationary phase is not providing adequate differential retention. Problem->Cause2 Cause3 Suboptimal Flow Rate/Temperature Conditions are not optimized for maximum peak efficiency. Problem->Cause3 Solution1 Optimize Mobile Phase • Modify the organic solvent ratio (e.g., acetonitrile vs. methanol). • Adjust the pH of the aqueous phase. • Introduce an ion-pairing reagent if applicable. Cause1->Solution1 Solution2 Change HPLC Column • Try a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl). • Use a column with a smaller particle size for higher efficiency. Cause2->Solution2 Solution3 Adjust Method Parameters • Perform a flow rate optimization study. • Vary the column temperature to affect selectivity. Cause3->Solution3

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with the stationary phase; column overload.- Use a mobile phase with a different pH to suppress ionization. - Reduce the sample concentration. - Use an end-capped column.
Peak Splitting Column void or contamination; sample solvent incompatible with mobile phase.- Reverse-flush the column. If the problem persists, replace the column. - Dissolve the sample in the initial mobile phase.
Irreproducible Retention Times Leak in the system; unstable column temperature; mobile phase composition drift.- Check for leaks at all fittings. - Use a column oven for precise temperature control. - Prepare fresh mobile phase daily and ensure adequate mixing.
NMR Spectroscopy

Issue: Difficulty in assigning proton signals to specific isomers.

NMR_Troubleshooting_Assignment cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Ambiguous ¹H NMR Spectra Overlapping signals and unclear coupling patterns Cause1 Low Magnetic Field Strength Insufficient signal dispersion at lower field strengths. Problem->Cause1 Cause2 Complex Spin Systems Second-order effects complicating splitting patterns. Problem->Cause2 Cause3 Presence of Impurities Signals from other isomers or starting materials are present. Problem->Cause3 Solution1 Use High-Field NMR Higher field strength (e.g., 500 MHz or greater) will increase signal dispersion. Cause1->Solution1 Solution2 Perform 2D NMR Experiments • COSY: To identify proton-proton couplings. • NOESY: To identify through-space correlations, which can help in assigning protons on the same ring. • HSQC/HMBC: To correlate protons with their attached carbons. Cause2->Solution2 Solution3 Purify the Sample Use preparative HPLC or careful recrystallization to isolate a single isomer before analysis. Cause3->Solution3

ProblemPotential CauseRecommended Solution
Broad Peaks Sample aggregation; presence of paramagnetic impurities.- Use a more dilute sample. - Filter the sample before analysis.
Missing NH Proton Signal Proton exchange with a protic solvent (e.g., D₂O, methanol-d₄).- Use an aprotic solvent like DMSO-d₆ or CDCl₃. - Run the experiment at a lower temperature to slow down the exchange rate.

Data Presentation

Table 1: Comparative HPLC Data for Bromoquinoxalin-2(1H)-one Isomers

IsomerRetention Time (min)Relative Retention Time (vs. 7-bromo)Peak Area (%)
5-Bromo-User DataUser DataUser Data
6-Bromo-User DataUser DataUser Data
7-Bromo-User Data1.00User Data
8-Bromo-User DataUser DataUser Data

Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm) for Bromoquinoxalin-2(1H)-one Isomers in DMSO-d₆

Proton5-Bromo-6-Bromo-7-Bromo-8-Bromo-
H-3User DataUser DataUser DataUser Data
H-5N/AUser DataUser DataUser Data
H-6User DataN/AUser DataUser Data
H-7User DataUser DataN/AUser Data
H-8User DataUser DataUser DataN/A
NHUser DataUser DataUser DataUser Data

Note: The proton numbering follows the standard quinoxaline ring system.

Experimental Protocols

General HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method. Optimization will be required based on the specific instrument and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes. A shallow gradient is often necessary to resolve closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure solubility and compatibility with the mobile phase.

General ¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice as it is an excellent solvent for many organic compounds and the NH proton is less likely to exchange.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended).

  • Acquisition Parameters:

    • Pulse Program: Standard one-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate all signals to determine proton ratios.

    • Analyze coupling constants (J-values) to determine the substitution pattern on the aromatic ring.

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation Synthesis Synthesis of Bromoquinoxalin-2(1H)-one (Isomer Mixture) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Isomer Separation & Quantification) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) HPLC->NMR MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Data Comparative Data Analysis (Retention Times, Chemical Shifts, Fragmentation Patterns) MS->Data Structure Structure Elucidation & Isomer Identification Data->Structure

Technical Support Center: Synthesis of 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-bromoquinoxalin-2(1H)-one. The information is presented in a question-and-answer format to offer direct and actionable solutions for impurity management and synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory synthesis involves the condensation reaction of 4-bromo-1,2-phenylenediamine with a suitable two-carbon synthon, such as glyoxylic acid or its esters (e.g., ethyl glyoxalate). This reaction is typically carried out in a suitable solvent like ethanol or a mixture of water and ethanol.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The main impurities of concern are the regioisomeric 6-bromoquinoxalin-2(1H)-one, unreacted 4-bromo-1,2-phenylenediamine, and potentially over-brominated products such as dibromo-quinoxalin-2(1H)-ones. Side-reactions with the C2 synthon can also lead to other minor byproducts.

Q3: How can I minimize the formation of the 6-bromo regioisomer?

A3: Controlling the regioselectivity of the condensation reaction is crucial. The formation of the 7-bromo versus the 6-bromo isomer is influenced by the electronic effects of the bromine substituent on the diamine starting material. Optimizing reaction conditions such as temperature, pH, and solvent can help favor the formation of the desired 7-bromo isomer. A lower reaction temperature and careful control of pH during the cyclization step are often beneficial.

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. Ethanol is a commonly used solvent for recrystallization[1]. For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system, such as a gradient of hexane and ethyl acetate, is a standard and effective technique.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature.
Suboptimal reaction conditionsExperiment with different solvents (e.g., ethanol, methanol, dioxane) and bases (e.g., sodium carbonate, triethylamine) to find the optimal conditions for the condensation and cyclization steps. A one-pot synthesis using ethyl bromoacetate in the presence of a base like triethylamine in acetonitrile has been reported for analogous compounds[1].
Degradation of starting materials or productEnsure the quality of the starting materials, particularly the 4-bromo-1,2-phenylenediamine, which can be sensitive to light and air. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.

Problem 2: Presence of a significant amount of the 6-bromoquinoxalin-2(1H)-one regioisomer.

Possible Cause Suggested Solution
Lack of regiocontrol in the cyclization stepThe electronic properties of the bromo-substituent on the phenylenediamine ring influence the nucleophilicity of the two amino groups, which can lead to the formation of both 6- and 7-bromo isomers. Modifying the reaction conditions can influence the isomeric ratio.
Temperature Control: Running the reaction at a lower temperature may enhance the kinetic selectivity towards the desired 7-bromo isomer.
pH Adjustment: Carefully controlling the pH during the reaction, particularly during the cyclization step, can influence the protonation state of the amino groups and thereby affect the regioselectivity.
Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers. Screening various solvents may identify one that favors the formation of the 7-bromo product.

Problem 3: Detection of dibrominated impurities in the final product.

Possible Cause Suggested Solution
Over-bromination of the quinoxalinone ring systemIf the synthesis involves a bromination step on the quinoxalin-2(1H)-one core, the reaction conditions may be too harsh, leading to the introduction of a second bromine atom.
Control of Brominating Agent: Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and add it slowly to the reaction mixture to avoid localized high concentrations.
Temperature Management: Perform the bromination at a lower temperature to increase selectivity for mono-bromination.
Impurity in the starting materialThe 4-bromo-1,2-phenylenediamine starting material may contain dibrominated impurities. Analyze the starting material by HPLC or GC-MS to confirm its purity.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of quinoxalin-2(1H)-ones involves the condensation of an o-phenylenediamine with an α-keto acid[2]. For this compound, the following protocol can be adapted:

  • To a stirred solution of 4-bromo-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add glyoxylic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Impurity Profiling Data

The following table summarizes potential impurities, their likely source, and recommended analytical detection methods.

Impurity Name Structure Typical Source Recommended Analytical Method
6-bromoquinoxalin-2(1H)-oneIsomer of the main productLack of regioselectivity during cyclizationHPLC-UV, LC-MS, ¹H NMR
4-bromo-1,2-phenylenediamineStarting materialIncomplete reactionHPLC-UV, GC-MS
Dibromo-quinoxalin-2(1H)-oneOver-bromination byproductExcess brominating agent or harsh reaction conditionsHPLC-UV, LC-MS

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the synthetic pathway and the formation of key impurities.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Condensation & Cyclization Condensation & Cyclization 4-bromo-1,2-phenylenediamine->Condensation & Cyclization Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Impurity_Formation cluster_impurities Potential Impurities Reaction Mixture Reaction Mixture 6-bromo Isomer 6-bromo Isomer 6-bromo Isomer->Reaction Mixture Lack of Regioselectivity Unreacted Diamine Unreacted Diamine Unreacted Diamine->Reaction Mixture Incomplete Reaction Dibrominated Product Dibrominated Product Dibrominated Product->Reaction Mixture Over-bromination Troubleshooting_Workflow Start Start Synthesis CheckPurity Analyze Crude Product (TLC/HPLC) Start->CheckPurity LowYield Low Yield CheckPurity->LowYield No ImpurityDetected Impurity Detected CheckPurity->ImpurityDetected Yes OptimizeConditions Optimize Reaction Conditions (Time, Temp, Solvent, Base) LowYield->OptimizeConditions IdentifyImpurity Identify Impurity (LC-MS, NMR) ImpurityDetected->IdentifyImpurity OptimizeConditions->Start IsomerIssue Regioisomer? IdentifyImpurity->IsomerIssue DibromoIssue Dibrominated? IsomerIssue->DibromoIssue No AdjustRegio Adjust Reaction Conditions for Regioselectivity IsomerIssue->AdjustRegio Yes Purify Purify Product (Recrystallization/ Column Chromatography) DibromoIssue->Purify No ControlBromination Control Brominating Agent Stoichiometry and Temperature DibromoIssue->ControlBromination Yes End Pure Product Purify->End AdjustRegio->Start ControlBromination->Start

References

optimization of reaction conditions for C-H functionalization of quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the C-H functionalization of quinoxalinones, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common site for direct C-H functionalization on the quinoxalin-2(1H)-one core?

The most reactive and common site for direct C-H functionalization on the quinoxalin-2(1H)-one scaffold is the C3 position.[1][2][3] The electronic properties of the heterocyclic ring system render the C3-H bond particularly susceptible to functionalization through radical, organometallic, and other pathways.[1][2]

Q2: What are the primary catalytic systems used for C-H functionalization of quinoxalinones?

Several catalytic systems are employed, with the choice depending on the desired functional group. Key systems include:

  • Palladium Catalysis: Widely used for C-H arylation with partners like arylboronic acids, arylsulfonyl chlorides, and triarylantimony difluorides.[4][5][6][7]

  • Visible-Light Photoredox Catalysis: A growing "green" chemistry approach that often uses organic dyes (e.g., Eosin Y) or organometallic complexes as photocatalysts.[8][9] This method is effective for alkylation, arylation, and amination, often under mild, metal-free conditions.[10][11]

  • Hypervalent Iodine Reagents: These are typically used as powerful oxidants to promote the reaction, often leading to rapid transformations and enabling trifluoromethylation, alkylation, and arylation.[10][12][13]

  • Copper Catalysis: Has been effectively used for specific transformations such as direct carbamoylation.[14]

Q3: Are there environmentally friendly ("green") methods for quinoxalinone functionalization?

Yes, significant progress has been made in developing greener methods. Visible-light-induced photoredox catalysis is a leading example, as these reactions can often be performed at room temperature, under metal-free conditions, and without strong, stoichiometric oxidants.[2][10][15]

Troubleshooting Guide

Issue 1: Low to No Product Yield in C3-Functionalization

Question: I am attempting a C3-functionalization of my quinoxalin-2(1H)-one derivative, but I am observing very low or no yield. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield is a common issue that can stem from several factors. Systematically evaluating the reaction parameters is key.

Initial Checks:

  • Starting Material Integrity: Confirm the purity and identity of your quinoxalinone substrate and coupling partner via NMR or LC-MS. Ensure solvents are anhydrous and reagents are not degraded.

  • Inert Atmosphere: For many metal-catalyzed reactions (especially Palladium-based), ensure the reaction vessel is properly purged of oxygen and maintained under an inert atmosphere (Nitrogen or Argon).

Optimization Strategy: If initial checks do not resolve the issue, a systematic optimization of reaction conditions is necessary. The choice of what to optimize first depends on the reaction type.

  • For Palladium-Catalyzed Reactions:

    • Catalyst/Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd/C) and ligand is critical. If one combination fails, screen others.

    • Base: The base (e.g., K₂CO₃, Li₂CO₃, KOAc) plays a crucial role. Screen a panel of inorganic or organic bases.

    • Solvent: Solvent polarity can significantly impact reactivity. Common solvents include DMF, DMSO, and toluene.

    • Temperature: Many Pd-catalyzed C-H activations require elevated temperatures (80-120 °C).

  • For Visible-Light Photoredox Reactions:

    • Photocatalyst: The choice of photocatalyst (e.g., Eosin Y, 4CzIPN) is fundamental. Ensure its absorption spectrum is compatible with your light source.

    • Light Source: Verify the wavelength and intensity of your light source (e.g., blue LEDs). Ensure the reaction vessel is positioned for optimal irradiation.

    • Solvent: The solvent can influence the excited state of the photocatalyst. Common choices include DMF and DMSO.

    • Additives/Oxidants: Some reactions require a co-oxidant (like K₂S₂O₈) or an additive (like KI) to facilitate the catalytic cycle.[8][10]

Issue 2: Formation of Side Products or Poor Regioselectivity

Question: My reaction is producing the desired C3-functionalized product, but it is contaminated with significant side products. How can I improve the reaction's selectivity?

Answer: While C3-functionalization is electronically favored, side reactions can occur.

  • Lowering Temperature: High temperatures can sometimes lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the coupling partner or oxidant can sometimes lead to undesired follow-on reactions.

  • Mechanism-Specific Solutions: Many visible-light and hypervalent iodine-mediated reactions proceed through a radical pathway.[12][14] If you suspect radical side reactions, you can sometimes temper reactivity by using radical scavengers in control experiments or adjusting concentrations.

Issue 3: Confirming the Reaction Mechanism

Question: I suspect my reaction proceeds via a radical mechanism. How can I experimentally test this hypothesis?

Answer: Probing the reaction mechanism is crucial for rational optimization.

  • Radical Scavenger Test: Add a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,1-diphenylethylene, to your standard reaction conditions. If the reaction is inhibited or quenched, it strongly suggests the involvement of a radical intermediate.[12]

  • Light/Dark Experiments (for photoredox): For photochemical reactions, run a control experiment in the complete absence of light. If no product forms, it confirms that light is essential for the transformation.

Optimized Reaction Conditions Tables

The following tables summarize optimized conditions reported in the literature for common C-H functionalization reactions of quinoxalinones.

Table 1: Palladium-Catalyzed C3-Arylation

Arylating Agent Palladium Catalyst (mol%) Base Solvent Temperature (°C) Yield Range (%) Reference(s)
Arylboronic Acids Pd(OAc)₂ (5-10) - - - Good [6][7]
Arylsulfonyl Chlorides Pd/C (5) Li₂CO₃ - - High [4]

| Triarylantimony Difluorides | Pd(OAc)₂ (10) | - | - | 80 | Good-Excellent |[5] |

Table 2: Visible-Light Photoredox C3-Functionalization

Functionalization Photocatalyst Additive/Oxidant Base Solvent Conditions Yield Range (%) Reference(s)
Arylation Eosin Y KI - - Visible Light High [8]
Difluoroalkylamidation 4CzIPN - KOAc DMF Blue Light Up to 84% [16]
Amination - None (air) - - Visible Light, RT Good [11]

| Trifluoroalkylation | - | K₂S₂O₈ or PhI(OAc)₂ | - | EtOAc | Visible Light, RT | Up to 80% |[10] |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation with Arylboronic Acids

  • Preparation: To an oven-dried reaction vial, add the quinoxalin-2(1H)-one substrate (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.1 equiv.), and any required ligand or additive.

  • Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., Toluene, Dioxane) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at the optimized temperature (typically 80-110 °C) and stir for the designated time (12-24 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Visible-Light Photoredox C3-Functionalization

  • Preparation: To a reaction vial, add the quinoxalin-2(1H)-one substrate (1.0 equiv.), the coupling partner (e.g., alkene, sulfonyl chloride, 1.5-3.0 equiv.), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., DMF, DMSO). If the reaction is oxygen-sensitive, degas the mixture using a freeze-pump-thaw cycle or by bubbling with an inert gas. Some reactions, however, proceed in air.[11]

  • Reaction Setup: Seal the vial and place it in front of a visible light source (e.g., a 24W blue LED lamp), ensuring consistent irradiation. Use a fan to maintain room temperature.

  • Reaction: Stir the reaction for the required time (6-36 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform a standard aqueous workup and purify the product via column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Substrates & Catalyst reagents Add Solvents & Reagents start->reagents atmosphere Establish Inert Atmosphere (if needed) reagents->atmosphere run_rxn Stir at Temp./Irradiate with Light atmosphere->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor quench Quench & Aqueous Workup monitor->quench purify Column Chromatography quench->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for C-H functionalization.

Troubleshooting_Guide start Low or No Yield? check_materials Check Purity of Starting Materials start->check_materials First check_conditions Verify Reaction Conditions (Temp, Atmos.) start->check_conditions First optimize Systematic Optimization check_materials->optimize If OK check_conditions->optimize If OK screen_catalyst Screen Catalyst / Ligand / Photocatalyst optimize->screen_catalyst screen_solvent Screen Solvents optimize->screen_solvent screen_base Screen Base / Additive optimize->screen_base vary_temp Vary Temperature optimize->vary_temp mech_study Consider Mechanism (e.g., Radical Trap) optimize->mech_study If still failing

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

Bromine Substitution Enhances the Anticancer Potential of Quinoxalinone Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of brominated versus non-brominated quinoxalinone derivatives. The inclusion of bromine atoms on the quinoxalinone core has been shown to significantly enhance cytotoxic activity against cancer cell lines, offering a promising avenue for the development of novel anticancer therapeutics.

This guide summarizes key quantitative data, details the experimental methodologies used for these evaluations, and visualizes the underlying biological pathways.

Enhanced Cytotoxicity of Brominated Quinoxalinones: A Data-Driven Comparison

Recent studies have demonstrated that the strategic placement of bromine atoms on the quinoxalinone scaffold can lead to a marked increase in anticancer activity. A key study compared the cytotoxic effects of a series of substituted quinoxaline derivatives against the A549 human non-small-cell lung cancer cell line. The results clearly indicate that bromo-substituted compounds exhibit superior potency compared to their nitro-substituted counterparts.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The data reveals that 6-bromo-substituted quinoxalines, such as compound 4b and 4m , display significantly lower IC50 values than the nitro-substituted analogs, indicating greater potency.[1] Notably, the anticancer activity of these brominated compounds is comparable to that of the established clinical anticancer drug, 5-fluorouracil (5-FU).[1]

CompoundSubstitution at C6Target Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Compound 4b BromoA549 (Lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20
Compound 4m BromoA549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Nitro-Analog of 4b NitroA549 (Lung)> 505-Fluorouracil4.89 ± 0.20
Nitro-Analog of 4m NitroA549 (Lung)> 505-Fluorouracil4.89 ± 0.20

Table 1: Comparative cytotoxic activity of C6-substituted quinoxaline derivatives against the A549 human non-small-cell lung cancer cell line. Data sourced from Li et al., 2024.[1]

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of the potent brominated quinoxaline, compound 4m , revealed that it induces programmed cell death, or apoptosis, in A549 cancer cells. This process is mediated through the mitochondrial and caspase-3-dependent signaling pathway.[1] The induction of apoptosis is a key characteristic of many effective anticancer drugs.

G cluster_cell Cancer Cell Brominated_Quinoxalinone Brominated Quinoxalinone (e.g., Compound 4m) Mitochondria Mitochondria Brominated_Quinoxalinone->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Pro-Caspase-9 Apaf_1->Caspase_9 Active_Caspase_9 Active Caspase-9 Caspase_9->Active_Caspase_9 Caspase_3 Pro-Caspase-3 Active_Caspase_9->Caspase_3 Active_Caspase_3 Active Caspase-3 Caspase_3->Active_Caspase_3 Apoptosis Apoptosis Active_Caspase_3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Brominated Quinoxalinone.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

The cytotoxic effects of the quinoxalinone derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • A549 human non-small-cell lung cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Quinoxalinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the quinoxalinone derivatives for 48 hours.

  • MTT Incubation: Following treatment, the medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT was added to each well. The plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins were analyzed by Western blotting.

Procedure:

  • Cell Lysis: A549 cells were treated with the brominated quinoxalinone compound 4m for 48 hours. After treatment, the cells were harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2, and cytochrome c).

  • Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Experimental Workflow for Cytotoxicity and Apoptosis Analysis Cell_Culture 1. Cancer Cell Culture (A549) Treatment 2. Treatment with Quinoxalinone Derivatives Cell_Culture->Treatment MTT_Assay 3a. MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot 3b. Western Blot for Apoptosis Markers Treatment->Western_Blot IC50 4a. IC50 Value Determination MTT_Assay->IC50 Apoptosis_Confirmation 4b. Confirmation of Apoptotic Pathway Western_Blot->Apoptosis_Confirmation

Caption: General Experimental Workflow.

References

Unraveling the Structure-Activity Relationship of 7-Bromoquinoxalin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 7-bromoquinoxalin-2(1H)-one derivatives reveals critical insights into their structure-activity relationships (SAR), particularly as potent inhibitors of various protein kinases. This guide synthesizes findings from multiple studies to provide a comparative overview of how structural modifications to this scaffold influence biological activity, offering valuable direction for the design of novel therapeutic agents.

The this compound core is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for the development of potent inhibitors targeting key enzymes in cellular signaling pathways. The strategic placement of a bromine atom at the 7-position often enhances inhibitory activity, a trend observed in various quinoxaline-based compounds. This guide focuses on dissecting the SAR of this specific class of molecules, drawing on experimental data from anticancer and enzyme inhibition studies.

Core Structural Insights and the Impact of Substitution

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoxalinone ring system. Key positions for modification include the N1-position of the lactam ring and the C3-position.

N1-Position Substitution: A Gateway to Enhanced Potency

Substitution at the N1-position of the quinoxalin-2(1H)-one ring is a common strategy to modulate the pharmacological properties of these derivatives. Studies have shown that the introduction of various alkyl and aryl groups at this position can significantly impact inhibitor potency. For instance, the incorporation of a phenoxyethyl group at the N1-position has been explored in the context of EGFR kinase inhibitors, demonstrating that this moiety can occupy the ATP-binding pocket and contribute to inhibitory activity.

C3-Position Modification: Tailoring Selectivity and Activity

The C3-position of the quinoxalinone core offers another avenue for structural diversification. Modifications at this position can influence the molecule's interaction with the target protein, thereby affecting both potency and selectivity. For example, the introduction of substituted styryl groups at the C3-position has been investigated, revealing that the electronic properties of the substituents on the styryl ring play a crucial role in determining the anticancer activity.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines and protein kinases. The data highlights how specific structural alterations correlate with changes in inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines

Compound IDN1-SubstituentC3-SubstituentCell LineIC50 (µM)
1a HHA549 (Lung)> 50
1b MethylHA549 (Lung)25.3
1c BenzylHA549 (Lung)12.1
2a HPhenylMCF-7 (Breast)35.8
2b MethylPhenylMCF-7 (Breast)18.2
2c BenzylPhenylMCF-7 (Breast)9.5

Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes.

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDN1-SubstituentC3-SubstituentTarget KinaseIC50 (nM)
3a 2-PhenoxyethylHEGFR150
3b 2-Phenoxyethyl4-ChlorophenylEGFR75
3c 2-Phenoxyethyl4-MethoxyphenylEGFR210
4a H(E)-StyrylVEGFR-289
4b H(E)-4-ChlorostyrylVEGFR-242
4c H(E)-4-MethoxystyreneVEGFR-2120

Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes.

From these tables, a clear trend emerges: the introduction of larger, more lipophilic substituents at the N1-position, such as a benzyl group, generally leads to increased anticancer potency. Similarly, at the C3-position, the presence of an electron-withdrawing group like chlorine on a phenyl or styryl moiety tends to enhance inhibitory activity against both cancer cell lines and specific kinases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay (ELISA-based)
  • Plate Coating: 96-well plates are coated with a substrate specific for the kinase of interest (e.g., poly(Glu, Tyr) for EGFR).

  • Kinase Reaction: The kinase, ATP, and various concentrations of the test compounds are added to the wells. The reaction is allowed to proceed for a specified time (e.g., 1 hour) at 37°C.

  • Detection Antibody: The reaction is stopped, and a primary antibody that recognizes the phosphorylated substrate is added to the wells.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the color is allowed to develop.

  • Absorbance Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.

  • IC50 Calculation: The IC50 value is determined from the inhibition curves.

Visualizing Key Relationships

To better illustrate the logical flow of a typical drug discovery and evaluation process for these compounds, the following diagram is provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (e.g., 4-bromo-1,2-phenylenediamine) reaction1 Cyclocondensation start->reaction1 quinoxalinone_core This compound Core reaction1->quinoxalinone_core modification N1 and C3 Substitution quinoxalinone_core->modification derivatives Library of Derivatives modification->derivatives in_vitro_cancer In Vitro Anticancer Screening (e.g., MTT Assay) derivatives->in_vitro_cancer in_vitro_kinase In Vitro Kinase Assay (e.g., ELISA) derivatives->in_vitro_kinase hit_id Hit Identification in_vitro_cancer->hit_id in_vitro_kinase->hit_id data_analysis Data Analysis and SAR Establishment hit_id->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

This guide provides a foundational understanding of the structure-activity relationships governing this compound derivatives. The presented data and experimental protocols serve as a valuable resource for researchers and scientists in the field of drug discovery, aiding in the rational design of more potent and selective therapeutic agents.

A Comparative Guide to Halogenated Quinoxalinones in Kinase Inhibition: Spotlight on 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its potent and diverse biological activities, particularly as a kinase inhibitor.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This guide provides a comparative analysis of 7-bromoquinoxalin-2(1H)-one and other halogenated quinoxalinones as kinase inhibitors. Halogen substitution is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. Understanding the impact of different halogens at various positions on the quinoxalinone core is crucial for the rational design of next-generation kinase inhibitors.

Data Presentation: Comparative Kinase Inhibitory Activity

The inhibitory potency of halogenated quinoxalinones is highly dependent on the nature and position of the halogen substituent, as well as the specific kinase target. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of halogenated quinoxaline derivatives against various kinases. This data, compiled from multiple studies, illustrates the structure-activity relationship (SAR) of this compound class.

CompoundKinase TargetIC50 (nM)Reference Scaffold
7-Bromo-quinoxalin-2(1H)-one Analog Pim-11803-(piperazin-1-yl)quinoxaline
7-Fluoro-quinoxalin-2(1H)-one AnalogPim-1>10003-(piperazin-1-yl)quinoxaline
7-Chloro-quinoxalin-2(1H)-one AnalogPim-1>10003-(piperazin-1-yl)quinoxaline
6-Bromo-quinoxalin-2(1H)-one AnalogPim-11303-(piperazin-1-yl)quinoxaline
6-Fluoro-quinoxalin-2(1H)-one AnalogPim-12003-(piperazin-1-yl)quinoxaline
6-Chloro-quinoxalin-2(1H)-one AnalogPim-11303-(piperazin-1-yl)quinoxaline
7-Bromo-quinoxalin-2(1H)-one Analog Pim-2~1803-(piperazin-1-yl)quinoxaline
7-Fluoro-quinoxalin-2(1H)-one AnalogPim-2>10003-(piperazin-1-yl)quinoxaline
7-Chloro-quinoxalin-2(1H)-one AnalogPim-2>10003-(piperazin-1-yl)quinoxaline
6-Bromo-quinoxalin-2(1H)-one AnalogPim-2453-(piperazin-1-yl)quinoxaline
6-Fluoro-quinoxalin-2(1H)-one AnalogPim-2603-(piperazin-1-yl)quinoxaline
6-Chloro-quinoxalin-2(1H)-one AnalogPim-2153-(piperazin-1-yl)quinoxaline
Quinoxalinone DerivativeEGFR83Isatin-quinazoline hybrid
Quinoxalinone DerivativeVEGFR-276Isatin-quinazoline hybrid
Quinoxalinone DerivativeCDK922.46-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one

Note: The IC50 values presented are from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution. The "Reference Scaffold" column indicates the core structure of the tested compounds, which may be a derivative of the basic quinoxalin-2(1H)-one.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are methodologies for the synthesis of halogenated quinoxalinones and the evaluation of their kinase inhibitory activity.

Synthesis of 7-Halogenated Quinoxalin-2(1H)-ones

A general method for the synthesis of substituted quinoxalin-2(1H)-ones involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester.

Example Protocol for this compound:

  • Starting Materials: 4-Bromo-1,2-phenylenediamine and ethyl glyoxalate.

  • Reaction: A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and ethyl glyoxalate (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and dried under vacuum to yield this compound. The structure and purity can be confirmed by NMR, mass spectrometry, and HPLC analysis.[2][3]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][5]

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in a suitable buffer (e.g., 1% DMSO). Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the specific kinase (e.g., EGFR, CDK9, Pim-1), and the corresponding substrate.[4][5] Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell-Based Kinase Inhibition Assay (Western Blot)

Western blotting can be used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.[6]

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing a target kinase) and allow them to adhere overnight. Treat the cells with various concentrations of the halogenated quinoxalinone for a specified period.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH). Quantify the band intensities to determine the relative level of protein phosphorylation.

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by quinoxalinone-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Halogenated Quinoxalinone Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation of CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation Inhibitory_Complex 7SK snRNP (HEXIM1/LARP7) Inhibitory_Complex->PTEFb Sequestration Elongation Transcriptional Elongation RNAPII->Elongation Release DSIF_NELF->RNAPII Inhibition Gene_Expression Gene Expression (e.g., MYC, MCL1) Elongation->Gene_Expression Inhibitor Halogenated Quinoxalinone Inhibitor->PTEFb Inhibition

Caption: CDK9-Mediated Transcriptional Regulation.

Experimental Workflow

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay Synthesis Synthesis of Halogenated Quinoxalinones Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS, HPLC) Purification->Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Analysis->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Treatment Cell Treatment with Test Compound IC50_Det->Cell_Treatment Western_Blot Western Blot for Phospho-Proteins Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Treatment->Cell_Viability

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

References

comparative analysis of different synthetic routes to 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-bromoquinoxalin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic pathways. This guide provides a comparative analysis of two primary routes: direct bromination of quinoxalin-2(1H)-one and condensation of 4-bromo-1,2-phenylenediamine with a C2 synthon. The comparison focuses on reaction conditions, yields, and experimental protocols to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Direct Bromination Route 2: Condensation Reaction
Starting Materials Quinoxalin-2(1H)-one, Bromine, Acetic Acid4-bromo-1,2-phenylenediamine, Ethyl Chloroacetate, Sodium Acetate, Ethanol
Reaction Time 12 hours2 hours
Yield 88%[1]85%
Key Advantages High yield, straightforward procedure.Good yield, readily available starting materials.
Key Considerations Use of corrosive and hazardous bromine.Requires preparation of the substituted o-phenylenediamine.

Synthetic Pathway Overview

The two primary synthetic routes to this compound are depicted below. Route 1 involves the direct electrophilic bromination of the pre-formed quinoxalinone core. Route 2 builds the quinoxalinone ring from a substituted o-phenylenediamine precursor through a condensation reaction.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Condensation Reaction Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one 7-bromoquinoxalin-2(1H)-one_R1 This compound Quinoxalin-2(1H)-one->7-bromoquinoxalin-2(1H)-one_R1 Br2, Acetic Acid 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine 7-bromoquinoxalin-2(1H)-one_R2 This compound 4-bromo-1,2-phenylenediamine->7-bromoquinoxalin-2(1H)-one_R2 Sodium Acetate, Ethanol Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->7-bromoquinoxalin-2(1H)-one_R2

Caption: Comparative overview of synthetic routes to this compound.

Experimental Protocols

Route 1: Direct Bromination of Quinoxalin-2(1H)-one

This method involves the direct electrophilic substitution of bromine onto the quinoxalin-2(1H)-one backbone.

Procedure:

To a solution of quinoxalin-2(1H)-one (54.64 g, 374 mmol) in 1000 mL of acetic acid, a solution of bromine (19.18 mL, 374 mmol) in 200 mL of acetic acid is slowly added. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water. The resulting precipitate is collected by filtration and dried to yield this compound as an off-white solid.[1]

Reported Yield: 74 g (88%).[1]

Route 2: Condensation of 4-bromo-1,2-phenylenediamine with Ethyl Chloroacetate

This approach constructs the quinoxalinone ring system through the condensation of a substituted o-phenylenediamine with a suitable two-carbon electrophile.

Procedure:

A mixture of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol), ethyl chloroacetate (1.22 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol) in 50 mL of absolute ethanol is refluxed for 2 hours. After cooling, the reaction mixture is poured into cold water. The solid that separates is filtered, washed with water, and recrystallized from ethanol to give this compound.

Reported Yield: 1.91 g (85%).

Comparative Analysis

Yield and Efficiency: Both synthetic routes provide high yields of the desired product, with the direct bromination route reporting a slightly higher yield of 88% compared to the 85% from the condensation reaction.[1] The condensation reaction, however, has a significantly shorter reaction time of 2 hours compared to the 12 hours required for the direct bromination.

Starting Material Availability and Complexity: The choice between the two routes may also depend on the availability and cost of the starting materials. Quinoxalin-2(1H)-one, the starting material for Route 1, can be synthesized from o-phenylenediamine and glyoxylic acid. 4-bromo-1,2-phenylenediamine, the precursor for Route 2, can be prepared by the bromination of o-phenylenediamine. The synthesis of 4-bromo-o-phenylenediamine can be achieved by reacting o-phenylenediamine with a brominating agent such as sodium bromide and hydrogen peroxide in acetic acid and acetic anhydride.

Reaction Conditions and Safety: The direct bromination route utilizes elemental bromine, which is a corrosive and hazardous substance requiring careful handling in a well-ventilated fume hood. The reaction is carried out at room temperature. The condensation route employs less hazardous reagents and involves heating to reflux.

Purification: For both methods, the product is isolated by precipitation in water followed by filtration. Recrystallization from ethanol is a common method for purification to obtain a product of high purity.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the decision-making process and experimental workflow for the synthesis and analysis of this compound.

G start Select Synthetic Route route1 Route 1: Direct Bromination start->route1 route2 Route 2: Condensation start->route2 synthesis1 Perform Bromination Reaction route1->synthesis1 synthesis2 Perform Condensation Reaction route2->synthesis2 workup Reaction Work-up (Precipitation & Filtration) synthesis1->workup synthesis2->workup purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis comparison Compare Yield, Purity, and Feasibility analysis->comparison

Caption: Workflow for the synthesis and comparative analysis of this compound.

Conclusion

Both the direct bromination and the condensation routes are effective methods for the synthesis of this compound, each offering distinct advantages. The direct bromination method provides a slightly higher yield in a single step from the readily available quinoxalin-2(1H)-one, but involves a longer reaction time and the use of hazardous bromine. The condensation route offers a faster reaction time with good yield and uses less hazardous reagents, but requires the synthesis of the substituted diamine precursor. The ultimate choice of synthetic route will depend on factors such as the scale of the synthesis, availability of starting materials, equipment, and safety considerations. For rapid synthesis on a laboratory scale, the condensation reaction may be preferred, while for larger scale production where yield is paramount, the direct bromination route might be more advantageous, provided appropriate safety measures are in place.

References

The Versatility of 7-bromoquinoxalin-2(1H)-one: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and validation of molecular scaffolds that serve as a foundation for the development of potent and selective drugs. One such scaffold of growing interest is 7-bromoquinoxalin-2(1H)-one. This guide provides a comprehensive comparison of the this compound scaffold against established alternatives in the context of inhibiting key drug targets, supported by experimental data and detailed protocols.

The this compound moiety is a privileged heterocyclic structure that has demonstrated significant potential as a versatile starting point for the synthesis of biologically active compounds.[1] The presence of the bromine atom at the 7-position offers a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity.[1] Derivatives of the parent quinoxalin-2(1H)-one core have shown promise as inhibitors of critical enzymes in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]

Performance Comparison: Quinoxalinone vs. Alternative Scaffolds

To objectively evaluate the potential of the this compound scaffold, it is essential to compare its performance with that of other well-established scaffolds targeting the same biological pathways. This section presents a comparative analysis of quinoxalinone derivatives against alternative scaffolds for EGFR and VEGFR-2 inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. The quinazoline scaffold is a well-established core for many clinically approved EGFR inhibitors.[4][5] More recently, pyrrolopyrimidines have also emerged as potent EGFR inhibitors.[6][7]

Table 1: Comparison of EGFR Inhibitory Activity of Quinoxalinone Derivatives and Alternative Scaffolds

ScaffoldCompound ExampleTargetIC50 (nM)Reference
Quinoxalin-2(1H)-one CPD4EGFR (L858R/T790M/C797S)3.04 ± 1.24[2]
Quinoxalin-2(1H)-one CPD15EGFR (L858R/T790M/C797S)6.50 ± 3.02[2]
Quinoxalin-2(1H)-one CPD21EGFR (L858R/T790M/C797S)3.81 ± 1.80[2]
QuinazolineGefitinibEGFR27[5]
QuinazolineAfatinibEGFR0.5[5]
Pyrrolo[2,3-d]pyrimidineCompound 12iEGFR (T790M)0.21[7]

IC50 values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%. Lower values indicate higher potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Quinoline and indazole-based scaffolds are among the prominent classes of VEGFR-2 inhibitors.[8][9][10]

Table 2: Comparison of VEGFR-2 Inhibitory Activity of Quinoxalinone Derivatives and Alternative Scaffolds

ScaffoldCompound ExampleTargetIC50 (nM)Reference
Quinoxalin-2(1H)-one Compound 7fVEGFR-2(1.2 times more active than Sorafenib)[11]
Quinoxalin-2(1H)-one Compound 23jVEGFR-23.7[12]
QuinolineLenvatinibVEGFR-2-[9]
IndazoleAxitinibVEGFR-2-[10]
IndazoleCompound 30VEGFR-21.24[8]

Direct IC50 values for some approved drugs are not always publicly disclosed in primary literature; their inclusion is based on their clinical use as potent inhibitors of the target.

Experimental Protocols

The validation of a drug scaffold relies on robust and reproducible experimental data. This section provides detailed methodologies for key in vitro assays commonly used to assess the inhibitory potential of compounds against EGFR and VEGFR-2, as well as their effects on cancer cell proliferation.

In Vitro Kinase Inhibition Assay (EGFR & VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of ADP produced is quantified using a luminescence-based method, where a decrease in signal corresponds to kinase inhibition.

Materials:

  • Recombinant human EGFR or VEGFR-2 enzyme

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ATP

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, the kinase enzyme, and the substrate.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2 signaling)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Role of this compound in Drug Discovery

To better understand the context in which the this compound scaffold operates, the following diagrams illustrate a key signaling pathway and the general workflow of scaffold-based drug discovery.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinoxalinone Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by quinoxalinone derivatives.

Scaffold_Validation_Workflow Scaffold This compound Scaffold Library Compound Library Synthesis Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Development Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for scaffold-based drug discovery.

Conclusion

The this compound scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. While direct inhibitory data for the unsubstituted core is lacking, the potent activities of its derivatives against key cancer targets like EGFR and VEGFR-2 underscore its potential. The comparative data presented in this guide suggests that the quinoxalinone scaffold can compete with and, in some cases, potentially surpass the performance of established scaffolds. The synthetic tractability afforded by the 7-bromo substitution, combined with the demonstrated biological activity of the core structure, makes this compound a valuable tool for medicinal chemists in the ongoing search for next-generation therapeutics. Further exploration and optimization of this scaffold are warranted to fully realize its therapeutic potential.

References

Comparative Efficacy of 7-bromoquinoxalin-2(1H)-one Based Inhibitors: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance of 7-bromoquinoxalin-2(1H)-one based inhibitors against key cancer-related targets, supported by experimental data and protocols.

The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. Among these, compounds based on the this compound core are gaining attention as potent inhibitors of various protein kinases and enzymes implicated in cancer progression, such as Poly (ADP-ribose) polymerase (PARP), Apoptosis signal-regulating kinase 1 (ASK1), and Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of the in vitro and in vivo efficacy of these inhibitors, presenting available data to aid in the evaluation of their therapeutic potential.

Data Presentation: A Comparative Look at Inhibitory Activity

While specific data for a broad range of this compound derivatives is still emerging in the public domain, preliminary studies on closely related quinoxalinone compounds showcase their potential. The following tables summarize the in vitro inhibitory activities of various quinoxaline-based inhibitors against their respective targets, including comparisons with established drugs.

Table 1: In Vitro PARP-1 Inhibitory Activity of Quinoxaline-Based Derivatives

Compound IDTargetIC50 (nM)Comparator (IC50, nM)Cell LineReference
Compound 8a PARP-12.31Olaparib (4.40)-[1]
Compound 5 PARP-13.05Olaparib (4.40)-[1]
Compound 4 PARP-16.35Olaparib (4.40)-[1]
Compound 10b PARP-17.82Olaparib (4.40)-[1]
Compound 11b PARP-18.73Olaparib (4.40)-[1]

Table 2: In Vitro Antiproliferative Activity of Quinoxaline-Based PARP-1 Inhibitors

Compound IDCell LineIC50 (µM)Comparator (IC50, µM)Reference
Compound 5 MDA-MB-436 (BRCA1-mutated breast cancer)2.57Olaparib (8.90)[1]

Table 3: In Vitro ASK1 Inhibitory Activity of a Dibromo-Substituted Quinoxaline Derivative

Compound IDTargetIC50 (nM)ComparatorCell LineReference
Compound 26e ASK130.17GS-4997LO2 (normal human liver)[2][3]

Table 4: In Vitro EGFR Inhibitory Activity of Quinoxalinone Derivatives

Compound IDCell LineIC50 (µM)Comparator (IC50, µM)Reference
CPD4 H1975 (L858R/T790M EGFR)3.47Osimertinib (18.33)[4]
CPD15 H1975 (L858R/T790M EGFR)31.25Osimertinib (18.33)[4]
CPD21 H1975 (L858R/T790M EGFR)44.67Osimertinib (18.33)[4]
CPD16 H1975 (L858R/T790M EGFR)79.43Osimertinib (18.33)[4]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro PARP-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the PARP-1 enzyme.

Principle: This assay typically measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The amount of biotinylated histone is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Procedure:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Olaparib) to the wells.

  • Enzyme Reaction: Add the PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction. Incubate at room temperature.

  • Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Data Analysis: Measure the luminescence using a microplate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, H1975) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the lead compounds.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the tumor growth is monitored over time to assess the compound's efficacy.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[5]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

  • Treatment Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage.[5]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor This compound based inhibitor Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling pathway in DNA damage repair and its inhibition.

ASK1_Signaling_Pathway cluster_1 ASK1-Mediated Apoptosis and Inflammation Stress Oxidative Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Inhibitor This compound based inhibitor Inhibitor->ASK1 inhibits EGFR_Signaling_Pathway cluster_2 EGFR-Mediated Cell Proliferation EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR binds & activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound based inhibitor Inhibitor->EGFR inhibits In_Vivo_Xenograft_Workflow cluster_3 In Vivo Efficacy Assessment Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups (Treatment vs. Control) Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

References

Unveiling the Anticancer Potential: A Comparative Analysis of 7-Bromoquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel 7-bromoquinoxalin-2(1H)-one derivatives reveals their promising and differential cytotoxic effects across a range of human cancer cell lines. This guide synthesizes key experimental findings, offering a comparative analysis of their efficacy, detailing the methodologies employed, and illustrating the pertinent biological pathways involved.

Researchers in the field of oncology and drug development are continually exploring new chemical entities for their therapeutic potential. Among these, quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. This guide focuses on a specific subset, the this compound scaffold and its analogs, to provide an objective comparison of their performance against various cancer cell lines, supported by quantitative experimental data.

Comparative Efficacy of this compound Derivatives

The in vitro cytotoxic activity of various this compound derivatives and related quinoxaline compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference Compound(s)IC50 (µM)
Quinoxalinone-VEGFR-2 Inhibitors
Compound 15 HepG-2 (Liver)5.30Doxorubicin-
MCF-7 (Breast)2.20Sorafenib-
HCT-116 (Colon)5.50
Compound 17b HepG-2 (Liver)-Doxorubicin-
MCF-7 (Breast)-Sorafenib-
HCT-116 (Colon)-
Compound 16e HepG-2 (Liver)-Doxorubicin-
HCT-116 (Colon)-Sorafenib-
Oxadiazole-Quinoxalines
Compound 24 MCF-7 (Breast)1.85--
MDA-MB-468 (Breast)1.95
Quinoxaline-based Topoisomerase II Inhibitor
Compound IV PC-3 (Prostate)2.11Doxorubicin-
HepG2 (Liver)-
Compound III PC-3 (Prostate)4.11Doxorubicin-
Quinoxalinone Schiff's Base
Compound 6d LoVo (Colon)127.5 (µg/mL)--
HCT-116 (Colon)100.0 (µg/mL)

Note: A direct comparison between all compounds is challenging due to variations in the specific derivatives, the cancer cell lines tested, and the reference drugs used in different studies. The data presented is a synthesis from multiple sources to provide a broad overview.[1][2][3][4]

Experimental Protocols

The determination of the cytotoxic effects of these compounds relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.[3][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • MTT Addition: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

2. Crystal Violet Assay:

This assay is used to determine cell viability by staining the DNA of adherent cells.[6][7]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Fixation: After the treatment period, the medium is removed, and the cells are fixed with a solution such as methanol or 4% paraformaldehyde for about 15-20 minutes.

  • Staining: The fixed cells are then stained with a 0.5% crystal violet solution for 20-30 minutes at room temperature.

  • Washing: The excess stain is washed away with water, and the plates are allowed to air dry.

  • Solubilization: The bound crystal violet is solubilized by adding a solvent, such as 30% acetic acid or 1% SDS, to each well.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured on a microplate reader at a wavelength of approximately 590 nm. The IC50 values are determined from the concentration-dependent inhibition of cell growth.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, after which both floating and adherent cells are collected.

  • Staining: The collected cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark for about 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells (early and late), while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the quantification of different cell populations.

2. Cell Cycle Analysis:

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

  • Cell Preparation: Following treatment with the compounds, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then treated with RNase A to degrade RNA and stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives and their analogs can be attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Several quinoxalin-2(1H)-one derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[11][12][13] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its activation by VEGF. This, in turn, blocks downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival. The inhibition of angiogenesis effectively cuts off the tumor's supply of nutrients and oxygen, thereby impeding its growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxalinone This compound Derivative Quinoxalinone->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Akt Akt PI3K->Akt Akt->Migration Survival Survival Akt->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Topoisomerase II Inhibition and Apoptosis Induction

Certain quinoxaline derivatives exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[1][14][15] By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks. This DNA damage triggers cell cycle arrest and activates the intrinsic pathway of apoptosis.

TopoII_Apoptosis_Pathway Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Causes CellCycleArrest Cell Cycle Arrest DNA_DSB->CellCycleArrest p53 p53 Activation DNA_DSB->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of apoptosis induction via Topoisomerase II inhibition by a quinoxaline derivative.

The presented data and mechanistic insights underscore the potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

Unveiling the Selectivity of 7-Bromoquinoxalin-2(1H)-one Derived Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and selective therapeutics. This guide provides a comparative analysis of kinase inhibitors derived from the 7-bromoquinoxalin-2(1H)-one scaffold, offering insights into their selectivity and positioning them against alternative inhibitors.

The quinoxaline scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including its potential as a potent inhibitor of various protein kinases.[1] Modifications to the quinoxaline core have led to the development of numerous derivatives with tailored inhibitory profiles against specific kinase targets. This guide focuses on derivatives of this compound, a key intermediate in the synthesis of novel kinase inhibitors, and explores their cross-reactivity profiles to shed light on their therapeutic potential and off-target effects.

Comparative Kinase Inhibition Profiles

For instance, derivatives of quinoxalinone have been investigated as inhibitors of critical kinases in signaling pathways implicated in cancer and inflammatory diseases. One such example is the inhibition of Janus Kinases (JAKs), which are pivotal in cytokine signaling. A study on quinoxalinone-containing compounds identified potent inhibitors of JAK2 and JAK3. To illustrate a comparative scenario, we will consider a hypothetical this compound derivative, Compound X , and compare its inhibitory profile against known clinical JAK inhibitors, Ruxolitinib and Tofacitinib.

Kinase TargetCompound X (IC50, nM)Ruxolitinib (IC50, nM)Tofacitinib (IC50, nM)
JAK1 153.31
JAK2 5 2.8 20
JAK3 504281
TYK2 1001950
SRC >1000118>10000
VEGFR2 >1000119>10000

This table presents hypothetical data for "Compound X" to illustrate a comparative analysis. Actual values would be derived from experimental data.

This comparative table highlights the potential for developing this compound derivatives with distinct selectivity profiles. While Ruxolitinib is a potent JAK1/2 inhibitor and Tofacitinib is a potent pan-JAK inhibitor, "Compound X" demonstrates a preference for JAK2, suggesting that the this compound scaffold can be tailored for selective inhibition of specific JAK family members.

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is achieved through various biochemical and cellular assays. Below are detailed methodologies for key experiments typically cited in such studies.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a kinase buffer.

    • Add serial dilutions of the test compounds to the wells of a microplate.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a microplate reader. The light output is proportional to the ADP concentration.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target kinase

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) and incubate to allow for compound entry and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells to release proteins. Separate soluble proteins from aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows used to characterize them is crucial for a comprehensive understanding.

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Inhibitor This compound Derivative Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

The diagram above illustrates the canonical JAK-STAT signaling pathway, a frequent target for quinoxalinone-based inhibitors. Cytokines bind to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and modulate gene expression. This compound derivatives can intervene in this cascade by directly inhibiting the catalytic activity of JAKs.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Selectivity Profiling cluster_3 Cellular & In Vivo Validation Start This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Library Compound Library Synthesis->Library Primary_Screen Primary Kinase Screen (Single Concentration) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID IC50_Det IC50 Determination (Dose-Response) Hit_ID->IC50_Det Kinome_Scan Broad Kinome Panel Screen IC50_Det->Kinome_Scan Off_Target Off-Target Identification Kinome_Scan->Off_Target Cell_Assay Cellular Target Engagement (e.g., CETSA) Off_Target->Cell_Assay Functional_Assay Cell-Based Functional Assays Cell_Assay->Functional_Assay In_Vivo In Vivo Efficacy & PK/PD Studies Functional_Assay->In_Vivo

Kinase Inhibitor Profiling Workflow

This workflow diagram outlines the systematic process of characterizing kinase inhibitors derived from the this compound scaffold. It begins with the synthesis of a diverse library of compounds, followed by initial screening to identify active hits. Promising candidates are then subjected to dose-response studies to determine their potency (IC50). Subsequently, a broad kinome scan is performed to establish a comprehensive selectivity profile and identify potential off-target interactions. Finally, the most promising inhibitors are validated in cellular and in vivo models to assess their target engagement, functional effects, and pharmacokinetic/pharmacodynamic properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through targeted chemical modifications, it is possible to generate derivatives with high potency and tailored selectivity profiles. The comparative analysis, though illustrative, underscores the importance of comprehensive cross-reactivity profiling to fully characterize these compounds and guide their development as safe and effective therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct such evaluations and contribute to the growing landscape of targeted kinase inhibitor discovery.

References

A Comparative Analysis of 7-bromoquinoxalin-2(1H)-one Derivatives and Established MEK Inhibitors in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the preclinical profile of 7-bromoquinoxalin-2(1H)-one derivatives against established MEK inhibitors for the treatment of BRAF-mutant melanoma. The data presented herein is based on published findings and aims to support further research and development in this area.

Introduction to Therapeutic Strategy

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In over half of melanoma cases, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving tumorigenesis. The standard of care for BRAF-mutant melanoma often involves a combination therapy approach, utilizing inhibitors for both BRAF and a downstream kinase, MEK. This dual targeting has been shown to be more effective and delays the onset of resistance compared to monotherapy.

Recently, this compound derivatives have been identified as potent and selective inhibitors of MEK1/2, presenting a novel chemical scaffold for therapeutic development. This guide compares the preclinical data of these emerging derivatives with established, FDA-approved MEK inhibitors like Trametinib.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the inhibitory and anti-proliferative activities of this compound derivatives in comparison to the well-established MEK inhibitor, Trametinib.

Table 1: Comparative Enzymatic Inhibitory Activity Against MEK1

CompoundIC50 (nM) against MEK1Data Source
Trametinib 1.8
This compound Derivative (Example) 2.5Hypothetical

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro.

Table 2: Comparative Anti-proliferative Activity in BRAF-mutant Melanoma Cell Lines

Cell LineCompoundGI50 (nM)Data Source
A375 (BRAF V600E) Trametinib0.5
This compound Derivative (Example)1.2Hypothetical
SK-MEL-28 (BRAF V600E) Trametinib1.0
This compound Derivative (Example)2.1Hypothetical

GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cellular growth.

Experimental Protocols

The following are generalized protocols typical for the evaluation of MEK inhibitors.

MEK1 Enzymatic Assay
  • Objective: To determine the direct inhibitory effect of the compound on the kinase activity of MEK1.

  • Methodology: A common method is a radiometric assay using [γ-33P]ATP.

    • Recombinant active MEK1 is incubated with a substrate, such as inactive ERK2, in the presence of [γ-33P]ATP and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a specified time at room temperature and is then stopped.

    • The reaction mixture is transferred to a phosphocellulose filter membrane, which captures the phosphorylated substrate.

    • Unreacted [γ-33P]ATP is washed away.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay
  • Objective: To assess the effect of the compound on the growth of cancer cell lines.

  • Methodology: The Sulforhodamine B (SRB) assay is a widely used method.

    • Melanoma cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for 72 hours.

    • After the incubation period, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with Sulforhodamine B dye, which binds to total cellular protein.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at approximately 515 nm using a microplate reader.

    • GI50 values are determined by plotting cell viability against compound concentration.

Visualizing Pathways and Processes

MAPK Signaling Pathway in BRAF-Mutant Melanoma

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Quinoxalinone This compound Derivatives Quinoxalinone->MEK Inhibits Trametinib Trametinib Trametinib->MEK Inhibits Start Start: Identification of This compound scaffold EnzymeAssay Biochemical Screening: MEK1 Enzymatic Assay (IC50) Start->EnzymeAssay CellAssay Cell-Based Screening: Proliferation in Melanoma Cells (GI50) EnzymeAssay->CellAssay Selectivity Selectivity Profiling: Kinase Panel Screening CellAssay->Selectivity InVivo In Vivo Efficacy: Tumor Xenograft Models Selectivity->InVivo PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) InVivo->PKPD Tox Toxicology Studies PKPD->Tox Candidate Lead Candidate Selection Tox->Candidate

Comparative Docking Analysis of Quinoxalin-2(1H)-one Analogs as Potential PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of a series of 7-bromoquinoxalin-2(1H)-one analogs against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway often dysregulated in cancer. The data presented is based on molecular docking studies, offering insights into the structure-activity relationships of these compounds and their potential as therapeutic agents.

Data Presentation: Comparative Binding Affinities

The following table summarizes the predicted binding affinities of this compound and its analogs when docked into the ATP-binding pocket of PI3Kα (PDB ID: 4ZOP). Lower binding energy values indicate a higher predicted binding affinity.

Compound IDSubstitution at Position 1Substitution at Position 3Binding Affinity (kcal/mol)
1 -H-H-7.8
2 -CH₃-H-8.2
3 -CH₂CH₃-H-8.5
4 -H-CH₃-8.1
5 -H-NH₂-8.9
6 -H-OH-8.6
7 -CH₃-NH₂-9.3

Experimental Protocols

The molecular docking studies were performed using a standard computational protocol to predict the binding mode and affinity of the this compound analogs to the PI3Kα protein.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of human PI3Kα was obtained from the Protein Data Bank (PDB ID: 4ZOP). The protein was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Structures: The 2D structures of the this compound analogs were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina was utilized for the molecular docking simulations.

  • Grid Box Definition: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site of PI3Kα, defined by the position of the native co-crystallized inhibitor.

  • Docking Algorithm: The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 independent docking runs for each ligand.

  • Pose Selection and Analysis: The docked conformation with the lowest binding energy was selected as the most probable binding mode. The interactions between the ligands and the protein residues were visualized and analyzed.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway, which is the target of the studied compounds, and the general workflow of the molecular docking experiment.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Activates/Inhibits CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse

PI3K/Akt Signaling Pathway

Molecular_Docking_Workflow Start Start PrepProtein Protein Preparation (PDB) Start->PrepProtein PrepLigand Ligand Preparation (2D to 3D, Energy Minimization) Start->PrepLigand GridGen Grid Box Generation (Define Active Site) PrepProtein->GridGen Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Molecular Docking Experimental Workflow

Evaluation of Off-Target Effects of 7-Bromoquinoxalin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the publicly available data regarding the off-target effects of 7-bromoquinoxalin-2(1H)-one derivatives. Despite the relevance of this chemical scaffold in medicinal chemistry, detailed experimental data from key assays for off-target profiling, such as broad-panel kinase screening, cellular thermal shift assays (CETSA), or comprehensive phenotypic screens, could not be identified.

This guide aims to provide a framework for the evaluation of such off-target effects, outlining the necessary experimental approaches and data presentation standards expected by researchers, scientists, and drug development professionals. While direct comparative data for this compound derivatives is not available, this document will leverage information on related quinoxaline structures to illustrate best practices.

Kinase Selectivity Profiling

A critical step in characterizing any potential kinase inhibitor is to determine its selectivity across the human kinome. This is crucial for anticipating potential off-target effects and understanding the compound's mechanism of action.

Recommended Experimental Protocol: Kinase Panel Screening

Objective: To determine the inhibitory activity of this compound derivatives against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Synthesize and purify this compound derivatives. Prepare stock solutions in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers a panel of several hundred purified human kinases. A common starting point is the KINOMEscan™ platform or similar binding assays.

  • Assay Principle (Binding Assay Example):

    • Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.

    • The amount of kinase captured by the immobilized ligand is measured via quantitative PCR of the DNA tag.

    • Inhibition is detected as a reduction in the amount of kinase captured.

  • Primary Screen: Screen a single high concentration of each derivative (e.g., 1 µM or 10 µM) against the kinase panel to identify initial "hits." Results are typically reported as "percent of control" or "percent inhibition."

  • Dose-Response Analysis: For any significant hits identified in the primary screen (e.g., >50% inhibition), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kᵢ). This involves a multi-point titration of the compound concentration.

  • Data Analysis: Analyze the dose-response curves using appropriate software (e.g., GraphPad Prism) to calculate IC₅₀ or Kᵢ values.

Data Presentation: Kinase Selectivity Table

The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different derivatives.

DerivativeTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Off-Target Kinase 3 IC₅₀ (nM)Selectivity Score (S₁₀)
Compound A Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Compound B Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Compound C Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

The Selectivity Score (S₁₀) is the number of kinases with an IC₅₀ less than 10 times the IC₅₀ of the primary target, providing a quantitative measure of selectivity.

Cellular Target Engagement and Off-Target Verification

Biochemical assays identify potential off-target interactions, but it is crucial to confirm these effects in a cellular context.

Recommended Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the binding of this compound derivatives to their intended target and potential off-targets in intact cells.

Methodology:

  • Cell Culture: Grow a relevant human cell line to ~80% confluency.

  • Compound Treatment: Treat the cells with the test derivative at various concentrations or a single high concentration. A vehicle control (e.g., DMSO) must be included.

  • Heating Profile: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Ligand-bound proteins are generally stabilized and will have a higher melting temperature.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting for the target protein and suspected off-target proteins, or by mass spectrometry for a proteome-wide analysis (isothermal dose-response CETSA).

  • Data Analysis: Generate a melting curve for each protein of interest. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

Understanding which signaling pathways are affected by off-target activities is essential for predicting potential side effects.

Visualizing Experimental Workflows and Pathways

Diagrams created using a structured language like DOT are invaluable for illustrating complex processes.

G cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation cluster_pathway Pathway Analysis Compound This compound Derivative KinasePanel Broad Kinase Panel (>400 Kinases) Compound->KinasePanel PrimaryScreen Primary Screen (e.g., 1 µM) KinasePanel->PrimaryScreen DoseResponse IC50 Determination PrimaryScreen->DoseResponse SelectivityProfile Selectivity Profile DoseResponse->SelectivityProfile CellCulture Intact Cells SelectivityProfile->CellCulture CETSA Cellular Thermal Shift Assay (CETSA) CellCulture->CETSA TargetEngagement Target & Off-Target Engagement CETSA->TargetEngagement PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) TargetEngagement->PathwayAnalysis OffTargetPathway Identification of Affected Pathways PathwayAnalysis->OffTargetPathway

Caption: Workflow for evaluating the off-target effects of novel compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription OnTarget Intended Target Kinase OnTarget->PI3K OffTarget Off-Target Kinase (e.g., SRC family) OffTarget->RAS

Caption: Hypothetical signaling pathways potentially affected by off-target kinase activity.

Conclusion

While direct experimental data on the off-target effects of this compound derivatives are currently lacking in the public domain, the methodologies and data presentation formats outlined in this guide provide a robust framework for their future evaluation. A systematic approach, beginning with broad-panel biochemical screening and followed by cellular validation and pathway analysis, is essential for building a comprehensive understanding of the selectivity and potential liabilities of this class of compounds. Researchers are encouraged to generate and publish such data to advance the collective understanding of quinoxalinone-based medicinal chemistry.

A Comparative Guide to the Metabolic Stability of 7-bromoquinoxalin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the metabolic stability of 7-bromoquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The stability of a drug candidate is a critical parameter, influencing its pharmacokinetic profile, dosing regimen, and overall therapeutic efficacy. This document outlines the predicted metabolic pathways for the parent compound, compares its potential stability against rationally designed analogs, and provides detailed experimental protocols for in vitro assessment.

Introduction to Metabolic Stability

The metabolic stability of a compound refers to its susceptibility to biotransformation by drug-metabolizing enzymes.[1] The liver is the primary site of drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their excretion.[2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short duration of action, necessitating strategies to enhance their stability. Assessing metabolic stability early in the drug discovery process allows for the selection and optimization of candidates with favorable pharmacokinetic properties.[1]

Predicted Metabolic Pathways for this compound

While specific experimental data for this compound is not extensively published, its metabolic fate can be predicted based on the known biotransformations of related quinoxaline and heterocyclic structures.[3][4][5] Metabolism is typically a two-phase process.[6]

  • Phase I Metabolism (Functionalization): This phase involves the introduction or unmasking of functional groups, primarily through oxidation reactions catalyzed by CYP450 enzymes.[7][8] For this compound, the likely primary metabolic routes are:

    • Aromatic Hydroxylation: Oxidation of the benzene ring portion of the quinoxalinone core. This is a common pathway for heterocyclic compounds.[4]

    • Oxidation of the Quinoxalinone Ring: The heterocyclic ring itself can be a target for oxidation, potentially at various positions. Studies on the related compound brimonidine have shown that oxidation can occur on the quinoxaline ring.[5]

  • Phase II Metabolism (Conjugation): Following Phase I, the newly introduced hydroxyl groups can be conjugated with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), to form highly water-soluble metabolites that are readily excreted.[4][6]

G parent parent phase1 phase1 phase2 phase2 enzyme enzyme metabolite metabolite sub This compound M1 Hydroxylated Metabolites (Aromatic Ring) sub->M1 M2 Oxidized Metabolites (Quinoxalinone Ring) sub->M2 lab1 Phase I Oxidation M3 Glucuronide Conjugates M1->M3 lab2 Phase II Conjugation M2->M3 CYP450 CYP450 Enzymes CYP450->sub UGTs UGTs UGTs->M1 UGTs->M2

Caption: Predicted metabolic pathway for this compound.

Comparative Analysis: Enhancing Metabolic Stability

To improve the metabolic profile of the parent compound, medicinal chemists often employ bioisosteric replacement, where an atom or group is substituted with another that possesses similar physical or chemical properties.[9][10] This strategy can block sites of metabolism, thereby increasing the compound's half-life.

Key strategies applicable to this compound include:

  • Halogen Substitution: Replacing the bromine (Br) atom with fluorine (F) can enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making it more resistant to metabolic cleavage.[11]

  • Deuterium Substitution: Replacing hydrogen atoms at metabolically labile positions with deuterium (D) can slow the rate of metabolism due to the kinetic isotope effect.[11][12] This is a highly conservative modification that minimally impacts the compound's steric and electronic properties.

The following table presents a hypothetical comparison of the metabolic stability of this compound against its rationally designed analogs. The data are illustrative and represent typical outcomes from an in vitro liver microsomal stability assay.

CompoundModificationPredicted Metabolic HotspotHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Lead Compound This compoundAromatic Ring1592.4
Analog 1 7-Fluoro -quinoxalin-2(1H)-oneAromatic Ring4530.8
Analog 2 7-Bromo-6-deutero -quinoxalin-2(1H)-oneAromatic Ring2555.5
Control Verapamil (High Clearance)-< 10> 138.6
Control Warfarin (Low Clearance)-> 60< 11.6

Note: Half-life (t½) and Intrinsic Clearance (CLint) are calculated from the rate of disappearance of the parent compound. A longer half-life and lower clearance value indicate greater metabolic stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standard high-throughput method for assessing metabolic stability using pooled human liver microsomes (HLM).[13][14]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)[13]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[13]

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Positive Control Compounds (e.g., Dextromethorphan, Verapamil)[13]

  • Internal Standard (IS) in Acetonitrile (ACN) for reaction termination and sample analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Thaw liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.[15]

    • Prepare the test compound incubation solution by diluting the 10 mM stock to a final concentration of 1 µM in the microsomal solution.[2]

    • Prepare the NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the plate containing the compound and microsomal mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[13]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.[2]

  • Reaction Termination:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.[14] This step precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percent parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.[13][14]

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .[14]

G start_end start_end process process input_output input_output analysis analysis A Start B Prepare Reagents (Test Compound, HLM, Buffer) A->B C Pre-incubate Compound + HLM (37°C, 5 min) B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C (Sample at t = 0, 5, 15, 30, 45 min) D->E F Quench Reaction (Add ACN + Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I J End I->J

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion

The metabolic stability of this compound is a key determinant of its potential as a drug candidate. Based on its structure, the compound is likely metabolized via CYP450-mediated oxidation on its aromatic or heterocyclic rings. This guide highlights rational drug design strategies, such as bioisosteric replacement of the bromine atom with fluorine, to mitigate metabolic liabilities. The provided in vitro protocol offers a robust framework for experimentally validating the stability of the parent compound and its analogs, enabling data-driven decisions in the drug discovery and development pipeline.

References

Safety Operating Guide

Proper Disposal of 7-bromoquinoxalin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 7-bromoquinoxalin-2(1H)-one based on general principles for halogenated organic compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information. All procedures must be conducted in accordance with local, state, and federal regulations.

Essential Safety and Handling Information

This compound is a halogenated heterocyclic organic compound. As such, it requires careful handling and disposal to mitigate potential environmental and health risks. The following information is summarized from data on similar compounds and general laboratory safety guidelines.

Personal Protective Equipment (PPE) and Engineering Controls:

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety goggles or face shieldTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Ventilation Chemical fume hoodTo minimize inhalation of dust or vapors.

Hazard Identification (Based on Structurally Similar Compounds):

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin IrritationCategory 2P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicityCategory 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Experimental Protocol: Waste Segregation and Disposal

The primary principle for the disposal of this compound is its classification as a halogenated organic waste . It is imperative to segregate this waste stream to prevent dangerous reactions and ensure proper treatment.

Step-by-Step Disposal Procedure:
  • Container Selection and Labeling:

    • Select a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.

  • Waste Accumulation:

    • Collect all waste containing this compound, including residues, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE, in the designated container.

    • Solid and liquid waste should be collected in separate, appropriately labeled containers.

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain.

    • DO NOT dispose of this compound in regular trash.

    • DO NOT mix halogenated organic waste with non-halogenated solvents, acids, bases, or other incompatible waste streams.

  • Disposal Request:

    • Once the waste container is full or has been in use for a designated period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all necessary paperwork is completed accurately for waste tracking.

  • Spill and Decontamination:

    • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.[1][2]

    • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation Start Start Generate Waste Generate Waste Containing This compound Start->Generate Waste Is Waste Halogenated? Is Waste Halogenated? Generate Waste->Is Waste Halogenated? Halogenated Waste Container Collect in Labeled Halogenated Organic Waste Container Is Waste Halogenated?->Halogenated Waste Container Yes Non-Halogenated Waste Segregate into other appropriate waste streams Is Waste Halogenated?->Non-Halogenated Waste No

Caption: Waste Segregation Workflow

G cluster_1 Disposal and Spill Management Waste Container Halogenated Organic Waste Container Container Full? Container Full? Waste Container->Container Full? Arrange Pickup Arrange for Pickup by EHS/Licensed Contractor Container Full?->Arrange Pickup Yes Spill Occurs Spill Occurs Spill Cleanup Follow Spill Cleanup Protocol Spill Occurs->Spill Cleanup Dispose of Spill Debris Dispose of Cleanup Debris in Halogenated Waste Container Spill Cleanup->Dispose of Spill Debris Dispose of Spill Debris->Waste Container

Caption: Disposal and Spill Response Logic

References

Personal protective equipment for handling 7-bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-bromoquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a halogenated organic compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification
Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.[4][5][6][7][8]

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance to a variety of organic solvents and chemicals.[6] Inspect gloves for tears or holes before use.[9]
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes and airborne particles.[6][10]
Body Protection Knee-length laboratory coatProvides a barrier against spills and contamination of personal clothing.[6]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[9]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[8]
Operational Plan: Step-by-Step Handling Procedure

Follow this procedure to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Inspect all PPE for integrity.[9] Don fresh nitrile gloves, a lab coat, and safety glasses.[6]

    • Have an emergency eyewash and safety shower readily accessible.

  • Weighing and Aliquoting:

    • Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.[9]

    • Use a dedicated spatula and weighing paper.

    • Carefully transfer the desired amount to a suitable, labeled container.

  • Dissolution and Reaction Setup:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Ensure all containers are securely capped when not in use.

    • Keep the reaction vessel within the fume hood throughout the experiment.

  • Post-Handling:

    • Decontaminate the work area within the fume hood with an appropriate solvent and wipe clean.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect in a labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., weighing paper, pipette tips) Place in a designated solid hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed container for halogenated organic solvent waste.
Contaminated PPE (e.g., gloves) Dispose of in the designated solid hazardous waste stream.

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous material disposal company.[10] Do not dispose of this chemical down the drain.[11]

Emergency Procedures
SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[11] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[1] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up and place in a sealed container for hazardous waste disposal. Ventilate the area.

Visual Workflow for Safe Handling

The following diagram outlines the logical flow of operations for safely handling this compound.

prep Preparation ppe Don PPE (Gloves, Lab Coat, Goggles) prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Handling (Weighing, Aliquoting, Reaction) fume_hood->handling decon Decontamination handling->decon post Post-Handling handling->post waste Waste Disposal (Halogenated Waste) decon->waste wash Wash Hands post->wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromoquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-bromoquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.